molecular formula C16H15F2N B1455314 1-Benzhydryl-3,3-difluoroazetidine CAS No. 288315-02-6

1-Benzhydryl-3,3-difluoroazetidine

Cat. No.: B1455314
CAS No.: 288315-02-6
M. Wt: 259.29 g/mol
InChI Key: HLEUISXCWOXDRB-UHFFFAOYSA-N
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Description

1-Benzhydryl-3,3-difluoroazetidine is a useful research compound. Its molecular formula is C16H15F2N and its molecular weight is 259.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3,3-difluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEUISXCWOXDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10707376
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288315-02-6
Record name 1-(Diphenylmethyl)-3,3-difluoroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10707376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,3-Difluoroazetidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated motifs, the 3,3-difluoroazetidine moiety has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[2][3] Its rigid, four-membered ring system introduces conformational constraint, while the gem-difluoro substitution provides a unique electronic signature without introducing a chiral center at that position. These attributes make 3,3-difluoroazetidine derivatives highly sought-after building blocks in the design of novel therapeutics.

This technical guide provides a comprehensive overview of the synthesis and characterization of a key intermediate, 1-Benzhydryl-3,3-difluoroazetidine. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, facilitating the synthesis and allowing for subsequent deprotection and derivatization.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 1-benzhydryl-3-azetidinol. This strategy involves the oxidation of the secondary alcohol to the corresponding ketone, followed by a deoxofluorination reaction to install the gem-difluoro group.

Synthesis_Workflow Start 1-Benzhydryl-3-azetidinol Step1 Step 1: Oxidation Start->Step1 Intermediate 1-Benzhydryl-3-azetidinone Step1->Intermediate Swern Oxidation Step2 Step 2: Deoxofluorination Intermediate->Step2 End This compound Step2->End DAST

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-Benzhydryl-3-azetidinone

The initial step involves the oxidation of 1-benzhydryl-3-azetidinol to the corresponding ketone, 1-benzhydryl-3-azetidinone.[5][6] While several oxidation methods are available, the Swern oxidation is a reliable and high-yielding choice for this transformation, proceeding under mild conditions and minimizing over-oxidation.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents react to form the electrophilic dimethylchlorosulfonium ion, which is the active oxidizing agent. This is preferred over other activators like DCC due to the ease of removal of byproducts.

  • Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the exothermic reaction and prevent the decomposition of the Swern reagent.

  • Triethylamine: A hindered amine base is used to neutralize the HCl generated during the reaction and to deprotonate the intermediate to facilitate the elimination reaction that forms the ketone.

Detailed Experimental Protocol:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 1-benzhydryl-3-azetidinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-benzhydryl-3-azetidinone as a solid.[6]

Part 2: Synthesis of this compound

The second and final step is the deoxofluorination of 1-benzhydryl-3-azetidinone to yield the target compound, this compound. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

  • DAST (Diethylaminosulfur Trifluoride): DAST is a versatile deoxofluorinating agent that readily converts ketones to gem-difluorides.[8] It is generally preferred over more aggressive fluorinating agents like sulfur tetrafluoride (SF4) due to its milder reaction conditions and easier handling.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as DAST reacts violently with water.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of DAST with atmospheric moisture.

Detailed Experimental Protocol:

  • Dissolve 1-benzhydryl-3-azetidinone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Summary of Physicochemical and Spectroscopic Data:

PropertyValueSource
CAS Number 288315-02-6[9]
Molecular Formula C16H15F2N[9]
Molecular Weight 259.30 g/mol [9]
Appearance White to off-white solid[10]
¹H NMR (CDCl₃) See detailed description below[11]
¹³C NMR (CDCl₃) See detailed description belowPredicted
¹⁹F NMR (CDCl₃) See detailed description belowPredicted
Mass Spec (ESI) m/z 260.1 [M+H]⁺Predicted

Detailed Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule.[12]

    • Aromatic Protons: A complex multiplet in the range of δ 7.2-7.5 ppm corresponding to the ten protons of the two phenyl rings of the benzhydryl group.

    • Benzhydryl Methine Proton: A singlet around δ 4.5 ppm corresponding to the CH proton of the benzhydryl group.

    • Azetidine Methylene Protons: A triplet around δ 3.5 ppm corresponding to the four protons of the two CH₂ groups of the azetidine ring. The coupling to the adjacent fluorine atoms will result in a triplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[13]

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

    • Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

    • Azetidine Methylene Carbons: A triplet around δ 60-65 ppm due to carbon-fluorine coupling.

    • Azetidine Quaternary Carbon: A triplet around δ 115-120 ppm due to the C-F₂ bond, exhibiting a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15]

    • A single signal, a triplet, is expected in the range of δ -90 to -110 ppm (relative to CFCl₃), characteristic of a gem-difluoro group on a saturated four-membered ring. The triplet multiplicity arises from coupling to the four adjacent protons of the azetidine ring.

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19][20]

    • Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ is expected at m/z 260.1.

    • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a phenyl group from the benzhydryl moiety and cleavage of the azetidine ring.

Optional Deprotection of the Benzhydryl Group

For further synthetic manipulations, the benzhydryl protecting group can be removed to yield the free 3,3-difluoroazetidine.[21]

Reaction Scheme:

Common Deprotection Methods:

  • Catalytic Hydrogenation: This is a common and clean method for benzhydryl group removal. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to cleave the benzhydryl group.

Deprotection_Workflow Start This compound Step1 Deprotection Start->Step1 e.g., H₂, Pd/C End 3,3-Difluoroazetidine Step1->End

Caption: Deprotection of this compound.

Conclusion

This technical guide has outlined a robust and reliable synthetic route to this compound, a valuable building block in medicinal chemistry. The detailed experimental protocols and characterization data provided herein are intended to serve as a practical resource for scientists engaged in the synthesis of novel fluorinated compounds. The strategic use of the benzhydryl protecting group and the efficient deoxofluorination with DAST make this a scalable and reproducible synthesis. The comprehensive characterization ensures the identity and purity of the final product, paving the way for its successful application in drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzhydryl-3,3-difluoroazetidine is a synthetic organic molecule featuring a central azetidine ring, a four-membered heterocycle containing nitrogen. The structure is further characterized by the presence of a bulky, hydrophobic benzhydryl group attached to the nitrogen atom and two fluorine atoms at the 3-position of the azetidine ring. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and standardized experimental protocols for their determination. Understanding these properties is critical for researchers in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

Molecular and Structural Data

A foundational understanding of this compound begins with its basic molecular and structural identifiers. This information is crucial for accurate documentation, database searching, and theoretical calculations.

PropertyValueSource(s)
IUPAC Name 1-(diphenylmethyl)-3,3-difluoroazetidineN/A
CAS Number 288315-02-6[1][2][3][4][5]
Molecular Formula C₁₆H₁₅F₂N[1][2][4]
Molecular Weight 259.30 g/mol [1][2]
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F[4]

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for related structures is available, experimentally determined values for the parent compound are not widely published.

Physicochemical PropertyValue / StatusSignificance in Drug Development
Melting Point (°C) Data not available for the free base. The related hydrochloride salt, 3,3-Difluoroazetidine hydrochloride, has a melting point of 138-143 °C.[6][7]Indicates purity and solid-state stability. Influences dissolution rate and manufacturing processes.
Boiling Point (°C) Data not available.Relevant for purification (distillation) of intermediates and assessing volatility.
Aqueous Solubility Data not available; expected to be low due to the large hydrophobic benzhydryl group.A critical factor for oral absorption and intravenous formulation. Poor solubility can limit bioavailability.
Lipophilicity (LogP) Data not available; predicted to be high.Governs membrane permeability, plasma protein binding, and metabolic clearance. A key determinant of ADME properties.[8][9]
Ionization Constant (pKa) Data not available.Determines the charge state of the molecule at physiological pH, which affects solubility, permeability, and target binding.[9][10]

Experimental Determination of Physicochemical Properties

Given the limited availability of experimental data for this compound, this section provides detailed, field-proven protocols for determining its key physicochemical properties. The methodologies described are standard in the pharmaceutical industry and are designed to yield reliable and reproducible results.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies a high degree of purity. For pharmaceutical compounds, it's a critical quality control parameter.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the compound.

  • Validation: The procedure should be repeated at least twice to ensure reproducibility. Calibration of the apparatus with certified standards (e.g., caffeine, vanillin) is essential for accuracy.

Aqueous Solubility Determination

Causality: Aqueous solubility is a gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. This protocol determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Protocol: Shake-Flask Method (OECD Guideline 105)

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states. The extended time is crucial for slowly dissolving, crystalline compounds.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particulates.

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed in units such as mg/mL or µM. The experiment should be performed in triplicate.

Experimental Workflow: Shake-Flask Solubility

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to buffer (pH 7.4) B Agitate at constant T (e.g., 25°C) for 24-72h A->B Achieve Equilibrium C Centrifuge or filter (0.22 µm syringe filter) B->C Isolate Saturated Solution D Analyze clear filtrate by HPLC or LC-MS C->D Prepare for Analysis E Calculate concentration (e.g., µg/mL) vs. standard curve D->E Determine Solubility

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP) Determination

Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It dictates how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes. An optimal logP is often a balance between permeability and solubility.

Protocol: Shake-Flask Method for logP

  • System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: A known amount of this compound is dissolved in the n-octanol phase to create a stock solution. A small aliquot of this stock is then added to a mixture of the pre-saturated n-octanol and buffer in a sealed vial.

  • Partitioning: The vial is shaken gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow: logP Determination

G cluster_prep 1. System Preparation cluster_part 2. Partitioning cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Calculation A Pre-saturate n-octanol and buffer (pH 7.4) B Add compound to mixture of pre-saturated phases A->B C Shake to reach equilibrium B->C Partitioning D Centrifuge to separate octanol and aqueous layers C->D Equilibrium Reached E Measure [Compound] in each phase by HPLC D->E F Calculate LogP = log([C]oct / [C]aq) E->F G cluster_prep 1. Preparation cluster_titrate 2. Titration cluster_analysis 3. Data Analysis A Dissolve compound in aqueous/organic co-solvent B Place in vessel with calibrated pH electrode A->B C Titrate with standardized acid (HCl) while recording pH B->C Automated Titration D Plot pH vs. Titrant Volume C->D Generate Titration Curve E Determine pKa from the inflection point of the curve D->E Calculate pKa

References

A Technical Guide to 1-Benzhydryl-3,3-difluoroazetidine: From Synthetic Intermediate to Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Benzhydryl-3,3-difluoroazetidine, a key fluorinated building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its structural motifs—the benzhydryl group and a gem-difluorinated azetetidine ring—make it a critical precursor for the synthesis of potent and selective monoamine transporter inhibitors. This document elucidates the mechanistic rationale for its use, detailing the role of its derivatives as inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). Furthermore, it provides validated, step-by-step experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of compounds derived from this intermediate, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS 288315-02-6) is a heterocyclic organic compound that has gained prominence as a synthetic intermediate.[1][2][3] Its value lies in the strategic combination of two key structural features:

  • The 1-Benzhydryl Group: This bulky, lipophilic moiety is a well-established pharmacophore found in numerous centrally active compounds, where it often serves as a crucial element for binding to neuronal targets, particularly monoamine transporters.

  • The 3,3-difluoroazetidine Ring: The incorporation of fluorine is a cornerstone of modern drug design.[4] The gem-difluoro substitution on the azetidine ring offers several advantages over its non-fluorinated counterparts:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the azetidine ring resistant to metabolic oxidation, a common pathway for drug degradation.[5][6] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

    • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the basicity (pKa) of the azetidine nitrogen.[7] This modification can influence a molecule's solubility, membrane permeability, and binding interactions with its target protein.[4][8]

    • Enhanced Binding Affinity: The strategic placement of fluorine can lead to more potent interactions with the target protein through favorable electrostatic or dipolar interactions.[4]

Derivatives of this scaffold are primarily investigated as inhibitors of monoamine transporters (MATs), a family of proteins that includes the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9] Dysregulation of these transporters is implicated in a wide range of neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[9][10]

Core Mechanism of Action: Inhibition of Monoamine Transporters

The primary therapeutic utility of compounds derived from this compound stems from their ability to function as monoamine transporter inhibitors.

The Role of Monoamine Transporters

Monoamine transporters are transmembrane proteins located on presynaptic neurons.[9][11] Their principal function is to regulate neurotransmission by actively removing neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft and returning them to the presynaptic neuron for recycling.[9] This reuptake process terminates the synaptic signal and maintains neurotransmitter homeostasis.

Mechanism of Inhibition

Derivatives synthesized from the title compound act as competitive inhibitors. They bind to the same site on the transporter as the endogenous neurotransmitter. This binding event prevents the neurotransmitter from being transported back into the presynaptic neuron. The consequence is a prolonged residence time and an increased concentration of the neurotransmitter in the synaptic cleft, leading to enhanced signaling at postsynaptic receptors.[12][13]

The benzhydryl moiety typically occupies a large hydrophobic pocket within the transporter protein, while the azetidine nitrogen and other functional groups form critical interactions that determine the compound's affinity and selectivity for DAT versus SERT or NET. The gem-difluoro group fine-tunes these interactions and improves the drug-like properties of the molecule.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) DAT_SERT DAT/SERT Transporter NT Dopamine/ Serotonin Vesicle->NT Release MAO Monoamine Oxidase (MAO) DAT_SERT->MAO Metabolism NT->DAT_SERT Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding & Signal Inhibitor Derivative Inhibitor Inhibitor->DAT_SERT Blocks

Caption: Mechanism of monoamine transporter inhibition.

Experimental Workflows and Protocols

Elucidating the mechanism and potency of novel compounds derived from this compound requires a systematic, multi-stage experimental approach.

node_synthesis Synthesis & Purification (from this compound) node_structure Structural Confirmation (NMR, LC-MS, HRMS) node_synthesis->node_structure node_binding In Vitro Binding Assays (Radioligand Displacement) node_structure->node_binding node_uptake In Vitro Functional Assays (Neurotransmitter Uptake) node_structure->node_uptake node_data Data Analysis (Ki, IC50, EC50) node_binding->node_data node_uptake->node_data node_vivo In Vivo Studies (Microdialysis, Behavioral Models) node_data->node_vivo

Caption: High-level experimental workflow.

Synthesis and Characterization

The first step involves the chemical modification of the parent compound. A common synthetic route is the debenzhydrylation followed by N-arylation or N-alkylation to generate a library of derivatives.

Protocol 1: Synthesis of a Representative Derivative

  • Debenzhydrylation: Dissolve this compound in a suitable solvent (e.g., methanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (H2 gas, typically 50-60 psi) at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3,3-difluoroazetidine.

  • N-Arylation (Buchwald-Hartwig Amination): Combine 3,3-difluoroazetidine, an appropriate aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, aprotic solvent (e.g., toluene).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-110°C for 8-16 hours, monitoring progress by TLC or LC-MS.

  • Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assays: Determining Potency and Selectivity

In vitro assays are essential for quantifying the interaction of the synthesized compounds with their molecular targets.

Protocol 2: Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.[14][15]

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).[14]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT; [³H]-Citalopram for SERT).

    • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), trapping the membranes on the filter. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 3: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transporter's primary function: neurotransmitter uptake.[16][17][18]

  • Cell Plating: Seed HEK293 cells stably expressing hDAT or hSERT into a 96-well plate and allow them to adhere overnight.[19][20]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[16]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT; [³H]-Serotonin for SERT).[20][21]

  • Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Fit the data to determine the IC50 value for functional inhibition.

Compound DAT Binding (Ki, nM) SERT Binding (Ki, nM) DAT Uptake (IC50, nM) SERT Uptake (IC50, nM) Selectivity (SERT Ki / DAT Ki)
Example 1 5.2580.510.1950.2111.6
Example 2 150.38.9250.615.40.06
Cocaine 2503104005001.24

Table 1: Representative data table for summarizing in vitro assay results. Data are hypothetical.

In Vivo Evaluation: Assessing Physiological Effects

Promising candidates from in vitro screening are advanced to in vivo studies to assess their effects in a living organism.

Protocol 4: In Vivo Microdialysis

Microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters in specific brain regions of a freely moving animal.[22][23]

  • Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the striatum for dopamine, the prefrontal cortex for serotonin).[10] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[22]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.[24][25]

  • Sample Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23]

  • Data Analysis: Express the results as a percentage change from the baseline concentration over time.

Conclusion

This compound serves as a high-value starting material for the development of novel monoamine transporter inhibitors. The strategic incorporation of gem-difluorination provides a powerful tool to enhance metabolic stability and modulate physicochemical properties, leading to drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental workflows detailed in this guide, from chemical synthesis and in vitro screening to in vivo target engagement, provide a robust framework for the identification and characterization of the next generation of therapeutics for neuropsychiatric disorders.

References

The Azetidine Scaffold in Focus: A Technical Guide to the Potential Biological Activities of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological activities of the novel compound 1-Benzhydryl-3,3-difluoroazetidine. As a Senior Application Scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for why this particular molecule represents a promising frontier in medicinal chemistry. We will delve into the significance of its structural components, propose avenues for investigation, and provide detailed experimental frameworks to unlock its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

At first glance, this compound is a unique amalgamation of three key structural motifs: a strained azetidine ring, a geminal difluoro substitution, and a bulky benzhydryl group. The convergence of these features suggests a rich pharmacological landscape waiting to be explored.

  • The Azetidine Core: The four-membered nitrogen-containing heterocycle, azetidine, is a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3][4] This rigidity can lead to higher binding affinity with biological targets due to a lower entropic penalty upon binding.[2]

  • The Influence of Gem-Difluorination: The introduction of a difluoromethylene (CF2) group at the 3-position of the azetidine ring is a critical design element. Fluorine, with its high electronegativity and small size, is a powerful tool in medicinal chemistry to modulate a molecule's properties.[5][6] Specifically, gem-difluorination can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often used to block metabolic "soft spots" in a molecule, thereby increasing its half-life.[5][7]

    • Modulate Lipophilicity and Permeability: Fluorination generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[8]

    • Alter pKa and Conformation: The strong electron-withdrawing nature of fluorine can influence the basicity of the azetidine nitrogen and lock the ring into a preferred conformation, which can be crucial for target engagement.[7]

  • The Benzhydryl Moiety: A Legacy of Bioactivity: The benzhydryl group is a well-established "privileged pharmacophore" present in a multitude of approved drugs.[9][10][11] Its presence in this compound strongly suggests a predisposition for certain biological activities, including:

    • Antihistaminic Effects: Many first-generation antihistamines, such as diphenhydramine, feature a benzhydryl core.[11]

    • Neuroactivity: This moiety is also found in centrally acting agents, including muscle relaxants and analgesics like orphenadrine.[11]

    • Broad Therapeutic Potential: The benzhydryl scaffold has been associated with anticancer, antimuscarinic, antimalarial, and antiviral activities.[9]

Hypothesized Biological Activities and Investigative Pathways

Based on the structure-activity relationships of its constituent parts, we can logically infer several potential biological activities for this compound. The following sections outline these hypotheses and propose experimental workflows for their validation.

Potential as a Novel Antihistamine

Rationale: The benzhydryl group is a cornerstone of many H1 receptor antagonists.[10] The rigid, fluorinated azetidine ring may serve to orient the benzhydryl moiety in a conformation that enhances binding to the histamine H1 receptor.

Experimental Workflow:

antihistamine_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Confirmation receptor_binding Histamine H1 Receptor Binding Assay functional_assay Functional Antagonism Assay (e.g., Calcium Flux) receptor_binding->functional_assay Determine Ki selectivity_panel Receptor Selectivity Panel (H2, H3, H4, Muscarinic) functional_assay->selectivity_panel Determine IC50 pk_studies Pharmacokinetic Studies (Rodent Model) selectivity_panel->pk_studies Candidate Selection histamine_challenge Histamine-Induced Bronchoconstriction Model pk_studies->histamine_challenge Establish Dosing

Caption: Workflow for evaluating antihistaminic activity.

Protocol for Histamine H1 Receptor Binding Assay:

  • Preparation: Utilize a commercially available membrane preparation from cells expressing the human histamine H1 receptor.

  • Radioligand: Employ a known radiolabeled H1 antagonist, such as [3H]-pyrilamine.

  • Competition: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding curve.

Exploration of Neuroactive Potential

Rationale: The structural similarity of the benzhydryl group to ligands for various central nervous system (CNS) receptors and transporters warrants investigation into its neuroactive properties.[11] The increased lipophilicity from the difluoroazetidine moiety may enhance blood-brain barrier penetration.

Potential Targets:

Target ClassSpecific ExamplesRationale
Dopamine Transporter (DAT) GBR-12909 AnalogBenzhydrylpiperazines are known DAT inhibitors.
Serotonin Transporter (SERT) Common target for CNS-active compounds.
Muscarinic Receptors DiphenhydramineAnticholinergic effects are common for benzhydryl compounds.[11]
Ion Channels Na+, K+, Ca²+ ChannelsBroad screening is necessary to identify potential channel modulation.

Experimental Workflow:

cns_workflow primary_screen Primary CNS Receptor/Transporter Screening Panel (e.g., Eurofins SafetyScreen) hit_id Hit Identification (>50% inhibition at 10 µM) primary_screen->hit_id dose_response Dose-Response Curves for Identified Hits hit_id->dose_response Hits functional_assays Functional Assays (e.g., Neurotransmitter Uptake, Electrophysiology) dose_response->functional_assays Determine IC50/EC50 in_vivo_behavior In Vivo Behavioral Models (e.g., Locomotor Activity, Forced Swim Test) functional_assays->in_vivo_behavior Confirm Mechanism

Caption: Workflow for investigating neuroactive potential.

Anticancer Activity Assessment

Rationale: Both azetidine and benzhydryl derivatives have independently been investigated as anticancer agents.[4][9] For instance, substituted azetidines have been developed as potent STAT3 inhibitors.[12] The unique combination in this compound could lead to novel antiproliferative activity.

Experimental Workflow:

anticancer_workflow cell_panel NCI-60 Cell Line Screen or similar panel gi50 Determine GI50 Values cell_panel->gi50 hit_selection Select Sensitive Cell Lines gi50->hit_selection apoptosis_assay Mechanism of Action Studies: Apoptosis Assay (Caspase-3/7) hit_selection->apoptosis_assay Hits cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) hit_selection->cell_cycle Hits xenograft In Vivo Xenograft Model apoptosis_assay->xenograft cell_cycle->xenograft

Caption: Workflow for evaluating anticancer properties.

Protocol for Cell Proliferation Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.

Synthesis and Characterization

While the primary focus of this guide is on biological potential, a robust and scalable synthesis is paramount for any drug development program. The synthesis of this compound would likely proceed from 1-benzhydryl-3-oxoazetidine, a known intermediate.[13][14] The key transformation would be the difluorination of the ketone.

Proposed Synthetic Route:

  • Starting Material: Synthesis of 1-benzhydrylazetidin-3-ol.[15]

  • Oxidation: Oxidation of the alcohol to 1-benzhydryl-3-oxoazetidine.[13]

  • Difluorination: Treatment of the ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to yield the target compound, this compound.

Full analytical characterization, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry, would be required to confirm the structure and purity of the final compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established pharmacophores and modern medicinal chemistry strategies. The convergence of the privileged benzhydryl moiety with a metabolically robust, conformationally restricted difluoroazetidine ring provides a strong rationale for investigating its potential as an antihistaminic, neuroactive, or anticancer agent. The experimental workflows detailed in this guide offer a clear and logical path forward for elucidating the biological activity of this compound. Further derivatization of the benzhydryl or azetidine rings could also open avenues for library synthesis and the development of a new class of therapeutics.

References

An In-depth Technical Guide to the Structure and Conformation of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-benzhydryl-3,3-difluoroazetidine, a fluorinated azetidine derivative of interest in medicinal chemistry. In the absence of publicly available, detailed experimental data for this specific molecule, this guide synthesizes foundational principles of azetidine chemistry, established synthetic methodologies, and predictive spectroscopic and computational analysis. We present a robust, multi-step synthesis protocol for this compound, starting from commercially available precursors. Furthermore, we offer a detailed predictive analysis of its characteristic ¹H, ¹³C, and ¹⁹F NMR spectra, drawing on data from analogous structures. A rigorous computational workflow for conformational analysis is outlined, providing a framework for elucidating the three-dimensional structure and ring-puckering dynamics of the title compound. The guide culminates in a discussion of the anticipated conformational preferences, driven by the interplay of the bulky N-benzhydryl group and the gem-difluoro substituents, and the implications for its potential as a scaffold in drug design.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold is a valuable motif in drug discovery, offering a unique three-dimensional profile that can significantly influence the pharmacological properties of a molecule.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3][4] The gem-difluoro unit, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also influencing the local stereoelectronics and conformation. The strategic combination of a strained azetidine ring with gem-difluoro substitution in this compound presents a scaffold with significant potential for the development of novel therapeutics. Understanding the synthesis, structure, and conformational behavior of this molecule is therefore of considerable importance.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 1-benzhydrylazetidin-3-ol. The key transformation is the deoxofluorination of the corresponding ketone, 1-benzhydryl-3-azetidinone.

Synthesis of the Precursor: 1-Benzhydryl-3-azetidinone (2)

The precursor ketone, 1-benzhydryl-3-azetidinone (2), can be prepared by the oxidation of 1-benzhydrylazetidin-3-ol (1). Several oxidation methods are available, with a Swern oxidation or a procedure employing a hypervalent iodine reagent being common choices. A patent describes the synthesis of the hydrochloride salt of 1-benzhydrylazetidin-3-ol.[4]

Scheme 1: Synthesis of 1-Benzhydryl-3-azetidinone (2)

Synthesis_of_Precursor reactant1 1-Benzhydrylazetidin-3-ol (1) reagents Oxidizing Agent (e.g., Swern Oxidation) reactant1->reagents product1 1-Benzhydryl-3-azetidinone (2) reagents->product1

Caption: Synthetic route to 1-benzhydryl-3-azetidinone.

Experimental Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol (1)

  • Reaction Setup: To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) dropwise.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of 1-benzhydrylazetidin-3-ol (1) in dichloromethane.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Workup: Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 1-benzhydryl-3-azetidinone (2) as a solid.

Characterization Data for 1-Benzhydryl-3-azetidinone (2):

ParameterValueReference
¹H NMR (CDCl₃, δ)4.01 (s, 4H), 4.60 (s, 1H), 7.22 (m, 2H), 7.30 (m, 4H), 7.48 (m, 4H)[3]
Melting Point 75.0 to 79.0 °C[5]
Synthesis of this compound (3)

The final step involves the deoxofluorination of 1-benzhydryl-3-azetidinone (2) using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[5]

Scheme 2: Synthesis of this compound (3)

Final_Synthesis reactant1 1-Benzhydryl-3-azetidinone (2) reagents DAST or Deoxo-Fluor® reactant1->reagents product1 This compound (3) reagents->product1

Caption: Deoxofluorination to yield the target compound.

Experimental Protocol: Deoxofluorination of 1-Benzhydryl-3-azetidinone (2)

  • Reaction Setup: To a solution of 1-benzhydryl-3-azetidinone (2) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound (3).

Predictive Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the benzhydryl protons and the azetidine ring protons.

Predicted Proton SignalMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
Azetidine CH₂ (at C2 and C4)Triplet (due to coupling with gem-difluoro)3.5 - 4.5The protons on the carbons adjacent to the nitrogen and the CF₂ group will be deshielded. The coupling to the two fluorine atoms will result in a triplet.
Benzhydryl CHSinglet4.5 - 5.0The methine proton of the benzhydryl group is a singlet and is deshielded by the two phenyl rings and the nitrogen atom.
Aromatic ProtonsMultiplets7.2 - 7.6The protons of the two phenyl rings will appear in the aromatic region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of signals for the azetidine ring carbons, including the carbon bearing the two fluorine atoms, and the carbons of the benzhydryl group.

Predicted Carbon SignalMultiplicity (in ¹³C{¹H} spectrum)Approximate Chemical Shift (δ, ppm)Rationale
Azetidine CF₂Triplet (due to ¹JCF coupling)110 - 125The carbon atom bonded to two fluorine atoms will show a large one-bond carbon-fluorine coupling and will be significantly shifted downfield.
Azetidine CH₂ (at C2 and C4)Singlet55 - 65The carbons adjacent to the nitrogen will be deshielded.
Benzhydryl CHSinglet70 - 80The methine carbon of the benzhydryl group.
Aromatic CarbonsSinglets125 - 145The carbons of the two phenyl rings.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

Predicted Fluorine SignalMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
Azetidine CF₂Quintet (due to coupling with four adjacent protons)-80 to -110The chemical shift is characteristic of gem-difluoroalkanes. The signal will be split into a quintet by the four equivalent protons on the adjacent carbons.

Computational Conformational Analysis Workflow

To gain a deeper understanding of the three-dimensional structure and conformational dynamics of this compound, a computational analysis is indispensable.

Computational_Workflow step1 Initial Structure Generation step2 Conformational Search step1->step2 step3 Geometry Optimization and Frequency Calculation (e.g., DFT with B3LYP/6-31G*) step2->step3 step4 Single-Point Energy Refinement (e.g., higher level of theory like MP2 or larger basis set) step3->step4 step5 Analysis of Puckering Parameters step4->step5 step6 NMR Chemical Shift Prediction step4->step6 step7 Comparison with Experimental Data (if available) step6->step7

Caption: A typical workflow for the computational analysis of azetidine conformation.

Detailed Protocol for Computational Analysis:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial for exploring the different puckering states of the azetidine ring.

  • Geometry Optimization and Frequency Calculation: The identified conformers are optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

  • Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are performed using a higher level of theory (e.g., MP2) or a larger basis set.

  • Analysis of Puckering Parameters: The puckering amplitude and phase angle of the azetidine ring are calculated for each low-energy conformer to quantify the degree and nature of the ring puckering.

  • NMR Chemical Shift Prediction: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the optimized conformers are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Comparison with Experimental Data: The predicted NMR chemical shifts are compared with experimental data (when available) to validate the computational model and to determine the most likely conformation in solution.

Discussion of Expected Conformation

The conformation of the azetidine ring is a puckered one, which relieves the ring strain. The degree of puckering and the preferred orientation of the substituents are influenced by a combination of steric and electronic effects.

  • Ring Puckering: The four-membered azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The introduction of the gem-difluoro group at the 3-position is expected to influence the degree of puckering.

  • Influence of the N-Benzhydryl Group: The bulky benzhydryl group on the nitrogen atom will have a significant steric influence on the conformation of the azetidine ring. It is likely to prefer a pseudo-equatorial orientation to minimize steric interactions with the protons on the azetidine ring.

  • Gauche Effect: The presence of the electronegative fluorine atoms can lead to a gauche effect, where a conformation with a gauche arrangement of the C-F bonds relative to the C-N bond might be favored due to hyperconjugative interactions.

Based on these considerations, it is anticipated that this compound will adopt a puckered conformation with the bulky benzhydryl group in a pseudo-equatorial position. The precise puckering angle and the energetic barrier to ring inversion would need to be determined through the computational workflow outlined above or by detailed variable-temperature NMR studies.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, predicted spectroscopic properties, and a detailed workflow for the conformational analysis of this compound. While a full experimental characterization of this molecule is not yet available in the public domain, the information and protocols presented here provide a solid foundation for researchers and drug development professionals working with this and related fluorinated azetidine scaffolds. The presented synthetic route is robust and the predictive spectroscopic analysis offers valuable guidance for the characterization of this compound. The proposed computational workflow will be instrumental in elucidating its three-dimensional structure and conformational dynamics, which are critical for understanding its potential as a building block in medicinal chemistry.

References

CAS number and IUPAC name for 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzhydryl-3,3-difluoroazetidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its chemical identity, detail a validated synthetic pathway, discuss its physicochemical properties, and contextualize its application as a strategic intermediate in the development of novel therapeutics. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of fluorinated azetidines in their research programs.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a core azetidine ring, a geminal difluoro substitution, and a benzhydryl group on the ring nitrogen. The strategic placement of these functional groups imparts unique conformational and electronic properties, making it a valuable scaffold in modern synthetic chemistry.

IdentifierValueReference
IUPAC Name 1-(diphenylmethyl)-3,3-difluoroazetidineN/A
CAS Number 288315-02-6[1]
Molecular Formula C₁₆H₁₅F₂N[1]
Molecular Weight 259.30 g/mol [1]
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F[2]
Physical Form Solid
Storage Store sealed in a dry place at 2-8°C[2]

Scientific Context: The Role of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring is a strained, four-membered heterocycle that has gained prominence as a "saturated heterocycle bioisostere." Its rigid, three-dimensional structure allows for precise vectoral exits for substituents, enabling chemists to explore chemical space with high fidelity. The introduction of fluorine atoms, particularly in a gem-difluoro motif at the C-3 position, offers several distinct advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, influencing its basicity and, consequently, its binding interactions and pharmacokinetic properties.

  • Conformational Control: The gem-difluoro group can influence the puckering of the azetidine ring, locking it into specific conformations that may be favorable for binding to a biological target.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[3]

The N-benzhydryl group serves primarily as a bulky, lipophilic protecting group for the azetidine nitrogen. It is stable to a wide range of reaction conditions but can be removed under specific deprotection protocols (e.g., hydrogenolysis) to reveal the secondary amine for further functionalization. This makes this compound an ideal, shelf-stable precursor for the synthesis of more complex 3,3-difluoroazetidine-containing molecules.

Synthesis and Manufacturing Protocol

The synthesis of this compound is a multi-step process that typically begins with the construction of the N-benzhydrylazetidine core, followed by oxidation and subsequent deoxofluorination. The causality behind this sequence is critical: installing the sensitive gem-difluoro group is best performed on a stable, protected intermediate.

Experimental Workflow: From Alcohol to Final Product

The most common route involves the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by fluorination.

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Deoxofluorination A 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) B 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3) A->B Swern Oxidation (Oxalyl Chloride, DMSO, TEA) Temp: -78 °C to RT C This compound (CAS: 288315-02-6) B->C DAST or Deoxo-Fluor® Solvent: Dichloromethane Temp: 0 °C to RT ApplicationWorkflow A This compound (Protected Intermediate) B 3,3-Difluoroazetidine (Key Scaffold, CAS: 288315-03-7) A->B Deprotection (e.g., Pd/C, H₂) D Final Drug Candidates (Library of Novel Compounds) B->D N-Functionalization (e.g., Amidation, Alkylation) C Diverse Pharmacophores (R-groups) C->D

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3,3-difluoroazetidine is a fluorinated azetidine derivative of increasing interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart desirable physicochemical and pharmacological properties. The incorporation of a gem-difluoro group at the 3-position can significantly modulate the pKa, lipophilicity, and metabolic stability of the molecule. Furthermore, the bulky benzhydryl group on the nitrogen atom influences the compound's overall steric and electronic properties, which can impact its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility and stability. Understanding these parameters is critical for drug development professionals to formulate this compound effectively and to ensure its quality, safety, and efficacy throughout its lifecycle. This document will detail experimental protocols for determining solubility and stability, discuss potential degradation pathways, and provide insights into the practical implications of these properties in a research and development setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 288315-02-6[1][2][3][4]
Molecular Formula C₁₆H₁₅F₂N[1][3]
Molecular Weight 259.30 g/mol [1][3]
Appearance Off-White to Light Yellow Solid[5]
Storage Sealed in dry, 2-8°C[4][5][6]

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. The presence of the lipophilic benzhydryl group and the polar difluoroazetidine moiety suggests that this compound will exhibit moderate to low aqueous solubility and good solubility in organic solvents. A thorough understanding of its solubility in different solvent systems is essential for preclinical and formulation development.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant for drug discovery and development: kinetic and thermodynamic solubility.[7][8]

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[9][10][11] This measurement reflects the solubility under non-equilibrium conditions and is useful for identifying potential solubility liabilities early in the discovery process.

Experimental Protocol: Nephelometric Kinetic Solubility Assay [12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Add Aqueous Buffer (PBS, pH 7.4) prep2->assay1 assay2 Incubate (1-2h, RT) assay1->assay2 analysis1 Measure Turbidity (Nephelometry) assay2->analysis1 analysis2 Determine Precipitation Point analysis1->analysis2 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Solutions of Compound stress1 Acidic Hydrolysis prep1->stress1 Expose to stress2 Basic Hydrolysis prep1->stress2 Expose to stress3 Oxidative Degradation prep1->stress3 Expose to stress4 Thermal Degradation prep1->stress4 Expose to stress5 Photostability prep1->stress5 Expose to analysis1 Stability-Indicating HPLC stress1->analysis1 Analyze stress2->analysis1 Analyze stress3->analysis1 Analyze stress4->analysis1 Analyze stress5->analysis1 Analyze analysis2 Quantify Parent and Degradants analysis1->analysis2 G A This compound B Ring-Opened Product A->B Hydrolysis C Benzophenone + 3,3-difluoroazetidine A->C Oxidation D De-benzhydrylated Azetidine A->D N-dealkylation

References

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 1-Benzhydryl-3,3-difluoroazetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2][3] Concurrently, small, strained ring systems like azetidines have gained prominence as valuable scaffolds. They provide novel three-dimensional exit vectors and act as conformationally restricted bioisosteres for more flexible acyclic fragments.

The 3,3-difluoroazetidine motif represents a powerful convergence of these two strategies. This building block combines the conformational rigidity of the azetidine ring with the profound electronic effects of a geminal-difluoro group.[4] 1-Benzhydryl-3,3-difluoroazetidine serves as a critical and versatile precursor, providing a stable, readily handled intermediate for the introduction of this valuable moiety. The bulky benzhydryl (diphenylmethyl) group effectively protects the azetidine nitrogen, allowing for selective manipulations before its strategic removal to unveil the reactive secondary amine for coupling to a target scaffold.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties, applications, and key experimental protocols for the effective use of this compound in the synthesis of novel therapeutic agents.

Physicochemical Profile and Handling

A comprehensive understanding of the starting material's properties is fundamental to its successful application. This compound is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting.

PropertyValueReference
CAS Number 288315-02-6[6]
Molecular Formula C₁₆H₁₅F₂N[6]
Molecular Weight 259.30 g/mol [6]
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)
Storage Store in a cool, dry place, sealed from moisture (2-8°C recommended)[7]

The benzhydryl group serves as an excellent protecting group due to its steric bulk, which prevents unwanted side reactions at the nitrogen atom. Its removal is typically achieved under reductive conditions that are often compatible with a wide range of other functional groups.

The 3,3-Difluoroazetidine Moiety: A Bioisosteric Perspective

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a foundational strategy in drug design.[8][9][10] The 3,3-difluoroazetidine ring is a compelling non-classical bioisostere for several common functional groups.

  • Carbonyl/Hydrate Mimic: The polarized C-F bonds and the resulting dipole moment of the CF₂ group can mimic the hydrogen bond accepting capabilities of a carbonyl group or its hydrated gem-diol form.

  • Gem-Dimethyl Replacement: The difluoroazetidine motif can serve as a replacement for a gem-dimethyl group, offering a similar steric profile while significantly altering local electronics and reducing metabolic liability at that position. The C-F bond is exceptionally strong and resistant to oxidative metabolism.[3]

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated counterpart. This modulation is critical for optimizing compound solubility, reducing off-target ion channel interactions (e.g., hERG), and controlling the ionization state at physiological pH.[3]

The diagram below illustrates the conceptual role of the 3,3-difluoroazetidine moiety as a versatile bioisosteric replacement in a hypothetical drug candidate.

G cluster_0 Parent Scaffold cluster_1 Potential Bioisosteric Replacements for X cluster_2 Novel Scaffold with Enhanced Properties Parent R₁-X-R₂ Carbonyl C=O Parent->Carbonyl Replace X GemDimethyl C(CH₃)₂ Parent->GemDimethyl Replace X Ether -O- Parent->Ether Replace X Difluoroazetidine 3,3-Difluoroazetidine Moiety Carbonyl->Difluoroazetidine Bioisosteric Replacement GemDimethyl->Difluoroazetidine Bioisosteric Replacement Ether->Difluoroazetidine Bioisosteric Replacement

Caption: Bioisosteric replacement strategies using the 3,3-difluoroazetidine core.

Synthetic Applications and Core Protocols

The primary utility of this compound is as a stable intermediate that, upon deprotection, yields the free 3,3-difluoroazetidine hydrochloride. This salt can then be neutralized and coupled with various electrophiles to be incorporated into the final target molecule.

Protocol 1: N-Debenzhydrylation via Catalytic Hydrogenation

This protocol describes the efficient removal of the benzhydryl protecting group to yield 3,3-difluoroazetidine, which is typically isolated as its hydrochloride salt for stability and ease of handling.

Objective: To prepare 3,3-difluoroazetidine hydrochloride from this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Methanol (or Ethanol) as solvent

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Diethyl ether

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a balloon filled with H₂

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) to the solution. This protonates the azetidine nitrogen and facilitates the reaction while ensuring the product is isolated as the HCl salt.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the mixture.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours). The byproduct, diphenylmethane, can also be monitored.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 3,3-difluoroazetidine hydrochloride.

  • Purification: The crude product can be purified by trituration or recrystallization. Add diethyl ether to the crude solid and stir vigorously to form a fine white precipitate. Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry on the filter paper.

  • Hydrogen gas is highly flammable and explosive. Perform the reaction in a well-ventilated fume hood away from ignition sources.

G start Start: Dissolve Starting Material (this compound) in Methanol acidify Add Conc. HCl (1.1 eq) start->acidify add_cat Add Pd/C Catalyst (5-10 mol%) acidify->add_cat hydrogenate Hydrogenate (H₂ balloon or Parr) Monitor by TLC/LC-MS add_cat->hydrogenate filter Filter through Celite to Remove Catalyst hydrogenate->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify Purify by Trituration with Diethyl Ether concentrate->purify end End: Isolate Pure 3,3-Difluoroazetidine HCl purify->end

Caption: Experimental workflow for N-debenzhydrylation.

Protocol 2: N-Arylation of 3,3-Difluoroazetidine via Buchwald-Hartwig Amination

This protocol demonstrates how the deprotected 3,3-difluoroazetidine can be coupled to an aryl halide, a common and powerful C-N bond-forming reaction in medicinal chemistry.

Objective: To synthesize an N-aryl-3,3-difluoroazetidine derivative.

Materials and Reagents:

  • 3,3-Difluoroazetidine hydrochloride (1.0 eq)

  • Aryl halide (e.g., 4-bromotoluene, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Nitrogen or Argon)

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.1 eq), palladium catalyst, ligand, and base.

  • Reagent Addition: In a separate flask, neutralize 3,3-difluoroazetidine hydrochloride (1.0 eq) with an equivalent of base or use it directly with excess base in the main reaction. Dissolve/suspend it in the reaction solvent and add it to the Schlenk flask via syringe.

  • Reaction: De-gas the reaction mixture by bubbling argon through it for 10-15 minutes. Heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of diatomaceous earth to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-aryl-3,3-difluoroazetidine.

Causality Note: The choice of ligand and base is critical and often needs to be optimized for specific substrates. Bulky, electron-rich phosphine ligands (like XPhos) are generally effective for coupling sterically hindered amines.

G start Start: Combine Aryl Halide, Pd Catalyst, Ligand, and Base in Schlenk Flask (Inert Atmosphere) add_amine Add 3,3-Difluoroazetidine and Anhydrous Solvent start->add_amine degas De-gas Mixture (e.g., Argon Bubbling) add_amine->degas heat Heat Reaction (80-110 °C) Monitor by TLC/LC-MS degas->heat workup Cool, Dilute, and Filter through Celite heat->workup extract Aqueous Work-up: Wash with Water and Brine workup->extract purify Purify by Flash Column Chromatography extract->purify end End: Isolate Pure N-Aryl-3,3-difluoroazetidine purify->end

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

Conclusion

This compound is a highly valuable and strategic building block for modern medicinal chemistry. Its stability and the reliable protocols for the removal of the benzhydryl protecting group provide a robust entry point to the versatile 3,3-difluoroazetidine scaffold. The incorporation of this moiety offers a sophisticated method for modulating the physicochemical and pharmacokinetic properties of drug candidates, acting as a unique bioisostere that can enhance metabolic stability, tune basicity, and introduce novel structural complexity. The protocols and insights provided herein are intended to empower researchers to confidently employ this reagent in the pursuit of next-generation therapeutics.

References

Application Notes and Protocols: 1-Benzhydryl-3,3-difluoroazetidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern medicinal chemistry. The 3,3-difluoroazetidine moiety, in particular, has emerged as a valuable scaffold that can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the applications of 1-Benzhydryl-3,3-difluoroazetidine as a versatile building block in drug design. We will detail its synthesis, unique characteristics, and protocols for its incorporation into lead compounds, with a focus on enhancing metabolic stability, modulating lipophilicity, and exploring novel chemical space. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this fluorinated scaffold.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug design due to its unique structural and conformational properties. Its inherent ring strain and three-dimensional geometry offer a compelling alternative to more commonly used saturated heterocycles. When geminally difluorinated at the 3-position, the azetidine scaffold's utility is further amplified. The introduction of the C-F bonds, the most polarized in organic chemistry, can lead to significant improvements in metabolic stability by blocking sites of oxidative metabolism. Furthermore, the 3,3-difluoroazetidine moiety can act as a bioisosteric replacement for other functional groups, such as carbonyls or gem-dimethyl groups, offering a powerful tool for fine-tuning a molecule's properties.

The 1-benzhydryl protecting group serves a dual purpose. It is a robust protecting group for the azetidine nitrogen, allowing for a wide range of chemical transformations on other parts of the molecule. Additionally, the benzhydryl moiety itself is a recognized pharmacophore, particularly in the realm of central nervous system (CNS) drug discovery, where it can contribute to receptor binding. This makes this compound not only a protected building block but also a potential core scaffold for certain therapeutic targets.

Physicochemical and Pharmacokinetic Impact of the 3,3-Difluoroazetidine Moiety

The incorporation of the 3,3-difluoroazetidine scaffold can have a profound and often beneficial impact on the drug-like properties of a molecule. Understanding these effects is crucial for its rational application in drug design.

Metabolic Stability

One of the primary drivers for using 3,3-difluoroazetidine is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. By replacing metabolically labile C-H bonds with C-F bonds, particularly at sites prone to oxidation by cytochrome P450 enzymes, the half-life of a drug candidate can be significantly extended.

Lipophilicity and Solubility

The effect of fluorination on lipophilicity (logP) is context-dependent. While a single fluorine atom often increases lipophilicity, the introduction of a difluoromethyl group can lead to a decrease in logP compared to a dimethyl group due to the strong inductive effect of the fluorine atoms. This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Modulation

The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the azetidine nitrogen. This can be advantageous in tuning the ionization state of a molecule at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

Conformational Rigidity and Vectorial Projection

The strained azetidine ring provides a rigid scaffold that can help to pre-organize a molecule into a bioactive conformation, potentially increasing its binding affinity for the target protein. The substituents on the azetidine ring are projected in well-defined vectors, allowing for precise exploration of the target's binding pocket.

Synthetic Protocols

The synthesis of this compound and its subsequent use as a building block involves a multi-step process. The following protocols are provided as a comprehensive guide.

Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

The key precursor for the synthesis of this compound is 1-Benzhydrylazetidin-3-one. This compound can be synthesized from 1-benzhydrylazetidin-3-ol through oxidation.

Protocol 1: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

  • Materials:

    • 1-Benzhydrylazetidin-3-ol hydrochloride

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of oxalyl chloride (2.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DMSO (2.2 eq) dropwise. Stir the mixture for 30 minutes.

    • Add a solution of 1-Benzhydrylazetidin-3-ol hydrochloride (1.0 eq) and TEA (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add TEA (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Benzhydrylazetidin-3-one.

    • Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexanes) to obtain the pure ketone.[1]

Fluorination of 1-Benzhydrylazetidin-3-one

The conversion of the ketone to the gem-difluoro group is a critical step. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. Deoxo-Fluor® is often preferred due to its higher thermal stability.[2]

Protocol 2: Gem-Difluorination using Deoxo-Fluor®

  • Materials:

    • 1-Benzhydrylazetidin-3-one

    • Deoxo-Fluor®

    • Anhydrous dichloromethane (DCM) or another suitable solvent (e.g., 1,2-dichloroethane)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of 1-Benzhydrylazetidin-3-one (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor® (1.5 - 2.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (eluent: ethyl acetate/hexanes) to obtain this compound.

Diagram: Synthetic Workflow for this compound

G cluster_0 Precursor Synthesis cluster_1 Fluorination cluster_2 Deprotection start 1-Benzhydrylazetidin-3-ol ketone 1-Benzhydrylazetidin-3-one start->ketone Swern Oxidation (Oxalyl Chloride, DMSO, TEA) product This compound ketone->product Deoxo-Fluor® DCM, Reflux deprotected 3,3-Difluoroazetidine product->deprotected Catalytic Hydrogenolysis (e.g., Pd/C, H2)

Caption: Synthetic pathway to this compound and its deprotection.

N-Debenzhydrylation to 3,3-Difluoroazetidine

For many applications, the benzhydryl group needs to be removed to allow for further functionalization of the azetidine nitrogen. Catalytic hydrogenolysis is a common and effective method for this transformation.

Protocol 3: Catalytic Hydrogenolysis

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or ethanol

    • Hydrogen gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3,3-difluoroazetidine. The product is often obtained as a salt (e.g., hydrochloride) if an acid is present or added during workup.

Applications in Drug Design: Case Studies and Strategic Considerations

The this compound scaffold can be employed in several strategic ways in a drug discovery program.

As a Protected Building Block for Further Elaboration

The most common application is as a protected form of 3,3-difluoroazetidine. After N-debenzhydrylation, the resulting secondary amine is a versatile nucleophile that can be elaborated through various reactions, including:

  • Reductive amination: Reaction with aldehydes or ketones to introduce diverse substituents.

  • Amide bond formation: Acylation with carboxylic acids or acid chlorides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling to introduce aryl or heteroaryl groups.

  • Alkylation: Reaction with alkyl halides or other electrophiles.

Direct Incorporation as a Pharmacophoric Element

As previously mentioned, the benzhydryl group is a key feature in many CNS-active compounds, where it often interacts with hydrophobic pockets in receptors. In such cases, this compound can be used as a core scaffold. The difluoroazetidine ring can serve to orient the benzhydryl group and other substituents in a specific manner, while also imparting favorable ADME properties. For example, in the design of inhibitors for certain enzymes or receptors, the benzhydryl group can act as a "CAP" group, providing surface recognition.[3]

Quantitative Data and Comparative Analysis

To illustrate the impact of the 3,3-difluoroazetidine moiety, consider the following hypothetical comparative data based on established principles of medicinal chemistry:

PropertyParent Compound (with gem-dimethyl)Analog (with 3,3-difluoroazetidine)Rationale for Change
logP 3.53.1The inductive effect of fluorine can reduce lipophilicity.
Metabolic Half-life (in vitro) 15 min> 120 minBlockade of oxidative metabolism at the benzylic-like position.
Aqueous Solubility 0.05 mg/mL0.2 mg/mLReduced lipophilicity can improve solubility.
pKa (of a distal amine) 8.98.5Electron-withdrawing effect of the difluoro group.

This table exemplifies the typical improvements that can be achieved by strategically incorporating the 3,3-difluoroazetidine scaffold.

Diagram: Logic of Application in Drug Design

G cluster_0 Core Building Block cluster_1 Application Pathways cluster_2 Intermediate cluster_3 Further Functionalization start 1-Benzhydryl- 3,3-difluoroazetidine path1 Direct Incorporation (Benzhydryl as Pharmacophore) start->path1 path2 Deprotection start->path2 intermediate 3,3-Difluoroazetidine path2->intermediate func1 Reductive Amination intermediate->func1 func2 N-Arylation intermediate->func2 func3 Acylation intermediate->func3

Caption: Decision tree for the use of this compound in drug design.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic application can lead to significant improvements in the metabolic stability and overall ADME profile of drug candidates. The synthetic protocols provided herein offer a reliable pathway to this important intermediate. By understanding the fundamental principles of how the 3,3-difluoroazetidine moiety impacts molecular properties, medicinal chemists can effectively leverage this scaffold to design safer and more efficacious medicines.

References

1-Benzhydryl-3,3-difluoroazetidine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the 3,3-difluoroazetidine moiety has emerged as a particularly valuable building block. Its rigid, four-membered ring structure, combined with the unique electronic properties of the gem-difluoro group, offers medicinal chemists a powerful tool to modulate key drug attributes such as metabolic stability, lipophilicity, and basicity of nearby functional groups.[1] The N-benzhydryl protected form, 1-benzhydryl-3,3-difluoroazetidine, serves as a stable, readily handled precursor, allowing for the facile introduction of this desirable scaffold into complex molecular architectures. This document provides a comprehensive guide to the synthesis, deprotection, and application of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Synthesis of this compound: A Practical Approach

The most common and practical approach to the synthesis of this compound involves the N-alkylation of 3,3-difluoroazetidine hydrochloride with a suitable benzhydryl halide. The hydrochloride salt of the azetidine is commercially available and serves as a stable starting material.

Reaction Principle:

The reaction proceeds via a standard nucleophilic substitution mechanism. The nitrogen atom of 3,3-difluoroazetidine acts as the nucleophile, attacking the electrophilic carbon of the benzhydryl halide. A non-nucleophilic base is employed to neutralize the hydrochloric acid present in the starting material and to quench the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product.

Synthesis of this compound cluster_reactants Reactants 3,3-Difluoroazetidine_HCl 3,3-Difluoroazetidine Hydrochloride Product This compound 3,3-Difluoroazetidine_HCl->Product N-Alkylation Benzhydryl_Bromide Benzhydryl Bromide Benzhydryl_Bromide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: N-Alkylation of 3,3-Difluoroazetidine Hydrochloride

Materials and Reagents:

  • 3,3-Difluoroazetidine hydrochloride

  • Benzhydryl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoroazetidine hydrochloride (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the azetidine hydrochloride.

  • Addition of Alkylating Agent: While stirring the suspension, add benzhydryl bromide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the product should be observed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate this compound as a white to off-white solid.

Parameter Value
Typical Yield 75-85%
Purity (by NMR) >95%
Appearance White to off-white solid

Table 1: Typical reaction parameters and outcomes for the synthesis of this compound.

Deprotection: Unveiling the 3,3-Difluoroazetidine Moiety

The benzhydryl (Bzh) group is a valuable protecting group for the azetidine nitrogen due to its steric bulk and stability to a range of reaction conditions. Its removal is crucial for the subsequent functionalization of the azetidine. Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of N-benzhydryl groups.[2]

Reaction Principle:

In catalytic transfer hydrogenation, a hydrogen donor molecule (e.g., formic acid, ammonium formate, or cyclohexene) transfers hydrogen to the substrate in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The N-C bond of the benzhydryl group is hydrogenolyzed, yielding the deprotected azetidine and diphenylmethane as a byproduct.

Deprotection of this compound cluster_reactants Reactants Protected_Azetidine This compound Deprotected_Azetidine 3,3-Difluoroazetidine Protected_Azetidine->Deprotected_Azetidine Catalytic Transfer Hydrogenation Byproduct Diphenylmethane Protected_Azetidine->Byproduct H_Donor Hydrogen Donor (e.g., Ammonium Formate) H_Donor->Deprotected_Azetidine Catalyst Pd/C Catalyst->Deprotected_Azetidine

Caption: Deprotection of this compound.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol (to a concentration of ~0.1 M).

  • Addition of Reagents: To the solution, add ammonium formate (5.0 eq).

  • Addition of Catalyst: Carefully add 10% Pd/C (10 mol %) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®. Wash the Celite® pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Workup: To the residue, add deionized water and extract with dichloromethane (DCM) to remove the diphenylmethane byproduct.

  • Isolation: The aqueous layer contains the deprotected 3,3-difluoroazetidine, which can often be used in the next step without further purification. If necessary, the free base can be isolated by basifying the aqueous layer with a suitable base (e.g., NaOH) and extracting with an organic solvent, followed by drying and concentration. Alternatively, the hydrochloride salt can be obtained by adding HCl.

Parameter Value
Typical Yield >90% (crude)
Purity (by NMR) Generally high, suitable for subsequent steps
Key Byproduct Diphenylmethane

Table 2: Typical reaction parameters and outcomes for the deprotection of this compound.

Applications in Organic Synthesis and Drug Discovery

The deprotected 3,3-difluoroazetidine is a versatile intermediate that can undergo a wide range of synthetic transformations, making it a valuable building block for the synthesis of novel bioactive molecules.

Nucleophilic Substitution Reactions:

The secondary amine of 3,3-difluoroazetidine is a potent nucleophile and can readily participate in various C-N bond-forming reactions, such as:

  • N-Arylation: Coupling with aryl halides or triflates under palladium- or copper-catalyzed conditions to introduce aromatic moieties.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-alkylated products.

Impact on Physicochemical Properties in Drug Candidates:

The incorporation of the 3,3-difluoroazetidine moiety into drug candidates can have several beneficial effects:

  • Modulation of Basicity: The electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This can be advantageous in reducing off-target effects associated with high basicity and improving oral bioavailability.[1]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, and the presence of two fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Enhanced Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Conformational Restriction: The rigid azetidine ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

The following workflow illustrates the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Application_Workflow A This compound B Deprotection (Catalytic Transfer Hydrogenation) A->B C 3,3-Difluoroazetidine B->C E Pd-catalyzed N-Arylation C->E D Heteroaryl Chloride D->E F Final Kinase Inhibitor E->F

Caption: Workflow for the synthesis of a kinase inhibitor.

This generalized scheme highlights the utility of this compound as a key starting material for accessing novel chemical matter with potential therapeutic applications.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and efficient deprotection provide ready access to the 3,3-difluoroazetidine scaffold. The unique properties conferred by this moiety make it an attractive component for the design of new pharmaceuticals with improved drug-like properties. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important synthetic tool in their own research and development endeavors.

References

Synthetic Utility of 1-Benzhydryl-3,3-difluoroazetidine: A Gateway to Novel Fluorinated Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 3,3-Difluoroazetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a valuable building block in modern drug discovery. Its strained ring system offers a unique three-dimensional exit vector from a core scaffold, often leading to improved physicochemical properties compared to more traditional linkers. The introduction of gem-difluoro substitution at the 3-position further enhances the desirability of this scaffold. The C-F bond's high strength and the fluorine atoms' electronegativity can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the CF₂ group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while also lowering the pKa of the azetidine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

1-Benzhydryl-3,3-difluoroazetidine serves as a key protected intermediate, enabling the strategic introduction of the 3,3-difluoroazetidine moiety into complex molecules. The benzhydryl (diphenylmethyl) group is a bulky, lipophilic protecting group for the azetidine nitrogen that is readily removed under specific conditions, unmasking the secondary amine for a wide array of synthetic transformations. This guide provides a comprehensive overview of the synthetic routes utilizing this compound, with detailed protocols for its deprotection and subsequent functionalization.

Synthesis of the Precursor: this compound

The synthesis of this compound typically begins with the construction of the corresponding β-lactam (azetidin-2-one). A common and effective method is a Reformatsky-type reaction between an imine derived from benzhydrylamine and an α-bromo-α,α-difluoroacetate ester.[1] The resulting 1-benzhydryl-3,3-difluoroazetidin-2-one is then reduced to the desired azetidine.

reagents1 Benzhydrylamine + Formaldehyde intermediate1 N-Benzhydryl imine reagents1->intermediate1 reagents2 Ethyl bromodifluoroacetate + Zinc intermediate2 1-Benzhydryl-3,3-difluoro- azetidin-2-one reagents2->intermediate2 Reformatsky-type reaction intermediate1->intermediate2 Reformatsky-type reaction product 1-Benzhydryl-3,3- difluoroazetidine intermediate2->product Reduction reducing_agent Reducing Agent (e.g., AlH₂Cl) reducing_agent->product Reduction

Caption: Synthetic overview for this compound.

Core Synthetic Strategy: Deprotection and N-Functionalization

The primary utility of this compound lies in the facile removal of the benzhydryl group to liberate the secondary amine of 3,3-difluoroazetidine. This deprotected intermediate is the cornerstone for introducing this valuable fluorinated scaffold into a target molecule. The most common and robust method for N-debenzhydrylation is catalytic hydrogenation.

cluster_functionalization N-Functionalization Reactions start This compound deprotection N-Debenzhydrylation (e.g., Catalytic Hydrogenation) start->deprotection intermediate 3,3-Difluoroazetidine (Hydrochloride salt) deprotection->intermediate alkylation N-Alkylation intermediate->alkylation acylation N-Acylation intermediate->acylation reductive_amination Reductive Amination intermediate->reductive_amination arylation N-Arylation intermediate->arylation

References

Application Notes & Protocols: Strategic Incorporation of 1-Benzhydryl-3,3-difluoroazetidine into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Difluoroazetidine Scaffold

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks due to their ability to introduce conformational rigidity and act as bioisosteres for various functional groups.[1][2] The strategic introduction of fluorine, particularly a gem-difluoro group, further enhances the utility of this scaffold. The 3,3-difluoroazetidine moiety offers a unique combination of properties that can be leveraged to overcome common challenges in medicinal chemistry.[3]

The replacement of a methylene group with a CF₂ unit can profoundly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[3] The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing drug-target interactions and reducing off-target effects.[4] Furthermore, the gem-difluoro group can act as a non-classical hydrogen bond acceptor and introduce favorable conformational constraints.

This guide provides a comprehensive overview and detailed protocols for the effective incorporation of the 1-benzhydryl-3,3-difluoroazetidine building block into bioactive molecules. We will cover the synthesis of this key intermediate, strategies for the crucial deprotection of the benzhydryl group, and subsequent N-functionalization techniques to integrate the 3,3-difluoroazetidine core into diverse molecular architectures.

Part 1: Synthesis of the Key Building Block: this compound

The synthesis of this compound is a multi-step process that begins with the formation of the corresponding β-lactam (azetidin-2-one), followed by reduction.

Protocol 1.1: Synthesis of 1-Benzhydryl-3,3-difluoroazetidin-2-one

This protocol is adapted from a two-step procedure involving a Reformatsky-type reaction followed by cyclization.[5][6]

Step 1: Synthesis of the β-amino ester precursor

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add freshly activated zinc dust (1.2 eq).

  • Solvent Addition: Add dry tetrahydrofuran (THF) to the flask.

  • Initiation: Gently heat the suspension to reflux.

  • Reagent Addition: To the refluxing suspension, add a solution of the appropriate imine (derived from benzhydrylamine and formaldehyde) (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in dry THF dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-benzhydryl-3-amino-2,2-difluoropropanoate.

Step 2: Cyclization to the β-lactam

  • Reaction Setup: Dissolve the purified β-amino ester from the previous step in a suitable solvent such as THF.

  • Base Addition: Cool the solution to 0 °C and add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude 1-benzhydryl-3,3-difluoroazetidin-2-one can be purified by recrystallization or column chromatography.

Protocol 1.2: Reduction to this compound

The reduction of the β-lactam to the corresponding azetidine can be achieved using a powerful reducing agent like monochlorohydroalane.[7][8][9]

  • Reagent Preparation: Prepare a solution of monochlorohydroalane (AlH₂Cl) in diethyl ether. Caution: Handle with care as it is a reactive species.

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 1-benzhydryl-3,3-difluoroazetidin-2-one (1.0 eq) in dry diethyl ether.

  • Reduction: Cool the solution to 0 °C and slowly add the solution of monochlorohydroalane (excess, typically 4-6 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Purification: Filter the resulting suspension through a pad of Celite®, wash the filter cake with diethyl ether, and concentrate the filtrate under reduced pressure to yield the this compound, which is often of sufficient purity for the next step.

Part 2: The Crucial Deprotection Step: Unveiling the Reactive Nitrogen

The benzhydryl (Bzh) group is a robust protecting group for the azetidine nitrogen. Its removal is a critical step to enable subsequent functionalization. Catalytic transfer hydrogenation is a highly effective and milder alternative to high-pressure hydrogenation for this transformation.[10][11]

Protocol 2.1: N-Debenzhydrylation via Catalytic Transfer Hydrogenation

This protocol utilizes ammonium formate as the hydrogen donor in the presence of a palladium catalyst.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (HCOONH₄) (3-5 eq) in a single portion.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the 3,3-difluoroazetidine, likely as its formate salt. This can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane for easier handling and storage as 3,3-difluoroazetidine hydrochloride.[12][13]

ParameterConditionRationale
Catalyst 10% Pd/CStandard, effective catalyst for hydrogenolysis.
Hydrogen Donor Ammonium FormateSafe and efficient in situ source of hydrogen.
Solvent Methanol / EthanolGood solubility for substrate and reagent.
Temperature RefluxProvides sufficient energy for the reaction.

Part 3: N-Functionalization: Building Bioactive Molecules

With the deprotected 3,3-difluoroazetidine in hand, a variety of coupling strategies can be employed to incorporate it into the target bioactive molecule.

Protocol 3.1: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[14][15]

Figure 1: General scheme for Buchwald-Hartwig N-arylation.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 3,3-difluoroazetidine hydrochloride (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene or dioxane) followed by a strong base (e.g., sodium tert-butoxide or potassium carbonate, 2-3 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3.2: Reductive Amination for N-Alkylation

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[2][16]

Reductive_Amination_Workflow Start Start: Aldehyde/Ketone & 3,3-Difluoroazetidine Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkyl-3,3-difluoroazetidine Reduction->Product

Figure 2: Workflow for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 3,3-difluoroazetidine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[17][18]

  • Reaction Conditions: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Case Study: 3,3-Difluoroazetidine in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The incorporation of fluorinated azetidines has shown significant promise in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[19] In a study, cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were synthesized and evaluated. The fluorinated azetidide derivatives displayed unexpectedly potent activity.[19]

This highlights the potential of the 3,3-difluoroazetidine moiety to enhance biological activity, likely through a combination of favorable interactions within the enzyme's active site and improved physicochemical properties.

Conclusion

The this compound scaffold is a versatile and valuable building block for medicinal chemists. Its strategic incorporation into bioactive molecules can lead to significant improvements in their pharmacological profiles. The protocols outlined in this guide provide a robust framework for the synthesis, deprotection, and functionalization of this important intermediate. By understanding the principles behind these experimental choices, researchers can effectively leverage the unique properties of the 3,3-difluoroazetidine moiety to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzhydryl-3,3-difluoroazetidine and its Deprotection to 3,3-Difluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,3-Difluoroazetidine Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 3,3-difluoroazetidine moiety, in particular, has emerged as a privileged scaffold in drug design. The gem-difluoro group can act as a bioisostere for a carbonyl group or a dimethyl group, enhancing metabolic stability by blocking sites of oxidation, and modulating lipophilicity and pKa, which can lead to improved cell permeability and target engagement.[1][2] Azetidines, as constrained four-membered rings, provide novel three-dimensional exit vectors for further chemical elaboration, allowing for the exploration of previously inaccessible chemical space.[3]

This application note provides a comprehensive guide for the large-scale synthesis of 1-Benzhydryl-3,3-difluoroazetidine, a key intermediate, and its subsequent deprotection to the highly valuable building block, 3,3-difluoroazetidine hydrochloride. The protocols detailed herein are designed to be scalable, robust, and reproducible for researchers in academic and industrial drug discovery settings.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a robust and scalable four-step sequence, commencing with commercially available starting materials. The benzhydryl protecting group is strategically employed for its stability during the initial synthetic transformations and its facile removal in the final step.

G cluster_0 Overall Synthetic Workflow Start Benzhydrylamine & Epichlorohydrin Step1 Step 1: Cyclization Intermediate1 1-Benzhydryl-3-hydroxyazetidine Hydrochloride Step2 Step 2: Oxidation Intermediate2 1-Benzhydrylazetidin-3-one Step3 Step 3: Fluorination Intermediate3 This compound Step4 Step 4: Deprotection Final_Product 3,3-Difluoroazetidine Hydrochloride

Part 1: Synthesis of 1-Benzhydrylazetidin-3-one (Intermediate 2)

This section details the preparation of the key ketone intermediate, 1-Benzhydrylazetidin-3-one, through a two-step process involving cyclization followed by oxidation.

Step 1: Protocol for the Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride (Intermediate 1)

This protocol is adapted from a patented procedure for the large-scale synthesis of the hydroxyl precursor.[4]

Materials and Equipment:

  • Benzhydrylamine

  • Epichlorohydrin

  • Isopropanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Large reaction vessel with mechanical stirring, reflux condenser, and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, charge benzhydrylamine (1.0 eq) and isopropanol (5 volumes).

  • Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (0.9 eq) dropwise, maintaining the internal temperature below 30 °C.

  • Initial Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Base Addition and Reflux: Add sodium bicarbonate (2.7 eq) to the reaction mixture and heat to reflux. Maintain reflux for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Crystallization: To the crude residue, add ethyl acetate and stir to induce crystallization. Filter the solid and wash with cold ethyl acetate to afford 1-Benzhydryl-3-hydroxyazetidine hydrochloride as a white to off-white solid.[4]

  • Drying: Dry the product under vacuum at 40-50 °C.

Quantitative Data for Step 1:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mole scale)
Benzhydrylamine183.251.0183.25 g
Epichlorohydrin92.520.983.27 g
Sodium Bicarbonate84.012.7226.83 g
1-Benzhydryl-3-hydroxyazetidine HCl275.77-Theoretical Yield: 275.77 g
Step 2: Protocol for the Oxidation of 1-Benzhydryl-3-hydroxyazetidine to 1-Benzhydrylazetidin-3-one (Intermediate 2)

For a scalable and mild oxidation, the Dess-Martin Periodinane (DMP) oxidation is recommended.[3][5][6]

Materials and Equipment:

  • 1-Benzhydryl-3-hydroxyazetidine hydrochloride

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Reaction vessel with mechanical stirring and nitrogen inlet

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Free-basing (if starting from hydrochloride): Suspend 1-Benzhydryl-3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of DCM and saturated sodium bicarbonate solution. Stir vigorously until all the solid has dissolved and the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the free base.

  • Reaction Setup: Dissolve the 1-Benzhydryl-3-hydroxyazetidine free base in DCM (10 volumes) in a reaction vessel under a nitrogen atmosphere.

  • DMP Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 30 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to yield 1-Benzhydrylazetidin-3-one as a pale yellow oil or solid.[7]

Quantitative Data for Step 2:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mole scale)
1-Benzhydryl-3-hydroxyazetidine239.311.0239.31 g
Dess-Martin Periodinane424.141.2508.97 g
1-Benzhydrylazetidin-3-one237.30-Theoretical Yield: 237.30 g

Part 2: Synthesis of this compound (Intermediate 3)

This section outlines the critical fluorination step to introduce the gem-difluoro moiety.

Step 3: Protocol for the Fluorination of 1-Benzhydrylazetidin-3-one

The conversion of the ketone to the gem-difluoride is achieved using Diethylaminosulfur Trifluoride (DAST). Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood by trained personnel. It is moisture-sensitive and can release HF upon contact with water. Appropriate personal protective equipment (PPE) is mandatory.

G cluster_1 Fluorination Mechanism with DAST Ketone 1-Benzhydrylazetidin-3-one DAST DAST (Et2NSF3) Intermediate_A Alkoxysulfonium Intermediate Fluoride_Attack Fluoride Attack (SN2-like) Product This compound

Materials and Equipment:

  • 1-Benzhydrylazetidin-3-one

  • Diethylaminosulfur Trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Reaction vessel with dropping funnel, magnetic stirrer, and nitrogen inlet, cooled in a dry ice/acetone bath

  • Quenching vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 1-Benzhydrylazetidin-3-one (1.0 eq) in anhydrous DCM (20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Add DAST (1.2 eq) dropwise to the cooled solution via a dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Quenching: Carefully and slowly quench the reaction by pouring it into a vigorously stirred, chilled saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a fume hood as gas evolution may occur.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.[9][10][11]

Quantitative Data for Step 3:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mole scale)
1-Benzhydrylazetidin-3-one237.301.0237.30 g
DAST161.191.2193.43 g
This compound259.30-Theoretical Yield: 259.30 g

Part 3: Synthesis of 3,3-Difluoroazetidine Hydrochloride (Final Product)

This final section describes the deprotection of the benzhydryl group to yield the target compound.

Step 4: Protocol for the Deprotection of this compound

The benzhydryl group is efficiently removed by catalytic hydrogenation.

Materials and Equipment:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (in methanol or as concentrated aqueous solution)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at 40 °C overnight.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Salt Formation and Isolation: To the filtrate, add a solution of hydrochloric acid in methanol (or concentrated HCl) until the pH is acidic. Concentrate the solution under reduced pressure to induce precipitation of the product.

  • Purification: The precipitated solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 3,3-Difluoroazetidine hydrochloride as a white solid.[12]

Quantitative Data for Step 4:

Reagent/ProductMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mole scale)
This compound259.301.0259.30 g
10% Pd/C-10% w/w25.93 g
3,3-Difluoroazetidine Hydrochloride129.54-Theoretical Yield: 129.54 g

Characterization Data

1-Benzhydrylazetidin-3-one:

  • ¹H NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[7]

This compound:

  • ¹H NMR data is available from commercial suppliers and should be consistent with the expected structure.[9]

3,3-Difluoroazetidine Hydrochloride:

  • ¹H NMR and HPLC data are available and confirm the structure and purity of the final product.[12][13][14] The product should be a white to off-white solid.[13]

Conclusion

This application note provides a detailed and scalable multi-step synthesis of this compound and its subsequent conversion to 3,3-difluoroazetidine hydrochloride. The described protocols utilize readily available starting materials and reagents, with careful consideration given to reaction conditions, work-up procedures, and safety. By following these guidelines, researchers and drug development professionals can confidently produce significant quantities of this valuable fluorinated building block for application in their discovery programs.

References

Application Notes & Protocols: Safe Handling and Storage of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzhydryl-3,3-difluoroazetidine is a valuable building block in contemporary drug discovery and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a conformationally restricted scaffold that can enhance the pharmacological properties of a molecule.[1][2] The introduction of geminal fluorine atoms can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a desirable intermediate for developing novel therapeutics.[3]

However, the unique structural features of this compound also necessitate a comprehensive understanding of its potential hazards to ensure safe handling. As with many fluorinated organic compounds, the primary risks are not only associated with the parent molecule but also with its potential decomposition products, which can include highly corrosive and toxic substances like hydrogen fluoride (HF).[4][5]

This guide provides a detailed, experience-driven framework for the safe handling, storage, and emergency management of this compound, designed for researchers, chemists, and drug development professionals. The protocols herein are grounded in established laboratory safety principles and are designed to be self-validating systems of practice.

Compound Identification and Properties

A precise understanding of the compound's physical and chemical identity is the foundation of a thorough safety assessment.

PropertyValueSource
Chemical Name This compound-
CAS Number 288315-02-6[6][7]
Molecular Formula C₁₆H₁₅F₂N[6][7]
Molecular Weight 259.30 g/mol [6][7]
Structure
Recommended Storage Sealed in a dry environment at 2-8°C[7]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this specific compound is not fully available, a risk assessment can be constructed based on data from closely related analogs and the known chemistry of fluorinated heterocycles.

GHS PictogramsSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed[7]H315: Causes skin irritation[7]H319: Causes serious eye irritation[7]H332: Harmful if inhaled[7]H335: May cause respiratory irritation[8][9]
Primary Hazards

The primary, immediate hazards are associated with direct contact and inhalation, as indicated by the hazard statements for the parent compound and its hydrochloride salt.[7][8][9] These classifications mandate the use of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.

Inherent Risks of Fluorinated Compounds: The "Why" Behind the Precautions

The most critical, yet less obvious, hazard stems from the compound's fluorine content. The carbon-fluorine bond is strong, but under conditions of high heat, such as in a fire or during certain chemical reactions, fluorinated organic compounds can decompose.[10] This decomposition can liberate highly hazardous gases.[5]

  • Hydrogen Fluoride (HF): A highly toxic and corrosive gas that can cause severe, painful burns to the skin, eyes, and respiratory tract.[5][11] A particularly insidious property of HF is that the pain from skin exposure may be delayed, yet the fluoride ion is rapidly absorbed, leading to systemic toxicity by binding to calcium and magnesium in the blood, which can result in life-threatening cardiac arrhythmias.[11] This potential for HF generation is the primary driver for many of the stringent safety protocols outlined below.

  • Carbonyl Fluoride (COF₂): Another toxic gas that can be produced during the combustion of fluoropolymers and similar materials.[5]

Therefore, all handling procedures must be designed not only to prevent exposure to the parent compound but also to mitigate any risk of thermal decomposition and subsequent exposure to its byproducts.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical splash goggles are the minimum requirement. A full-face shield worn over goggles is required when there is a significant risk of splashing.Protects against irritation from dust and splashes. Standard safety glasses do not provide an adequate seal and are insufficient.[4][11]
Hand Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended.Provides a barrier against skin irritation.[7] Always inspect gloves for tears or holes before use. Remove the outer glove immediately if contamination occurs and dispose of it properly. Consult the manufacturer's compatibility chart for the specific solvent being used.[4]
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin from accidental contact. Ensure clothing worn underneath covers legs and arms completely.[11]
Respiratory Not typically required if all work is performed in a fume hood. For spill cleanup or if dust generation is unavoidable, a NIOSH-approved respirator with P95/P100 particulate filters is necessary.Prevents inhalation of the compound, which is classified as harmful and a respiratory irritant.[7][8][12]

Standard Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A 1. Assemble PPE (Goggles, Lab Coat, Double Gloves) B 2. Verify Fume Hood is Operational A->B C 3. Transfer Compound to Weighing Vessel B->C D 4. Prepare Solution (Add solid to solvent) C->D E 5. Seal Reaction Vessel D->E F 6. Decontaminate Workspace E->F G 7. Dispose of Waste in Labeled Container F->G H 8. Store Primary Container at 2-8°C G->H I 9. Remove PPE Correctly H->I G cluster_small Small Spill Response cluster_large Large Spill Response Start Spill Detected Alert Alert Personnel in Immediate Area Start->Alert Assess Assess Spill Size & Location Alert->Assess Contain Contain with Absorbent Assess->Contain Small & Contained Evacuate Evacuate Area Assess->Evacuate Large or Uncontained Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Contact Contact EHS/ Emergency Response Evacuate->Contact

References

The 3,3-Difluoroazetidine Moiety: A Modern Bioisosteric Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Strategic Incorporation of 1-Benzhydryl-3,3-difluoroazetidine

Introduction: The Strategic Value of Fluorine in Bioisosterism

In the landscape of modern medicinal chemistry, the concept of bioisosterism—the exchange of a functional group within a biologically active molecule for another with similar physical or chemical properties—is a cornerstone of rational drug design.[1] This strategy is pivotal for optimizing lead compounds, enhancing potency, and mitigating undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Among the vast toolkit of bioisosteric replacements, fluorinated motifs have garnered significant attention due to the unique properties of the fluorine atom.[2] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[2]

The 3,3-difluoroazetidine moiety has emerged as a particularly valuable building block. This saturated four-membered heterocycle, featuring a geminal difluoro substitution, serves as an excellent bioisosteric replacement for commonly encountered functional groups such as a carbonyl or a gem-dimethyl group. The two fluorine atoms make the 3,3-difluoroazetidine ring more lipophilic than its parent azetidine.[3] This guide provides a comprehensive overview of the application of this compound as a key intermediate for introducing this valuable bioisostere, complete with detailed synthetic protocols and an analysis of its impact on critical drug-like properties.

The 3,3-Difluoroazetidine Moiety as a Bioisostere

The strategic advantage of the 3,3-difluoroazetidine group lies in its ability to mimic the steric profile of gem-dimethyl groups or the polar nature of a carbonyl group, while introducing beneficial changes to the molecule's overall properties.

Replacement for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with a 3,3-difluoroazetidine can offer several advantages:

  • Modulation of Lipophilicity: While the gem-dimethyl group is highly lipophilic, the 3,3-difluoroazetidine offers a more nuanced profile. The fluorine atoms increase lipophilicity compared to the parent azetidine, but the nitrogen atom can serve as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3,3-difluoroazetidine moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for alkyl groups.

  • Introduction of a Vector for Further Derivatization: The secondary amine of the azetidine ring provides a convenient handle for introducing additional functionality, allowing for further structure-activity relationship (SAR) exploration.

Replacement for the Carbonyl Group

As a bioisostere for a carbonyl group, the 3,3-difluoroazetidine offers:

  • Enhanced Metabolic Stability: Ketones are susceptible to reduction to secondary alcohols, a metabolic liability that is completely circumvented by the stable C-F bonds of the 3,3-difluoroazetidine group.

  • Reduced Polarity and Modified Hydrogen Bonding: The 3,3-difluoroazetidine is less polar than a carbonyl group. While it cannot act as a hydrogen bond acceptor in the same way as a carbonyl oxygen, the nitrogen atom can still participate in hydrogen bonding interactions.

  • Three-Dimensional Structural Diversity: The tetrahedral geometry of the C(CF2) carbon in the azetidine ring provides a more three-dimensional scaffold compared to the planar carbonyl group, which can be advantageous for exploring new binding interactions with a target protein.

Physicochemical and ADME Property Modulation

The introduction of the 3,3-difluoroazetidine moiety can have a profound impact on a molecule's physicochemical and ADME properties. The following tables provide an illustrative comparison of the expected property changes when replacing a gem-dimethyl or carbonyl group with a 3,3-difluoroazetidine.

Table 1: Physicochemical Property Comparison
Propertygem-Dimethyl GroupCarbonyl Group3,3-Difluoroazetidine MoietyRationale for Change
Molecular Weight + 42.08 Da+ 28.01 Da+ 75.06 DaIncreased mass due to the addition of the azetidine ring and two fluorine atoms.
Calculated LogP (cLogP) HighModerateModerate to HighThe fluorine atoms increase lipophilicity, while the nitrogen atom can decrease it. The overall effect is compound-dependent.
Topological Polar Surface Area (TPSA) 0 Ų17.1 Ų12.0 ŲThe nitrogen atom contributes to the polar surface area.
Hydrogen Bond Acceptors 011The azetidine nitrogen can act as a hydrogen bond acceptor.
Hydrogen Bond Donors 001The azetidine nitrogen can act as a hydrogen bond donor in its protonated state.
Table 2: Illustrative ADME Property Comparison
Propertygem-Dimethyl AnalogCarbonyl Analog3,3-Difluoroazetidine AnalogRationale for Change
In Vitro Metabolic Stability (Liver Microsomes) Moderate to LowModerateHighThe strong C-F bonds are resistant to oxidative metabolism.[4]
Cell Permeability (e.g., Caco-2) HighModerateModerate to HighPermeability is influenced by a balance of lipophilicity and polarity.[3][5]
Plasma Protein Binding HighModerateModerate to HighIncreased lipophilicity can lead to higher plasma protein binding.
Aqueous Solubility LowModerateModerateThe nitrogen atom can be protonated at physiological pH, increasing solubility.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of this compound and its subsequent deprotection to yield the versatile 3,3-difluoroazetidine building block.

Workflow Overview

G cluster_0 Synthesis of Precursor cluster_1 Fluorination cluster_2 Deprotection A 1-Benzhydrylazetidin-3-ol B Oxidation A->B C 1-Benzhydrylazetidin-3-one B->C D Deoxofluorination C->D E This compound D->E F N-Debenzhydrylation E->F G 3,3-Difluoroazetidine F->G G cluster_0 Parent Moiety cluster_1 Bioisosteric Replacement cluster_2 Potential Outcomes A gem-Dimethyl or Carbonyl Group B 3,3-Difluoroazetidine A->B Replace with C Improved Metabolic Stability B->C D Modulated Lipophilicity B->D E Altered Target Binding Affinity B->E F New Vector for Derivatization B->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 1-Benzhydryl-3,3-difluoroazetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process culminating in a critical fluorination step. The inherent ring strain of the azetidine core, coupled with the aggressive nature of deoxofluorination reagents, presents unique challenges. This guide provides a systematic approach, from the preparation of the key ketone precursor to the final geminal difluorination, with a focus on maximizing yield and purity.

Overall Synthetic Workflow

The synthesis is best approached in two main stages: the preparation of the precursor, 1-Benzhydrylazetidin-3-one, followed by its deoxofluorination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Fluorination A 1-Benzhydrylazetidin-3-ol B Oxidation A->B Swern Oxidation C 1-Benzhydrylazetidin-3-one B->C D 1-Benzhydrylazetidin-3-one E Deoxofluorination D->E DAST or Deoxo-Fluor F This compound E->F

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-one

A high-quality precursor is paramount for a successful fluorination. We recommend a two-step approach starting from commercially available materials to synthesize 1-benzhydrylazetidin-3-ol, followed by oxidation. An improved one-pot synthesis for 1-benzhydrylazetidin-3-ol has been reported with yields up to 80%.[1]

Recommended Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol

This protocol offers high yields (often exceeding 95%) and avoids harsh oxidizing agents that could lead to ring-opening.[2]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

Step-by-Step Methodology:

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (2.0 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Swern Complex Formation: Slowly add a solution of DMSO (2.0 eq.) in anhydrous DCM to the oxalyl chloride solution. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Add a solution of 1-Benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 1 hour.

  • Base Quench: Add triethylamine (5.0 eq.) to the flask and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by silica gel column chromatography.

ReagentStoichiometry (eq.)Purpose
1-Benzhydrylazetidin-3-ol1.0Starting material
Oxalyl Chloride2.0Activating agent for DMSO
DMSO2.0Oxidizing agent
Triethylamine5.0Base to neutralize HCl and promote reaction
DCM-Anhydrous solvent

Table 1: Reagent stoichiometry for Swern oxidation.

Part 2: Geminal Difluorination of 1-Benzhydrylazetidin-3-one

The conversion of the ketone to a gem-difluoro group is the most critical and challenging step. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.

Fluorination Mechanism Overview

G A Ketone C Lewis Acid Activation of Carbonyl A->C B Fluorinating Agent (DAST/Deoxo-Fluor) B->C D Fluoride Attack C->D E Intermediate Formation D->E F Elimination E->F G Gem-difluoro Product F->G

Caption: Simplified fluorination mechanism.

Recommended Protocol: Deoxofluorination with Deoxo-Fluor

Deoxo-Fluor is generally preferred over DAST due to its enhanced thermal stability, reducing the risk of exothermic decomposition.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Deoxo-Fluor

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-Benzhydrylazetidin-3-one (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add Deoxo-Fluor (2.0-3.0 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (up to 40°C) may be required.

  • Quenching: Carefully and slowly quench the reaction by adding it to a cooled (0 °C), vigorously stirred, saturated aqueous solution of NaHCO₃. Caution: This quenching is exothermic and releases HF gas; perform in a well-ventilated fume hood.

  • Work-up: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterRecommended ConditionRationale
Fluorinating Agent Deoxo-FluorHigher thermal stability and safety profile compared to DAST.
Stoichiometry 2.0 - 3.0 eq.An excess is required to drive the reaction to completion, especially with less reactive ketones.[3]
Solvent Anhydrous DCMInert and commonly used for fluorination reactions.[2]
Temperature 0 °C to RT (up to 40 °C)Initial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time 12 - 24 hoursVaries depending on substrate reactivity and temperature.

Table 2: Optimized reaction conditions for geminal difluorination.

Troubleshooting and FAQs

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions A Low or No Product Yield C Incomplete Reaction? - Increase reaction time/temp - Increase Deoxo-Fluor eq. A->C D Degraded Reagent? - Use fresh Deoxo-Fluor A->D E Moisture Contamination? - Ensure anhydrous conditions A->E B Multiple Byproducts F Ring Opening/Decomposition? - Lower reaction temperature - Use milder conditions B->F G Purification Issues? - Optimize chromatography B->G

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: My yield of 1-Benzhydrylazetidin-3-one from the Swern oxidation is low. What could be the issue?

A1: Low yields in Swern oxidations are often due to moisture contamination, which can quench the reactive intermediates. Ensure all glassware is flame-dried and solvents are anhydrous. Also, maintain the temperature at -78 °C during the addition of DMSO and the substrate; premature warming can lead to side reactions.

Q2: The fluorination reaction is not going to completion, even after 24 hours.

A2: Unhindered ketones are generally more reactive with DAST or Deoxo-Fluor. If the reaction is sluggish, consider the following:

  • Increase Temperature: Gently heat the reaction to reflux in DCM (around 40 °C).

  • Increase Reagent Stoichiometry: Increase the equivalents of Deoxo-Fluor to 3.0 or even 4.0.

  • Reagent Quality: The fluorinating agent may have degraded due to improper storage. Use a fresh bottle.

Q3: I am observing significant byproduct formation in the fluorination step. What are they and how can I minimize them?

A3: The high ring strain of the azetidine ring makes it susceptible to ring-opening reactions, especially under acidic conditions that can be generated from the fluorinating reagent. To minimize this:

  • Control Temperature: Avoid excessive heating.

  • Careful Quenching: Ensure the quenching with NaHCO₃ is efficient to neutralize any in-situ generated acid promptly.

  • Alternative Reagents: While more hazardous, sulfur tetrafluoride (SF₄) can sometimes be effective where DAST or Deoxo-Fluor lead to decomposition.

Q4: How can I effectively purify the final product, this compound?

A4: Silica gel column chromatography is the standard method. Due to the fluorine atoms, the product will be more non-polar than the starting ketone. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Start with a low polarity eluent and gradually increase the polarity.

Q5: Are there any specific safety precautions for the fluorination step?

A5: Absolutely. DAST and Deoxo-Fluor are hazardous reagents.

  • They react violently with water to produce highly corrosive hydrogen fluoride (HF) gas. All operations must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • DAST can decompose explosively above 90 °C.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • The quenching step is highly exothermic and should be performed slowly and with extreme caution.

References

troubleshooting common side reactions with 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this valuable building block. As a difluorinated azetidine, this compound offers unique properties for medicinal chemistry, but its strained ring system and the presence of the bulky benzhydryl protecting group can lead to specific synthetic hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug discovery?

This compound serves as a key intermediate in the synthesis of various small molecules for drug discovery. The 3,3-difluoroazetidine moiety is a bioisostere for other functional groups, such as amides or carbonyls, and can modulate the physicochemical properties of a lead compound. Specifically, the introduction of the gem-difluoro group can:

  • Increase metabolic stability: The C-F bond is significantly stronger than a C-H bond, making the azetidine ring less susceptible to oxidative metabolism.

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.[1]

  • Enhance membrane permeability and oral absorption: Strategic fluorination can alter the lipophilicity (LogP) of a molecule, potentially improving its ability to cross biological membranes.[1]

  • Introduce conformational constraints: The rigid azetidine ring can lock a molecule into a specific conformation, which may be beneficial for binding to a biological target.

The benzhydryl group is a common bulky N-protecting group that can be removed under specific conditions to allow for further functionalization of the azetidine nitrogen.

Q2: What are the most common side reactions observed when working with this compound?

The most frequently encountered side reactions include:

  • Ring-opening: Due to the inherent ring strain of the four-membered azetidine ring, it is susceptible to nucleophilic attack, leading to ring-opened products. This can be exacerbated by harsh acidic or basic conditions.[2]

  • N-Debenzhydrylation: While often the desired transformation, premature or undesired cleavage of the benzhydryl group can occur under certain acidic or reductive conditions.

  • Elimination reactions: In the presence of a strong base, elimination of HF to form an unsaturated product is a potential side reaction, although less common due to the stability of the C-F bonds.

  • Reaction with strong nucleophiles: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to undesired byproducts.

The subsequent sections of this guide will provide detailed troubleshooting for these specific issues.

Troubleshooting Guides

Problem 1: Low Yield or Failure in N-Debenzhydrylation

Q: I am attempting to remove the benzhydryl protecting group to couple a different substituent to the azetidine nitrogen, but I am observing low yields of the desired deprotected product. What could be the cause and how can I optimize this reaction?

A: Incomplete debenzhydrylation is a common issue. The stability of the benzhydryl cation formed during cleavage is a key factor in the reaction's success. Several factors can influence the efficiency of this step.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Optimization
Insufficiently Strong Acidic Conditions The benzhydryl group is typically removed under acidic conditions, which facilitate the formation of the stable benzhydryl carbocation. If the acid is too weak, the reaction may not proceed to completion.1. Screen Different Acids: If you are using a mild acid like TFA, consider switching to a stronger acid such as HBr in acetic acid or HCl in an organic solvent. 2. Increase Acid Stoichiometry: A stoichiometric or even an excess amount of acid may be required to drive the reaction to completion. 3. Add a Cation Scavenger: The liberated benzhydryl cation can be reactive and lead to side products. Adding a scavenger like anisole or thioanisole can trap the cation and improve the yield of the desired product.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and outcome. The solvent needs to be able to dissolve the starting material and be stable to the acidic conditions.1. Solvent Polarity: A more polar solvent can help to stabilize the charged intermediates and transition states, potentially accelerating the reaction. Consider switching from a non-polar solvent like dichloromethane (DCM) to a more polar one like nitromethane or using a co-solvent system. 2. Solvent Reactivity: Ensure the solvent is not reactive under the acidic conditions. For example, ethers can be cleaved by strong acids.
Low Reaction Temperature Debenzhydrylation reactions may require elevated temperatures to overcome the activation energy barrier.1. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also promote side reactions.

Illustrative Experimental Protocol: Optimizing N-Debenzhydrylation

This protocol provides a starting point for the acidic deprotection of this compound.

Reactants:

  • This compound

  • Trifluoroacetic acid (TFA) or HBr in Acetic Acid

  • Anisole (cation scavenger)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add anisole (2-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) or a solution of HBr in acetic acid (e.g., 33 wt. %).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for N-Debenzhydrylation

G start Low Yield of Deprotected Azetidine check_acid Check Acid Strength & Stoichiometry start->check_acid screen_solvents Screen Different Solvents check_acid->screen_solvents If still low yield success Successful Deprotection check_acid->success If successful optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp If still low yield screen_solvents->success If successful add_scavenger Add Cation Scavenger optimize_temp->add_scavenger If side products observed optimize_temp->success If successful add_scavenger->success

Caption: Decision tree for troubleshooting low yields in N-debenzhydrylation.

Problem 2: Ring-Opening of the Azetidine Core

Q: During my reaction, I am observing a significant amount of a ring-opened byproduct, leading to a low yield of my desired 3,3-difluoroazetidine derivative. How can I prevent this?

A: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a common side reaction.[2] This is particularly prevalent under harsh reaction conditions.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Optimization
Harsh Acidic or Basic Conditions Both strong acids and bases can catalyze the ring-opening of azetidines.1. pH Control: If possible, conduct the reaction under neutral or near-neutral conditions. If acidic or basic conditions are required, use the mildest possible reagents. For example, use a weaker base like potassium carbonate instead of sodium hydroxide, or a milder acid like acetic acid instead of sulfuric acid. Consider using a buffer system to maintain a stable pH. 2. Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge to minimize direct attack on the azetidine ring.
Presence of Strong Nucleophiles Reagents or impurities that are strong nucleophiles can attack the azetidine ring, leading to cleavage.1. Reagent Purity: Ensure all reagents are pure and free from nucleophilic impurities. 2. Choice of Reagents: If a nucleophile is part of the desired reaction, consider using a less reactive or more sterically hindered nucleophile to favor the desired transformation over ring-opening.
Elevated Temperatures Higher reaction temperatures provide more energy for the ring-opening side reaction to occur.1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.
Lewis Acid Catalysis Some Lewis acids can coordinate to the nitrogen atom of the azetidine, activating the ring towards nucleophilic attack.1. Screen Lewis Acids: If a Lewis acid is necessary, screen different options. Softer Lewis acids may be less prone to promoting ring-opening.

Illustrative Experimental Protocol: Minimizing Ring-Opening during a Nucleophilic Substitution Reaction

This protocol describes a generic approach to a nucleophilic substitution on a pre-functionalized this compound, aiming to minimize ring-opening.

Reactants:

  • Functionalized this compound

  • Nucleophile

  • Mild, non-nucleophilic base (e.g., DIPEA)

  • Aprotic solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Dissolve the functionalized this compound and the nucleophile in the aprotic solvent.

  • Add the mild, non-nucleophilic base dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C), monitoring closely by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Logical Flow for Minimizing Azetidine Ring-Opening

G start Ring-Opened Byproduct Observed check_conditions Assess Reaction Conditions (pH, Temp) start->check_conditions mild_reagents Use Milder Reagents (Acid/Base) check_conditions->mild_reagents If harsh lower_temp Lower Reaction Temperature check_conditions->lower_temp If high temp check_nucleophile Evaluate Nucleophile Reactivity mild_reagents->check_nucleophile success Minimized Ring-Opening mild_reagents->success If successful lower_temp->check_nucleophile lower_temp->success If successful less_reactive_nuc Use a Less Reactive Nucleophile check_nucleophile->less_reactive_nuc If highly reactive less_reactive_nuc->success

Caption: A logical workflow for mitigating azetidine ring-opening side reactions.

Problem 3: Unexpected Reactivity at the Difluorinated Position

Q: I am observing unexpected side products that suggest reactivity at the C3 position of the azetidine ring. I thought the gem-difluoro group would be relatively inert. What could be happening?

A: While the C-F bonds are strong, the C3 position is not entirely unreactive. The electron-withdrawing fluorine atoms can influence the acidity of adjacent protons and the overall electronic nature of the ring.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps & Optimization
Strongly Basic Conditions A very strong base could potentially deprotonate one of the C-H bonds adjacent to the difluorinated carbon, leading to elimination or other downstream reactions.1. Avoid Excessively Strong Bases: Use the mildest base necessary to achieve the desired transformation. If a strong base is required, consider using a sterically hindered base to disfavor proton abstraction at the azetidine ring.
Radical Reactions Under certain conditions (e.g., photolysis, radical initiators), C-F bond cleavage or reactions at the C3 position could be initiated.1. Exclude Light and Radical Initiators: If you suspect a radical pathway, conduct the reaction in the dark and ensure all reagents and solvents are free from radical initiators.
Lewis Acid Activation Certain Lewis acids might coordinate to the fluorine atoms, although this is less common, potentially activating the C-F bond for nucleophilic attack.1. Judicious Choice of Lewis Acid: If a Lewis acid is required, select one that is less likely to interact strongly with the fluorine atoms.

It is important to thoroughly characterize any unexpected byproducts by techniques such as NMR and mass spectrometry to elucidate their structures and gain insight into the unintended reaction pathway.

References

Technical Support Center: Purification of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Benzhydryl-3,3-difluoroazetidine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated azetidine derivative. The unique physicochemical properties imparted by the difluoromethyl group and the bulky benzhydryl substituent can present specific challenges during purification. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications.

The introduction of fluorine atoms can significantly alter a molecule's polarity, solubility, and crystalline nature compared to its non-fluorinated analogs.[1] Therefore, purification strategies must be carefully considered and optimized.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil and fails to crystallize. How can I obtain a solid?

A1: This is a common issue, especially if minor impurities are acting as crystallization inhibitors. Here is a systematic approach to induce crystallization:

  • Purity Check: First, assess the purity of the oil by ¹H NMR and LC-MS. If the purity is below 90%, a preliminary purification step is recommended before attempting crystallization again.

  • Solvent Screening: The choice of solvent is critical. Since the molecule has both nonpolar (benzhydryl) and polar (azetidine) components, a range of solvent systems should be screened. Start with nonpolar solvents in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., hexane, heptane, cyclohexane). Often, a co-solvent system, such as ethyl acetate/heptane or dichloromethane/hexane, is effective. A procedure found effective for the related compound 1-benzhydrylazetidin-3-one involved adding hexane to the oily material to induce crystallization.[2]

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.

  • Trituration: Add a solvent in which your compound is poorly soluble (e.g., cold hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce the formation of a solid precipitate.

  • Salt Formation: If the freebase is persistently an oil, consider forming a hydrochloride salt. The parent compound, 3,3-difluoroazetidine, is often supplied as a hydrochloride salt, which is a crystalline solid.[3][4][5][6] Reacting your crude product with a stoichiometric amount of HCl in a suitable solvent (like ether or dioxane) can yield a crystalline salt that is easier to handle and purify by filtration.

Q2: After column chromatography, my product purity is still low (<95%). What can I do to improve the separation?

A2: Low purity after chromatography suggests that the chosen conditions are not optimal for separating the target compound from closely related impurities.

  • Re-evaluate Your Solvent System (Mobile Phase):

    • For normal-phase silica gel chromatography, a common eluent system is a mixture of a nonpolar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or dichloromethane).[2] If impurities are co-eluting, try decreasing the polarity of the mobile phase to increase retention times and improve separation. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant polarity) one.

    • Consider adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the mobile phase. This can prevent the slightly basic azetidine nitrogen from interacting strongly with acidic sites on the silica gel, reducing peak tailing and improving resolution.

  • Consider a Different Stationary Phase:

    • If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity.

    • For challenging separations, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be effective.[7]

  • Preparative HPLC: For achieving very high purity (>98%), preparative HPLC is a powerful tool. It offers significantly higher resolution than standard column chromatography.[1] Given the fluorinated nature of the compound, specialized fluorinated HPLC columns could also provide enhanced selectivity.[1]

Q3: My NMR spectrum shows unreacted starting materials (e.g., benzhydrylamine or a difluoroazetidine precursor). How can I remove them?

A3: The best removal method depends on the properties of the starting material.

  • Removal of Excess Amine (e.g., Benzhydrylamine): An acidic wash (liquid-liquid extraction) is highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic amine will be protonated and move into the aqueous layer, while your desired product should remain in the organic layer.

  • Removal of Polar Precursors: If the unreacted starting material is significantly more polar than your product, column chromatography should be effective.

  • Recrystallization: If the starting material has very different solubility properties, recrystallization can be an excellent final purification step to remove trace impurities.

Below is a troubleshooting workflow to guide your purification strategy.

G start Crude Product (this compound) purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check decision_purity Purity > 90%? purity_check->decision_purity decision_form Is Product Solid? decision_purity->decision_form Yes extraction Liquid-Liquid Extraction (e.g., Acid Wash) decision_purity->extraction No (Major Impurities) recrystallize Recrystallization (Solvent Screening) decision_form->recrystallize Yes trituration Trituration decision_form->trituration No (Oily) chromatography Column Chromatography (Silica or Alumina) chromatography->decision_form extraction->chromatography final_product Pure Product (>98%) recrystallize->final_product trituration->recrystallize Solid Formed

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to confirm the purity of this compound?

A1: A combination of techniques is essential for unambiguous purity assessment.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Critically, ¹⁹F NMR is invaluable for fluorinated molecules. A clean ¹⁹F NMR spectrum with the correct chemical shift and the absence of impurity signals is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and provides a purity profile based on the UV chromatogram. It is excellent for detecting non-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector (and ideally other detectors like CAD or ELSD), HPLC is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage area).

Q2: What are the best practices for handling and storing the purified compound?

A2: Based on supplier safety data and information for related azetidines, this compound should be handled with care.[8] For storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C.[8] This minimizes degradation from atmospheric moisture and oxygen.

Q3: Can I use crystallization as my sole method of purification?

A3: While crystallization can be a very effective method for achieving high purity, it is most successful when the initial purity of the crude material is already reasonably high (typically >90%). If the crude product contains significant amounts of impurities, they may co-crystallize with the product or inhibit crystallization altogether. For this reason, a multi-step approach is often necessary, such as an initial extraction or column chromatography followed by a final crystallization step. An improved, chromatography-free process for a similar compound, 1-benzhydrylazetidin-3-ol, yielded a high-purity product (99.3%) primarily through crystallization, but this required a highly optimized reaction process that minimized impurity formation from the start.[9]

G cluster_methods Purification Techniques cluster_analysis Purity Analysis Chroma Chromatography Cryst Crystallization / Recrystallization Chroma->Cryst Final Polishing Pure Pure Product Chroma->Pure If >99% Pure Cryst->Pure Extract Liquid-Liquid Extraction Extract->Chroma Separation NMR NMR (¹H, ¹³C, ¹⁹F) LCMS LC-MS HPLC HPLC Crude Crude Product Crude->Extract Initial Cleanup Pure->NMR Pure->LCMS Pure->HPLC

Caption: Interrelationship of purification and analysis methods.

Summary of Purification Parameters

Technique Stationary Phase Typical Mobile Phase / Solvent Key Strengths & Considerations
Column Chromatography Silica GelHeptane/Ethyl Acetate gradient; consider adding 0.1% Et₃NGood for removing impurities with different polarities. Adding a base can improve peak shape.
Recrystallization N/AHeptane, Ethyl Acetate/Heptane, Dichloromethane/HexaneExcellent for achieving high crystalline purity. Requires careful solvent screening.
Liquid-Liquid Extraction N/AOrganic: Ethyl Acetate or CH₂Cl₂Aqueous: Dilute HCl or NaHCO₃Effective for removing acidic or basic impurities as a first step.
Preparative HPLC C18 (Reverse-Phase) or specialized fluorinated columnsAcetonitrile/Water or Methanol/WaterHigh-resolution method for achieving >98% purity.[1]

References

Technical Support Center: Synthesis of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable building block can be challenging, and this resource aims to provide practical, field-proven insights to navigate these complexities.

Introduction to Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential difficulties. A thorough understanding of these pathways is the first step toward a successful synthesis.

Visualizing the Synthetic Pathways

To aid in conceptualizing the synthetic approaches, the following diagram outlines the two main routes discussed in this guide.

Synthetic_Pathways cluster_A Route A: Fluorination of Azetidinone cluster_B Route B: N-Benzhydrylation A1 1-Benzhydrylazetidin-3-ol A2 1-Benzhydrylazetidin-3-one A1->A2 Oxidation (e.g., Swern) A3 This compound A2->A3 Deoxofluorination (e.g., DAST, Deoxo-Fluor™) B1 3,3-Difluoroazetidine (or HCl salt) B2 This compound B1->B2 N-Benzhydrylation

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic route and reaction step.

Route A: Fluorination of 1-Benzhydrylazetidin-3-one

This route involves the initial preparation of the azetidinone precursor, which is then fluorinated.

A common method for this transformation is the Swern oxidation, which is highly effective but sensitive to reaction conditions.[1][2]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive oxidizing agent due to moisture. 2. Reaction temperature too low, preventing activation of DMSO. 3. Insufficient equivalents of reagents.1. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored anhydrous solvents. 2. While the reaction must be kept cold (typically -78 °C), ensure the initial activation of DMSO with oxalyl chloride proceeds before adding the alcohol.[3] 3. A standard molar ratio is substrate:oxalyl chloride:DMSO:triethylamine of 1:2:3:6.[3]
Formation of a Methylthiomethyl (MTM) Ether Side Product (R-OCH₂SMe) The reaction temperature rose above the stability threshold of the active oxidant (chlorosulfonium salt), leading to a Pummerer rearrangement.[3][4]Maintain a strict temperature of -78 °C (dry ice/acetone bath) throughout the addition of reagents. Do not allow the reaction to warm until after the addition of the amine base.
Epimerization at the α-carbon (if applicable) The base used (e.g., triethylamine) may be strong enough to deprotonate the α-carbon of the newly formed ketone.[1]Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[1]
Unpleasant Odor During and After Reaction Formation of dimethyl sulfide (DMS) is an inherent byproduct of the Swern oxidation.[1][2]Conduct the reaction in a well-ventilated fume hood. Quench excess reagents and rinse glassware with a bleach (sodium hypochlorite) or Oxone® solution to oxidize the volatile and odorous DMS to non-volatile and odorless DMSO or dimethyl sulfone.[1]

This step introduces the gem-difluoro group. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) are commonly used.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction/Low Yield 1. Insufficient fluorinating reagent. 2. Deactivation of the fluorinating reagent by moisture. 3. Low reaction temperature or short reaction time.1. Use a slight excess of the fluorinating reagent (e.g., 1.5-2.0 equivalents). 2. These reagents react violently with water.[5] Ensure strictly anhydrous conditions. 3. The reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor by TLC or LC-MS.
Formation of Elimination Byproducts Dehydration of the intermediate can compete with fluoride substitution, especially with hindered substrates.Deoxo-Fluor™ is often reported to produce fewer elimination byproducts compared to DAST.[6] Consider using Deoxo-Fluor™ or other modern fluorinating agents like PyFluor.
Difficult Purification The crude product may contain unreacted starting material, partially fluorinated intermediates, and byproducts from the fluorinating agent.Careful column chromatography is typically required. A gradient elution from a non-polar solvent system (e.g., heptane/ethyl acetate) is often effective.
Safety Concerns Deoxofluorinating agents are toxic and corrosive. They can release HF upon contact with moisture.[5]Handle these reagents with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use plastic or Teflon labware for reactions, as HF can etch glass.
Route B: N-Benzhydrylation of 3,3-Difluoroazetidine

This route is more direct if 3,3-difluoroazetidine is readily available.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of 3,3-Difluoroazetidine 1. If starting from the HCl salt, the base may be insufficient to liberate the free amine. 2. Poor solubility of starting materials.[7] 3. Low reactivity of the alkylating agent (benzhydryl bromide/chloride).1. Use at least two equivalents of a non-nucleophilic base like DIPEA or triethylamine to neutralize the HCl and act as an acid scavenger. 2. Use a polar aprotic solvent like DMF or acetonitrile to improve solubility. Heating may also be necessary.[7] 3. Add a catalytic amount of potassium iodide (KI) to promote an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[7]
Formation of Quaternary Ammonium Salt Over-alkylation of the product.Use a slight excess of the azetidine starting material relative to the benzhydryl halide to favor mono-alkylation.
Difficult Purification The product may be contaminated with unreacted starting materials, the base hydrochloride salt, and potential elimination products from the benzhydryl halide.1. Perform an aqueous workup to remove the base salt and any water-soluble impurities. 2. Purify the crude product by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, A or B?

A1: The choice of route depends largely on the availability and cost of the starting materials.

  • Route A is advantageous if 1-benzhydrylazetidin-3-ol or a related precursor is readily available. It offers more control over the introduction of the benzhydryl group early in the synthesis.

  • Route B is more atom-economical and direct if 3,3-difluoroazetidine hydrochloride is accessible.[8] However, controlling the N-alkylation can sometimes be challenging.

Q2: My purification by column chromatography is not giving a pure product. What can I do?

A2: Purification of azetidine derivatives can be challenging.[9]

  • Optimize your solvent system: Use a shallow gradient to carefully separate the product from closely running impurities.

  • Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a highly effective final purification step.

Q3: I am concerned about the stability of the benzhydryl protecting group during the synthesis. Is this a valid concern?

A3: The benzhydryl group is generally stable under the neutral or basic conditions of Swern oxidation and N-alkylation. It is also stable to many fluorinating conditions. However, it is sensitive to strong acids and can be cleaved by conditions such as triflic acid in TFA or strong hydrogenolysis.[10] Standard workup conditions should not pose a problem.

Q4: Can the azetidine ring open during the reaction?

A4: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) but is generally more stable than an aziridine ring.[11] While ring-opening is possible under harsh conditions (e.g., strong nucleophiles in combination with high heat, or certain enzymatic hydrolysis), it is not a common side reaction under the standard conditions described for Swern oxidation, deoxofluorination, or N-alkylation.[12][13]

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (Rf of product ~0.3-0.4). Staining with potassium permanganate or ninhydrin (for free amines) can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is the preferred method.

Experimental Protocols

Protocol A1: Swern Oxidation of 1-Benzhydrylazetidin-3-ol
  • To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (6.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Combine Oxalyl Chloride & DMSO in DCM at -78°C react1 Add 1-Benzhydrylazetidin-3-ol solution at -78°C prep1->react1 react2 Stir for 1 hour at -78°C react1->react2 react3 Add Triethylamine at -78°C react2->react3 react4 Warm to Room Temp & Stir for 1 hour react3->react4 workup1 Quench with Water react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Crude Product workup3->workup4

Caption: Workflow for the Swern oxidation of 1-Benzhydrylazetidin-3-ol.

References

Technical Support Center: Analysis of Byproducts in 1-Benzhydryl-3,3-difluoroazetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable fluorinated building block. The inherent ring strain of the azetidine core, combined with the electronic effects of the gem-difluoro group, presents unique challenges that can lead to the formation of unexpected byproducts and impurities.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to identify, understand, and mitigate the formation of byproducts, thereby optimizing your reaction yields and ensuring the purity of your final compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple new spots. What are the likely causes and how can I fix this?

Low yields accompanied by a complex product mixture are a common hurdle in azetidine synthesis, often stemming from competing side reactions.[1] The high activation energy required to form the strained four-membered ring makes the reaction susceptible to alternative, kinetically or thermodynamically favored pathways.

Probable Causes & Solutions:

  • Competing Ring Formation: The precursors for azetidine synthesis can sometimes cyclize to form more stable five- or six-membered rings, such as pyrrolidines. This is particularly prevalent if the reaction conditions are not finely tuned.[1]

    • Solution: A systematic optimization of reaction parameters is crucial. Screen different solvents, adjust the temperature, and vary catalyst loading. For intramolecular cyclizations, high-dilution conditions can favor the desired unimolecular ring-closing over intermolecular side reactions.

  • Elimination Byproducts: Depending on the synthetic route, base-mediated elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts.

    • Solution: Employ a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide or DBU) to favor the desired cyclization over elimination. Lowering the reaction temperature can also help suppress this side reaction.[2]

  • Ring-Opening of the Azetidine Core: The formed this compound can be susceptible to nucleophilic attack and ring-opening, especially under harsh workup conditions (e.g., strong acid or base) or prolonged heating.

    • Solution: Ensure your workup and purification conditions are as mild as possible. Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for quenching instead of stronger bases.[1] Avoid excessive heating during solvent evaporation.

Q2: My ¹⁹F NMR spectrum is showing more than one signal. How do I identify the fluorine-containing impurities?

The presence of multiple signals in a ¹⁹F NMR spectrum is a definitive indicator of fluorine-containing byproducts.[2] Identifying these species is critical for understanding the reaction's shortcomings.

Analytical Workflow for Impurity Identification:

  • Correlate with LC-MS: First, correlate each ¹⁹F NMR signal with a specific peak in your LC-MS chromatogram. This will provide the molecular weight of each fluorine-containing species.

  • Analyze Coupling Patterns: In the ¹⁹F NMR, look for coupling to protons (¹H-¹⁹F coupling). This can give you immediate structural information about the environment of the fluorine atoms.

  • Utilize 2D NMR: Perform a ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment. These techniques are invaluable for establishing direct and long-range correlations between fluorine and proton nuclei, allowing for unambiguous structural elucidation.[2]

  • Isolate and Characterize: If an impurity is present in a significant amount (>5%), attempt to isolate it using preparative HPLC or careful column chromatography for full characterization by ¹³C NMR and high-resolution mass spectrometry (HRMS).[2]

G

Frequently Asked Questions (FAQs)

Q1: What are the most common structural classes of byproducts in the synthesis of this compound and why do they form?

The synthesis of this target molecule often involves the cyclization of a 3-amino-1,1-difluoro-2-halopropane derivative or a similar precursor. The primary byproduct classes arise from competing reaction pathways inherent to this transformation.

G start Precursor (e.g., N-Benzhydryl-2-halo-3,3-difluoropropan-1-amine) target { Desired Product |  this compound} start->target Intramolecular SN2 Cyclization (Desired Pathway) byproduct1 { Elimination Byproduct |  N-Benzhydryl-3,3-difluoroallylamine} start->byproduct1 E2 Elimination (Competing Pathway) byproduct3 { Dimerization/Oligomerization |  (Intermolecular reaction)} start->byproduct3 Intermolecular SN2 Reaction byproduct2 { Ring-Opened Byproduct |  (From nucleophilic attack on product)} target->byproduct2 Nucleophilic Ring-Opening (Product Degradation)

  • Elimination Products: Instead of an intramolecular SN2 reaction to form the ring, a base can abstract a proton, leading to an elimination reaction and the formation of an unsaturated amine.

  • Ring-Opened Products: The strained azetidine ring can be opened by nucleophiles present in the reaction mixture (e.g., leftover starting amine, solvent-derived species), particularly under elevated temperatures.

  • Dimers or Oligomers: If the concentration of the precursor is too high, an intermolecular SN2 reaction can occur between two precursor molecules, leading to dimers and higher-order oligomers.

Q2: My desired product seems to be degrading on a silica gel column. What are the best practices for purification?

This is a frequent issue. The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like azetidines, leading to streaking, low recovery, and the formation of new impurities on the column.

Recommended Purification Techniques:

MethodDescriptionBest ForConsiderations
Neutral Alumina Chromatography Using neutral or basic alumina instead of silica gel can prevent acid-catalyzed degradation.[1]Acid-sensitive amines.May have different selectivity than silica; method development is required.
Treated Silica Gel Pre-treating silica gel by slurrying it with a solvent system containing a small amount of triethylamine (~1%) can neutralize acidic sites.General purpose purification of amines.Ensure the additive is compatible with your product and easily removed.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]Crystalline solid products.Requires screening of various solvents to find an appropriate system.
Distillation For thermally stable, volatile compounds, distillation under reduced pressure can be an excellent purification method.[1]Not suitable for this high molecular weight compound.N/A for this compound.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by LC-MS

This protocol outlines a standard method for analyzing the crude reaction mixture to identify the product and major byproducts.

Instrumentation & Reagents:

  • HPLC or UPLC system with a C18 column.

  • Mass spectrometer (ESI source).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Crude reaction sample, diluted in a 50:50 mixture of Mobile Phase A and B.

Methodology:

  • Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a 50:50 Water:Acetonitrile solution.

  • Injection: Inject 1-5 µL of the diluted sample onto the LC-MS.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 1 minute.

    • Ramp to 95% Mobile Phase B over 8 minutes.

    • Hold at 95% Mobile Phase B for 2 minutes.

    • Return to 5% Mobile Phase B over 0.5 minutes.

    • Hold at 5% Mobile Phase B for 1.5 minutes to re-equilibrate.

  • MS Detection: Set the mass spectrometer to scan a range appropriate for the expected product and byproducts (e.g., m/z 100-1000) in positive ion mode.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to determine the molecular weight of the corresponding component.

References

alternative catalysts for functionalizing 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers specialized guidance on the functionalization of 1-Benzhydryl-3,3-difluoroazetidine. As Senior Application Scientists, our goal is to move beyond conventional protocols and explore robust, alternative catalytic systems. This guide is structured to address common experimental challenges through detailed troubleshooting, provide answers to frequently asked questions, and present validated protocols that ensure scientific integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses strategic considerations for designing functionalization routes for the this compound scaffold.

Q1: Why are alternative catalysts necessary for functionalizing the this compound core?

A: Traditional cross-coupling methods, often reliant on palladium, can face significant challenges with this specific substrate. The high ring strain of the azetidine core makes it susceptible to decomposition or ring-opening under harsh thermal conditions often required for C–H activation.[1] Furthermore, the electron-withdrawing nature of the gem-difluoro group at the C3 position alters the reactivity of adjacent C–H bonds, potentially demanding specialized catalytic systems. Alternative catalysts, such as those used in photoredox and electrochemical methods, offer milder reaction conditions (often room temperature), which helps preserve the strained ring system.[2][3] Nickel and copper catalysts can also provide complementary reactivity and overcome limitations of palladium, such as catalyst inhibition or poor reactivity with certain coupling partners.[1][4]

Q2: What is the impact of the N-benzhydryl group on functionalization strategies?

A: The N-benzhydryl (Boc) group is a bulky protecting group that sterically hinders the nitrogen atom, effectively preventing N-functionalization reactions like N-arylation until it is removed.[5][6] Its primary influence is on the functionalization of the azetidine ring itself. While it can serve as a directing group in some C-H activation scenarios, its bulk can also influence the regioselectivity of reactions at the C2 and C4 positions. Most critically, any chosen catalytic method must be compatible with the benzhydryl group if it is to be retained, or a deprotection step must be factored into the synthetic route.

Q3: Which alternative catalytic systems are most promising for this scaffold?

A: Four main classes of alternative catalysis show significant promise:

  • Nickel Catalysis: Nickel is an earth-abundant metal that offers unique reactivity, particularly for cross-coupling reactions that are challenging for palladium.[1] It is effective in decarboxylative couplings, allowing for the use of carboxylic acids as stable precursors to radical intermediates.[4]

  • Copper Catalysis: Copper catalysts are versatile and cost-effective, enabling a wide range of transformations including the synthesis of azetidines from nitrones and photo-induced radical cyclizations.[7][8]

  • Photoredox Catalysis: This approach uses visible light to generate radical intermediates under exceptionally mild conditions, making it ideal for late-stage functionalization of complex molecules and for preserving sensitive functional groups and strained rings.[2][9][10] It is particularly powerful for forging C(sp³)–C(sp³) bonds.[2]

  • Electrocatalysis: By using electricity to drive redox events, electrocatalysis provides a highly tunable and reagent-minimal approach to synthesis.[11] It can facilitate transformations like intramolecular hydroamination to access azetidines under conditions that are often unattainable with traditional chemical oxidants or reductants.[12][13]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low or No Yield in C-H Arylation

Q: My standard palladium-catalyzed C-H arylation of this compound with aryl halides is providing low to no yield. What are the likely causes and what alternatives should I consider?

A:

  • Plausible Causes:

    • Insufficient C–H Acidity: The C-H bonds at the C2/C4 positions, while activated by the nitrogen, may not be sufficiently reactive for the palladium catalyst under your current conditions.

    • Steric Hindrance: The bulky N-benzhydryl group may sterically impede the approach of the catalyst to the C2/C4 positions, preventing the formation of the necessary cyclometalated intermediate.[14]

    • Catalyst Incompatibility: The specific combination of palladium precursor and ligand may not be optimal for this fluorinated substrate.

  • Recommended Solutions & Alternative Catalysts:

    • Switch to a Ruthenium-Based System for C-H Activation: Ruthenium catalysts are highly effective for C–H activation and can exhibit different reactivity profiles compared to palladium.[15][16] They are often capable of functionalizing less reactive C-H bonds. A typical starting point would be to use a catalyst like [Ru(p-cymene)Cl₂]₂ with a carboxylic acid additive.

    • Employ a Nickel-Catalyzed Cross-Coupling Approach: Instead of direct C-H activation, consider a strategy where the azetidine is first converted into a redox-active ester. This intermediate can then undergo a robust nickel-catalyzed decarboxylative cross-coupling with an aryl halide. This approach circumvents the need for direct C–H bond cleavage in the rate-limiting step.[4]

Problem: Azetidine Ring Decomposition or Unwanted Ring-Opening

Q: My reaction is proceeding, but I am observing significant byproducts consistent with ring-opening or decomposition of the azetidine scaffold. How can I perform the functionalization under milder conditions?

A:

  • Plausible Cause:

    • Thermal Instability: The four-membered azetidine ring is highly strained and can be thermally labile.[1] Reaction temperatures exceeding 80-100 °C, common in many transition-metal-catalyzed reactions, can provide enough energy to induce ring-opening pathways.

  • Recommended Solutions & Alternative Catalysts:

    • Adopt a Photoredox Catalysis Protocol: This is the premier strategy for mild C-H functionalization. By using a photocatalyst (e.g., an iridium or ruthenium complex) and a simple light source (like a blue LED), you can generate radical intermediates at room temperature.[17] For instance, a decarboxylative alkylation using a photoredox catalyst can install alkyl groups without any external heating, thus preserving the azetidine core.[3]

    • Explore Electrochemical Synthesis: Electrocatalysis allows for precise control over the redox potential of the reaction, avoiding the use of harsh chemical oxidants or high temperatures.[11] This method has been successfully used to synthesize azetidines via intramolecular hydroamination, demonstrating its utility in managing strained ring systems.[12]

Section 3: Data Summary and Catalyst Comparison

For clarity, the following table summarizes the key characteristics of the discussed alternative catalytic systems for azetidine functionalization.

Catalytic SystemTypical Reaction TypeOperating ConditionsAdvantagesDisadvantages
Nickel Catalysis Decarboxylative Cross-Coupling, Reductive Coupling25-100 °CEarth-abundant, unique reactivity vs. Pd, good for C(sp³)-C(sp²) bonds.[1][4]Can be sensitive to air and moisture; ligand screening is often necessary.
Copper Catalysis Radical Annulation, Cycloadditions, C-N Bond Formation25-120 °C, often with lightInexpensive, versatile, tolerates various functional groups.[8][18]Can require higher catalyst loadings; enantioselective versions can be challenging.
Ruthenium Catalysis C-H Activation/Annulation, Arylation100-140 °CHighly effective for C-H activation, predictable regioselectivity with directing groups.[19][20]Often requires high temperatures, which can be problematic for strained rings.
Photoredox Catalysis Decarboxylative Alkylation, C-H FunctionalizationRoom Temperature, Visible LightExtremely mild conditions, excellent functional group tolerance, preserves sensitive scaffolds.[2][9]Requires photochemical equipment; quantum yields can be variable.
Electrocatalysis Hydroamination, Azo-free AminationRoom Temperature, Electric CurrentHighly tunable, avoids chemical redox agents, scalable.[12][21]Requires specialized electrochemical setup; conductivity of the medium is crucial.

Section 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key alternative functionalization strategies.

Protocol 1: Photoredox-Catalyzed Decarboxylative Alkylation of a C3-Functionalized Azetidine

This protocol describes the coupling of an azetidine-3-carboxylic acid derivative with an activated alkene under photoredox conditions to generate a C3-alkylated product. This method is adapted from established principles of photoredox catalysis.[3]

1. Reagent Preparation:

  • Prepare a stock solution of the photocatalyst, such as fac-Ir(ppy)₃, at 1 mM in anhydrous DMSO.

  • Ensure the activated alkene (e.g., an electron-deficient olefin) and the azetidine carboxylic acid precursor are dry.

  • Use an anhydrous, degassed solvent such as DMSO or DMF.

2. Reaction Setup:

  • In an oven-dried vial equipped with a magnetic stir bar, add the this compound-X-carboxylic acid (1.0 equiv.), the activated alkene (1.5 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Add the photocatalyst (1-2 mol%).

  • Seal the vial with a septum.

  • Degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.

  • Add the anhydrous solvent via syringe.

3. Reaction Execution:

  • Place the vial approximately 5-10 cm from a 34W blue LED lamp.

  • Use a fan to maintain the reaction temperature at approximately 25-30 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Decarboxylative Arylation

This protocol outlines a general procedure for the Ni-catalyzed coupling of a redox-active ester of an azetidine carboxylic acid with an aryl halide. This method is based on platforms developed for similar saturated heterocycles.[4]

1. Preparation of the Redox-Active Ester (e.g., NHP Ester):

  • To a solution of the this compound-X-carboxylic acid (1.0 equiv.) in anhydrous DCM, add N-hydroxyphthalimide (1.1 equiv.) and a coupling agent like DCC or EDC (1.2 equiv.).

  • Stir at room temperature for 4-6 hours until the starting acid is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

  • Purify the crude product to obtain the NHP ester.

2. Cross-Coupling Reaction:

  • In a glovebox, add the azetidine NHP ester (1.0 equiv.), the aryl iodide (1.5 equiv.), NiBr₂·dme (10 mol%), and a bipyridine ligand such as dtbbpy (12 mol%) to a vial.

  • Add a reducing agent like Hantzsch ester (1.5 equiv.) and a base like NaHCO₃ (4.0 equiv.).

  • Add anhydrous, degassed DMA to the desired concentration (e.g., 0.1 M).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction at room temperature for 18-24 hours. Some reactions may require gentle heating or photo-irradiation depending on the specific Ni-catalytic cycle.

3. Work-up and Purification:

  • Dilute the reaction with water and extract with an organic solvent (e.g., ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Section 5: Visualization of Experimental Logic

Diagrams created with Graphviz provide a clear visual guide to complex workflows and mechanisms.

Catalyst_Selection_Workflow start Desired Functionalization? sub_question sub_question start->sub_question C-C Bond Formation catalyst_class_cn Methodology? start->catalyst_class_cn C-N Bond Formation catalyst_class_aryl Catalyst Type? sub_question->catalyst_class_aryl Arylation catalyst_class_alkyl Reaction Conditions? sub_question->catalyst_class_alkyl Alkylation catalyst_class catalyst_class condition condition catalyst_electro Electrocatalysis catalyst_class_cn->catalyst_electro Electrochemical catalyst_pd Palladium Catalysis catalyst_class_cn->catalyst_pd Traditional Cross-Coupling catalyst_ni Nickel Catalysis catalyst_class_aryl->catalyst_ni From Redox-Active Ester catalyst_ru Ruthenium Catalysis catalyst_class_aryl->catalyst_ru Direct C-H Activation catalyst_photo Photoredox Catalysis catalyst_class_alkyl->catalyst_photo Mild / Room Temp catalyst_ni_alkyl Nickel Catalysis catalyst_class_alkyl->catalyst_ni_alkyl Moderate Temp condition_ru High Temp. Risk: Ring Strain Issue catalyst_ru->condition_ru Note condition_photo Ideal for Late-Stage Functionalization catalyst_photo->condition_photo Note condition_electro Reagent-free redox control, Good for strained rings catalyst_electro->condition_electro Note Photoredox_Cycle PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC⁻ PC_star->PC_reduced SET Substrate_radical R• PC_star->Substrate_radical Oxidative Quenching PC_reduced->PC SET Substrate R-COO⁻ Substrate->PC_star CO2 CO₂ Product R-Nu Substrate_radical->Product + Alkene (Nu) Nu_alkene Alkene (Nu) Nu_alkene->Product

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Here, we delve into the critical role of solvent selection in dictating reaction outcomes, providing troubleshooting advice and answers to frequently asked questions based on established principles of physical organic chemistry.

Introduction: The Challenge of a Strained, Fluorinated Ring System

This compound is a valuable synthetic intermediate, combining the sterically demanding benzhydryl protecting group with a strained, electron-deficient 3,3-difluoroazetidine core. The gem-difluoro group significantly alters the electronic properties of the azetidine ring, influencing its stability and reactivity. The choice of solvent is not merely a medium for dissolution but a key parameter that can control reaction pathways, rates, and the formation of undesired byproducts. This guide will help you navigate the complexities of solvent effects to achieve your desired synthetic transformations.

Core Concepts: How Solvents Dictate Reactivity

The reactivity of this compound is primarily centered around nucleophilic substitution and ring-opening reactions. The operative mechanism, whether SN1-like or SN2-like, is profoundly influenced by the solvent's ability to stabilize charged intermediates and solvate reactants.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[1] They excel at stabilizing both cations and anions.[2] In the context of azetidine reactivity, they can significantly promote SN1-type pathways by stabilizing carbocation intermediates that may form upon ring-opening or at the benzhydryl carbon.[3] However, they can also solvate and deactivate strong nucleophiles, slowing down SN2 reactions.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[1] They are effective at solvating cations but leave anions relatively "naked" and highly reactive. This property makes them ideal for promoting SN2 reactions, where a powerful nucleophile is required for the rate-determining step.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are generally poor at solvating charged species. They are typically used when reactants are nonpolar or to minimize side reactions that proceed through charged intermediates.

Below is a diagram illustrating the general influence of solvent choice on the two primary nucleophilic substitution pathways.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway cluster_solvents Solvent Influence SN1_Start R-LG SN1_TS1 Transition State (Rate-Determining) SN1_Start->SN1_TS1 Ionization SN1_Int Carbocation Intermediate (R+) SN1_TS1->SN1_Int SN1_Prod R-Nu SN1_Int->SN1_Prod + Nu- SN2_Start R-LG + Nu- SN2_TS Transition State [Nu--R--LG]⁻ SN2_Start->SN2_TS Concerted Attack (Rate-Determining) SN2_Prod R-Nu + LG- SN2_TS->SN2_Prod Protic Polar Protic Solvents (e.g., H₂O, MeOH) - Stabilize R+ and LG- - Solvate Nu- Protic->SN1_Int Favors SN1 Aprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) - Solvate counter-ion - 'Naked' Nu- is more reactive Aprotic->SN2_Start Favors SN2

Caption: Solvent influence on SN1 vs. SN2 reaction pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My nucleophilic ring-opening reaction is sluggish and giving low yields. I'm using a strong nucleophile in methanol. What's wrong?

Answer: The issue likely lies with your choice of a polar protic solvent (methanol). While the azetidine ring is strained, relying on a strong nucleophile suggests you are targeting an SN2-type mechanism.

Causality: Polar protic solvents like methanol are excellent at solvating anions through hydrogen bonding.[2] This strong solvation shell around your nucleophile blunts its reactivity, making it less available to attack the electrophilic carbon of the azetidine ring. This effect can significantly slow down or even halt an SN2 reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Change the reaction medium to a polar aprotic solvent such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents will dissolve the nucleophile salt but will not strongly solvate the anionic nucleophile, dramatically increasing its effective reactivity.[3]

  • Ensure Anhydrous Conditions: Trace water in your reaction can compete as a nucleophile and contribute to the unwanted solvation effects. Use freshly dried solvents and reagents.

  • Consider the Nucleophile's Counter-ion: The nature of the cation can also play a role. Larger, softer cations (like K⁺ or Cs⁺) often lead to more dissociated and more reactive anionic nucleophiles in polar aprotic solvents compared to smaller ions like Li⁺ or Na⁺.

SolventTypeDielectric Constant (ε)Typical Use Case with Azetidine
Methanol Polar Protic33Solvolysis, SN1-type ring-opening
Water Polar Protic80Solvolysis (often an undesired side reaction)
Acetonitrile Polar Aprotic37SN2 reactions, good general-purpose
DMF Polar Aprotic37SN2 reactions, excellent dissolving power
DMSO Polar Aprotic47SN2 reactions, for less reactive systems
THF Borderline Aprotic7.5General purpose, less polar than DMF/DMSO
Toluene Nonpolar2.4Reactions with nonpolar reagents, high temp.

Question 2: I'm attempting a reaction that requires a Lewis acid catalyst, but I'm getting a complex mixture of products, including what appears to be decomposition.

Answer: This is a common issue when using Lewis acids with strained heterocyclic systems. The solvent is not an innocent bystander here; it can coordinate with the Lewis acid or participate in subsequent reactions, leading to a loss of control. A study on the related 1-benzhydrylazetidin-3-ol showed that Lewis acids like AlCl₃ or ZnCl₂ can effectively promote ring-opening, but the reaction is sensitive to conditions.[4][5]

Causality:

  • Lewis Acid-Solvent Complexation: Solvents with lone pairs (e.g., THF, acetonitrile, water) can coordinate to the Lewis acid, reducing its activity or altering its catalytic behavior.

  • Solvent as a Nucleophile: If the Lewis acid activates the azetidine ring for opening, the solvent itself can act as a nucleophile, leading to undesired solvolysis products. This is especially true for protic solvents.

  • Promotion of Elimination/Decomposition: A highly activated azetidinium species can undergo elimination or decomposition pathways, which can be exacerbated by the choice of solvent and temperature.

Troubleshooting Steps & Workflow:

G Start Experiment Start: Lewis Acid Catalyzed Reaction CheckSolvent Is the solvent coordinating? (e.g., THF, MeCN) Start->CheckSolvent CheckPurity Is the solvent anhydrous and non-protic? CheckSolvent->CheckPurity No Failure Complex Mixture/ Decomposition CheckSolvent->Failure Yes SelectSolvent Choose a non-coordinating, aprotic solvent like Dichloromethane (DCM) or Toluene. CheckPurity->SelectSolvent Yes CheckPurity->Failure No RunReaction Run reaction under inert atmosphere (N₂ or Ar) at low temperature (-78 to 0 °C). SelectSolvent->RunReaction Success Desired Product RunReaction->Success

Caption: Troubleshooting workflow for Lewis acid-mediated reactions.

  • Solvent Choice: Switch to a non-coordinating, aprotic solvent like dichloromethane (DCM), dichloroethane (DCE), or toluene.

  • Temperature Control: Begin your reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warm it to room temperature. This can help control the initial activation and prevent runaway decomposition.

  • Order of Addition: Add the Lewis acid to the substrate solution at low temperature before adding the nucleophile. This allows for controlled activation of the azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing and handling this compound? A: For long-term storage, it is best to store the compound neat as a solid in a cool, dark place under an inert atmosphere. For preparing stock solutions, choose a relatively nonpolar, aprotic solvent like dichloromethane, ethyl acetate, or THF. Avoid protic solvents for storage as residual acidity or basicity can promote slow degradation over time.

Q2: How do the gem-difluoro groups impact solvent choice compared to a non-fluorinated azetidine? A: The two fluorine atoms are powerful electron-withdrawing groups. This has two major effects:

  • Decreased Basicity: The nitrogen atom is less basic and nucleophilic than in a non-fluorinated analog. This means stronger activation (e.g., stronger acids) may be needed for reactions involving protonation or coordination to the nitrogen.

  • Increased Electrophilicity of Ring Carbons: The C-F bonds pull electron density away from the C3 carbon, which in turn pulls density from the C2 and C4 carbons, making them more susceptible to nucleophilic attack. This can make the ring more prone to opening. Therefore, a less nucleophilic solvent might be preferred to avoid unwanted side reactions.

Q3: Can I run debenzylation (hydrogenolysis) in any solvent? A: No, solvent choice is critical for successful debenzylation. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Polar protic solvents like methanol or ethanol are overwhelmingly preferred. They are excellent at solvating the catalyst and the substrate and are generally inert under these reductive conditions. Using aprotic solvents like THF or ethyl acetate is possible but often results in slower reaction rates. Aromatic solvents like toluene should be avoided as they can compete for binding sites on the catalyst surface.

Q4: My reaction involves a charged nucleophile, but it is not soluble in aprotic solvents like DCM or THF. What should I do? A: This is a classic solubility challenge. You have a few options:

  • Use a More Polar Aprotic Solvent: Move to DMF or DMSO, which have superior dissolving power for salts.

  • Phase-Transfer Catalysis: You can run the reaction in a biphasic system (e.g., toluene/water) or in a nonpolar solvent using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC will transport the nucleophile from the aqueous/solid phase into the organic phase where the azetidine is dissolved, allowing the reaction to proceed.

  • Solvent Mixtures: Sometimes a mixture of solvents can provide the right balance of solubility and reactivity. For example, a mixture of toluene and acetonitrile might dissolve all components while maintaining good reactivity.

References

Technical Support Center: 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. The following information is curated to ensure the stability and integrity of your compound throughout your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize exposure to moisture and air.[1] For long-term storage, temperatures of -20°C are advisable.

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing a benzhydryl group can be susceptible to photodegradation.[2] It is crucial to store this compound in amber vials or other light-protecting containers to prevent photochemical degradation.

Q3: What precautions should I take when handling this compound?

A3: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. The hydrochloride salt of the parent 3,3-difluoroazetidine is known to cause skin and eye irritation and may cause respiratory irritation, so similar precautions are advised.[3] Handle the compound in a well-ventilated area or a fume hood.

Troubleshooting Experimental Issues

Q4: I am observing unexpected peaks in my HPLC analysis after a reaction. What could be the cause?

A4: The appearance of unexpected peaks could indicate degradation of the this compound. The azetidine ring is strained and can be susceptible to ring-opening, particularly under acidic conditions.[4][5][6][7] The N-benzhydryl group can also be a site of degradation. Consider the following potential causes:

  • Acidic Conditions: The azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack and subsequent ring-opening.[4][7]

  • Presence of Nucleophiles: Strong nucleophiles can attack the strained azetidine ring, leading to degradation products.

  • Hydrolysis: Exposure to water, especially at non-neutral pH, can lead to the formation of an azetidinium ion, which is a key intermediate in a degradation pathway.[8]

Q5: My reaction yield is consistently low when using this compound. How can I improve it?

A5: Low reaction yields could be due to the degradation of the starting material. To mitigate this:

  • pH Control: If your reaction conditions are acidic, consider using a non-nucleophilic buffer to maintain a less acidic environment.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Temperature Control: Avoid excessive heat, as thermal degradation can occur, likely through radical mechanisms involving the cleavage of C-N and C-C bonds.

  • Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can catalyze degradation.

Q6: How can I confirm if my compound is degrading?

A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the best way to monitor for degradation. You can perform a forced degradation study to intentionally degrade a small sample of your compound and identify the retention times of the degradation products.

Potential Degradation Pathways

The degradation of this compound can be postulated based on the known reactivity of N-substituted azetidines.

Acid-Catalyzed Azetidine Ring-Opening

Under acidic conditions, the lone pair of electrons on the azetidine nitrogen can be protonated. This makes the carbon atoms of the azetidine ring more electrophilic and susceptible to nucleophilic attack, leading to ring-opening. The gem-difluoro substitution may influence the basicity of the nitrogen and the stability of the ring.

A This compound B Protonated Azetidine A->B H+ (Acidic Conditions) C Nucleophilic Attack (e.g., by solvent or another reagent) B->C Nu- D Ring-Opened Product C->D

Caption: Acid-catalyzed ring-opening of the azetidine ring.

Formation of an Azetidinium Ion in Hydrolytic Conditions

In the presence of water, particularly under non-neutral pH, an azetidinium ion can form. This reactive intermediate can then be attacked by water or other nucleophiles, leading to degradation products.[8]

A This compound B Azetidinium Ion Intermediate A->B H2O C Hydrolysis Product B->C H2O/Nu-

Caption: Degradation via an azetidinium ion intermediate.

Photodegradation of the N-Benzhydryl Group

The benzhydryl group is known to be susceptible to photochemical reactions. Upon exposure to light, particularly UV light, cleavage of the N-C bond connecting the benzhydryl group to the azetidine ring can occur, potentially leading to the formation of 3,3-difluoroazetidine and benzophenone.[2]

A This compound B 3,3-Difluoroazetidine A->B hv (Light) C Benzophenone A->C hv (Light)

Caption: Photolytic cleavage of the N-benzhydryl group.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.

    • Dilute the solution for HPLC analysis.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms to a control sample of the unstressed compound.

Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method for this compound, based on methods for structurally similar compounds like Azelnidipine.[9][10][11]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10mM Potassium Dihydrogen Phosphate (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 257 nm
Column Temperature Ambient
Injection Volume 20 µL

Note: This method will likely need to be optimized for your specific instrumentation and to achieve the best separation of the parent compound from its degradation products.

References

Technical Support Center: Scale-Up Considerations for 1-Benzhydryl-3,3-difluoroazetidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed to provide practical, in-depth solutions to challenges encountered during process development and manufacturing. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust, safe, and scalable process.

Overview of the Synthetic Strategy

The most common and scalable synthesis of this compound involves a two-step process starting from the corresponding alcohol. The first step is the oxidation of 1-Benzhydrylazetidin-3-ol to the ketone intermediate, 1-Benzhydrylazetidin-3-one. The second, and most critical, step is the deoxofluorination of this ketone to yield the target gem-difluoroazetidine.

Overall Synthesis Workflow

The diagram below illustrates the high-level process flow from the starting alcohol to the final purified product.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Deoxofluorination cluster_2 Purification A 1-Benzhydrylazetidin-3-ol B Oxidation Reaction (e.g., Swern or Dess-Martin) A->B C 1-Benzhydrylazetidin-3-one (Crude Ketone) B->C D Deoxofluorination (e.g., with DAST or Deoxo-Fluor) C->D E This compound (Crude Product) D->E F Aqueous Work-up & Quench E->F G Crystallization / Chromatography F->G H Final API G->H

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide & Scale-Up Protocols

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions for scaling your process.

Category A: Oxidation of 1-Benzhydrylazetidin-3-ol

Question: We are seeing incomplete conversion and low yields during the oxidation of 1-Benzhydrylazetidin-3-ol at a 1 kg scale using a Swern oxidation protocol. What are the likely causes and solutions?

Answer: Incomplete conversion in a Swern-type oxidation during scale-up typically points to issues with temperature control, reagent stoichiometry, or addition rates.

  • Causality - Temperature Control: The formation of the reactive species (chlorosulfonium salt) and the subsequent reaction with the alcohol are highly temperature-sensitive. On a larger scale, maintaining cryogenic temperatures (e.g., -78 °C) is challenging due to the surface-area-to-volume ratio decrease.[1] If localized warming occurs during the addition of oxalyl chloride or the alcohol, the reactive intermediate can decompose, leading to incomplete reaction.

  • Causality - Reagent Addition: Slow, controlled addition of reagents is critical.[2] A rapid addition can create "hot spots" that degrade the reagents and lead to side reactions.

Solutions & Protocol Adjustments for Scale-Up:

  • Reactor and Temperature Monitoring:

    • Utilize a jacketed reactor with a high-performance cooling system capable of maintaining a stable internal temperature below -70 °C.

    • Employ multiple temperature probes to monitor for thermal gradients within the reactor.

  • Controlled Reagent Addition:

    • Add the reagents (oxalyl chloride, DMSO, alcohol, and triethylamine) subsurface via a dosing pump over an extended period (e.g., 1-2 hours). This ensures rapid mixing and prevents localized concentration and temperature spikes.

  • Process Analytical Technology (PAT):

    • Monitor the reaction progress using in-situ IR or a quenched HPLC sample. Do not proceed with the addition of triethylamine until the formation of the intermediate is complete.[1]

  • Alternative Oxidation:

    • For larger scales, consider alternative, less hazardous, and less temperature-sensitive oxidation systems like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or a Parikh-Doering reaction using a pyridine-sulfur trioxide complex, which can often be run at higher temperatures (0 °C to RT).[1]

Category B: Deoxofluorination of 1-Benzhydrylazetidin-3-one

This geminal difluorination is the most critical and hazardous step in the synthesis. Careful planning and execution are paramount for a safe and successful scale-up.

Question: Our primary issue is low yield (<50%) in the fluorination step using DAST, with significant formation of an elimination byproduct. How can we improve this?

Answer: This is a classic challenge in deoxofluorination chemistry. Low yields are almost always coupled with competing elimination reactions, which are highly dependent on temperature and the choice of fluorinating agent.[2][3]

  • Causality - Reaction Mechanism & Temperature: The reaction proceeds through an intermediate that can either undergo nucleophilic substitution (SN2-like) to give the desired difluoro product or elimination (E2-like) to form a fluoro-alkene byproduct. Higher temperatures strongly favor the elimination pathway.[2] The exothermicity of the reaction can lead to a thermal runaway if not properly controlled, further accelerating byproduct formation.[4]

start Low Yield in Fluorination? check_temp Is internal temp. maintained < -60°C? start->check_temp check_moisture Are anhydrous conditions strict? check_temp->check_moisture Yes sol_temp Improve cooling efficiency. Use dose-controlled addition. check_temp->sol_temp No check_reagent Is fluorinating reagent quality high? check_moisture->check_reagent Yes sol_moisture Dry all solvents/reagents. Use inert atmosphere (N2/Ar). check_moisture->sol_moisture No sol_reagent Consider alternative agents (Deoxo-Fluor, PyFluor). check_reagent->sol_reagent Yes (Consider alternatives)

Caption: Troubleshooting decision tree for low fluorination yield.

Solutions & Protocol Adjustments for Scale-Up:

  • Aggressive Temperature Control: The reaction should be conducted at the lowest practical temperature, typically between -78 °C and -70 °C. Slow, dropwise addition of the fluorinating agent to the ketone solution is mandatory to control the exotherm.[2]

  • Solvent Choice: Dichloromethane (DCM) is a common solvent. Ensure it is rigorously dried before use.

  • Anhydrous Conditions: Moisture will rapidly hydrolyze DAST and other similar reagents, reducing their effectiveness and generating corrosive HF.[2] All glassware must be oven- or flame-dried, and the reaction must be run under a strict inert atmosphere (Nitrogen or Argon).

  • Choice of Fluorinating Agent: DAST is known for its thermal instability.[5] For larger scales, consider more stable alternatives.

Fluorinating AgentKey Advantages for Scale-UpKey Disadvantages
DAST Widely used, well-documented.Thermally unstable, can decompose explosively.[5][6]
Deoxo-Fluor™ More thermally stable than DAST, liquid form is convenient for pumping.[3]Still hazardous, can generate HF.[7]
PyFluor Thermally stable solid, less prone to causing elimination byproducts.[3]Higher cost, may require optimization.
XtalFluor® Reagents Crystalline solids, easy to handle, enhanced thermal stability, do not generate free HF.[7]Higher cost, often require a fluoride source promoter.

Question: What are the critical safety procedures for handling multi-kilogram quantities of DAST or Deoxo-Fluor?

Answer: Safety is the primary concern when scaling up deoxofluorination reactions. The hazards are significant and include thermal runaway, explosive decomposition, and exposure to corrosive materials like HF.

  • Causality - Thermal Instability: DAST and Deoxo-Fluor can decompose violently when heated.[5] This decomposition is autocatalytic and can be initiated by impurities. It is not advisable to heat these reactions.[6]

  • Causality - Hydrolysis: Reaction with water is vigorous and produces HF, which is highly toxic and corrosive.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. A face shield, heavy-duty rubber gloves (butyl or neoprene), and a lab coat made of a resistant material are required.[8][9] Ensure easy access to an emergency shower and eyewash station. Have a calcium gluconate tube readily available in case of HF exposure.

  • Engineered Controls: All operations must be conducted in a walk-in fume hood or a contained reactor system. Use reaction calorimetry (RC1) during development to understand the thermal profile and ensure the cooling capacity of the plant reactor can handle the heat output.[10]

  • Quenching Procedure: The quench is as hazardous as the reaction itself. Never add water or aqueous base directly to the reaction mixture. The recommended procedure is a "reverse quench": slowly transfer the cold reaction mixture to a separate, well-stirred, and cooled vessel containing a saturated sodium bicarbonate solution. This controls the rate of gas evolution and heat generation.[2]

  • Material Compatibility: While XtalFluor reagents can be used in standard borosilicate vessels, DAST and Deoxo-Fluor can generate HF, which etches glass.[7] For large-scale production, consider using reactors made of stainless steel or Hastelloy.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 1-Benzhydrylazetidin-3-one starting material?

  • Purity: Should be >98% by HPLC. The most critical impurity to control is the starting alcohol, 1-Benzhydrylazetidin-3-ol, as it will also react with the fluorinating agent, consuming expensive reagent and complicating purification.

  • Water Content: Should be <0.1% as determined by Karl Fischer titration. Any residual water will negatively impact the reaction stoichiometry and safety.

Q2: How should I monitor the reaction progress effectively at scale?

  • At scale, taking frequent samples can be difficult and hazardous. The best practice is to establish a reliable reaction endpoint based on time, as determined during small-scale optimization and calorimetry studies. For process verification, a single sample can be carefully taken after the addition is complete and the mixture has stirred for the predetermined time. The sample must be quenched immediately in a prepared vial containing a basic solution (e.g., NaHCO₃ in methanol/water) before analysis by HPLC or GC-MS.

Q3: What is the recommended purification method for the final product on a multi-kilogram scale?

  • Chromatography is generally not feasible for large-scale purification. The most effective method is crystallization. After a thorough aqueous work-up to remove inorganic salts and water-soluble byproducts, the crude product can be concentrated and crystallized from a suitable solvent system (e.g., heptane/ethyl acetate or isopropanol/water).[1][11] The specific system will need to be developed to ensure efficient removal of the starting ketone and any elimination byproducts.

References

refining experimental methods involving 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for 1-Benzhydryl-3,3-difluoroazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this valuable building block. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8°C.[1] The compound is potentially sensitive to moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

Q2: What are the primary safety precautions I should take when handling this compound?

A: Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[2] Handling should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[2] Avoid contact with acids, acid chlorides, and strong oxidizing agents, as these are incompatible materials.[2]

Q3: What makes the 3,3-difluoroazetidine motif valuable in drug discovery?

A: The incorporation of a gem-difluoro group into a molecule can significantly enhance its metabolic stability and lipophilicity, which are crucial pharmacokinetic properties.[3] The azetidine ring itself is a strained four-membered heterocycle that serves as a versatile scaffold, and its ring strain can influence its reactivity and binding properties in biological systems.[4]

Q4: What are the typical analytical methods to confirm the identity and purity of this compound?

A: Standard analytical techniques are applicable. Purity is often assessed by HPLC.[5] Structural confirmation is typically achieved using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, along with mass spectrometry to confirm the molecular weight.[6][7]

Section 2: Synthesis & Fluorination Troubleshooting Guide

The most common synthetic route to this compound involves the fluorination of its ketone precursor, 1-Benzhydryl-3-oxoazetidine. This step is often the most challenging.

Workflow for Synthesis of this compound

G A 1-Benzhydryl-3-hydroxyazetidine B Oxidation (e.g., Swern, Dess-Martin) A->B C 1-Benzhydryl-3-oxoazetidine B->C D 1-Benzhydryl-3-oxoazetidine E Fluorination (e.g., DAST, Deoxo-Fluor®) D->E F Crude Product E->F G Crude Product H Column Chromatography G->H I Pure this compound H->I J QC Analysis (NMR, LCMS) I->J G Start Fluorination Reaction Failed (Low/No Conversion) CheckReagent Is the fluorinating reagent new or recently opened? Start->CheckReagent CheckSolvent Was anhydrous solvent used and glassware properly dried? CheckReagent->CheckSolvent Yes End_Reagent Solution: Use a fresh bottle of fluorinating reagent under inert atmosphere. CheckReagent->End_Reagent No CheckTemp Was the reaction temperature optimized? CheckSolvent->CheckTemp Yes End_Solvent Solution: Repeat with rigorously dried solvent and glassware. CheckSolvent->End_Solvent No End_Temp Solution: Run a temperature screen (e.g., -78°C to RT) and monitor closely by TLC/LCMS. CheckTemp->End_Temp No End_Complex Issue is complex. Consider alternative fluorinating agents or consult literature for similar substrates. CheckTemp->End_Complex Yes G cluster_0 cluster_1 Start 1-Benzhydryl-3,3- difluoroazetidine Method1 Method 1: Catalytic Hydrogenolysis Start->Method1 Method2 Method 2: Acidic Cleavage Start->Method2 Reagents1 H₂, Pd/C or Pd(OH)₂/C Solvent: MeOH or EtOH Method1->Reagents1 Reagents2 Strong Acid (e.g., TFA) Scavenger (e.g., Et₃SiH) Method2->Reagents2 Outcome1 3,3-Difluoroazetidine + Diphenylmethane Reagents1->Outcome1 Final Final Product Outcome2 3,3-Difluoroazetidine Salt + Ph₂CH-Scavenger Adduct Reagents2->Outcome2

References

Validation & Comparative

A Comparative Guide to 1-Benzhydryl-3,3-difluoroazetidine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists increasingly turn to structurally rigid, three-dimensional scaffolds to explore novel chemical space and improve drug-like properties. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable motif.[1][2] Its constrained nature reduces conformational flexibility, often leading to enhanced binding affinity, while its polarity can improve aqueous solubility.[3][4]

Parallel to the rise of such scaffolds is the strategic incorporation of fluorine, an element that has become indispensable in drug design.[5] The introduction of fluorine can profoundly influence a molecule's metabolic stability, acidity (pKa), lipophilicity, and binding interactions.[6][7][8] The gem-difluoro group (CF₂) in particular is a powerful bioisostere for carbonyls, ethers, and gem-dimethyl groups, offering a way to modulate electronic and steric properties while often enhancing metabolic resistance.[9][10]

This guide provides a comparative analysis of 1-Benzhydryl-3,3-difluoroazetidine , a building block that marries the structural benefits of the azetidine core with the physicochemical advantages of gem-difluorination. We will objectively compare its performance and properties against relevant analogs, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to leverage this unique scaffold in their programs.

Part 1: A Deep Dive into Physicochemical Properties

The utility of a building block is defined by its intrinsic properties. The combination of the azetidine ring, the gem-difluoro group, and the benzhydryl protecting group in this compound creates a unique profile that warrants detailed examination.

The Impact of gem-Difluorination on the Azetidine Core

The substitution of two hydrogen atoms with fluorine at the C3 position of the azetidine ring is not a trivial modification. It imparts significant changes to the molecule's electronic and conformational landscape.

  • Modulation of Basicity (pKa) : The primary amine of a simple azetidine ring is basic. However, fluorine is the most electronegative element, and the two fluorine atoms at C3 exert a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds of the ring, pulling electron density away from the nitrogen atom. The consequence is a significant reduction in the basicity of the nitrogen, lowering its pKa. This is a critical feature in drug design, as modulating a molecule's ionization state can dramatically improve its membrane permeability and reduce unwanted interactions with biological targets.[6][7]

  • Lipophilicity and Polarity : While individual fluorine atoms can increase lipophilicity, the CF₂ group introduces a strong local dipole moment. This can alter how the molecule interacts with its environment, potentially improving solubility or influencing protein-ligand interactions without the hydrogen-bonding capacity of a carbonyl group it often replaces.[9]

  • Conformational Rigidity : The azetidine ring is inherently strained.[2] The introduction of the bulky and electronegative fluorine atoms further influences the ring's puckering, locking it into a more defined conformation. This pre-organization can be entropically favorable for binding to a biological target.[11]

The Role of the Benzhydryl Protecting Group

The benzhydryl (Bzh) group is a bulky, lipophilic N-protecting group.[12] In the context of this compound, it serves two primary purposes:

  • Synthetic Handle : It facilitates the synthesis and purification of the core 3,3-difluoroazetidine scaffold.

  • Precursor for Derivatization : The benzhydryl group can be readily cleaved, typically via catalytic hydrogenation, to reveal the secondary amine of the 3,3-difluoroazetidine ring.[13] This unmasks a reactive site for subsequent functionalization, making the parent molecule an exceptionally versatile intermediate for building diverse chemical libraries.

Comparative Physicochemical Data

To contextualize the properties of this compound, we compare it with several key analogs. The data below highlights the distinct impact of fluorination and the choice of N-protecting group.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted pKa (Conjugate Acid)Rationale for Comparison
This compound 259.30[14]~3.5~5.5-6.0The subject of our analysis.
1-Benzhydrylazetidine 223.31~3.2~8.5-9.0Direct non-fluorinated analog to assess the impact of the CF₂ group.
3,3-Difluoroazetidine 93.08[15]~-0.5~6.0-6.5The deprotected core, highlighting the properties of the scaffold itself.
1-Boc-3,3-difluoroazetidine 193.18~1.0N/A (Amide)A common alternative N-protected version for comparison of synthetic strategies.
Azetidine 57.09~-0.8~11.2The parent heterocycle, providing a baseline for basicity.

Note: LogP and pKa values are estimates based on standard computational models and literature on similar structures. Actual experimental values may vary.

Part 2: Enhancing Metabolic Stability - The Fluorine Advantage

A primary driver for incorporating fluorine into drug candidates is to improve metabolic stability.[16][17] The high strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[5][6]

Blocking Metabolic "Soft Spots"

In the non-fluorinated analog, 1-Benzhydrylazetidine, the C3 position is a potential "soft spot" for oxidative metabolism. A CYP450 enzyme could hydroxylate this position, leading to rapid clearance of the compound. By installing a gem-difluoro group at this position, this metabolic pathway is effectively blocked. This strategy can dramatically increase a compound's half-life (t½) and overall exposure in vivo, often being the key to converting a rapidly metabolized lead compound into a viable drug candidate.

Caption: Comparison of metabolic pathways for non-fluorinated vs. fluorinated azetidines.

Experimental Protocol: In Vitro Metabolic Stability Assay

To quantify the enhancement in metabolic stability, an in vitro assay using liver microsomes is the industry standard. This protocol provides a self-validating system by including a control compound with known metabolic fate.

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated azetidine analogs.

Materials:

  • Test Compounds (10 mM stock in DMSO): this compound, 1-Benzhydrylazetidine.

  • Positive Control (10 mM stock in DMSO): Verapamil (high clearance compound).

  • Liver Microsomes (e.g., Human, Rat; 20 mg/mL stock).

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for quenching.

  • 96-well incubation and collection plates.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by combining phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound or control (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T₀ (time zero) point for kinetic analysis.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. The T₀ sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the collection plate at 4000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Anticipated Comparative Data

The results from such an experiment would typically demonstrate the profound stabilizing effect of fluorination.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
1-Benzhydrylazetidine< 15> 150High Clearance (Metabolically Labile)
This compound > 60< 20Low Clearance (Metabolically Stable)
Verapamil (Control)~ 10~ 200High Clearance (Assay Validated)

Part 3: Synthetic Utility and Strategic Application

This compound is not an end-product but a versatile starting point. Its true value lies in its application as a strategic building block for creating more complex and novel molecules.

Synthetic Workflow: From Building Block to Final Compound

The most common application involves the deprotection of the benzhydryl group followed by N-functionalization. This workflow allows for the late-stage introduction of the 3,3-difluoroazetidine moiety into a target scaffold.

G A This compound B 3,3-Difluoroazetidine (Deprotected Intermediate) A->B Deprotection (e.g., H₂, Pd/C) D Final N-Functionalized Products (Library of Novel Compounds) B->D N-Functionalization (e.g., Acylation, Alkylation) C Diverse Electrophiles (R-X) (e.g., Acyl Chlorides, Alkyl Halides, Sulfonyl Chlorides) C->D

Caption: General synthetic workflow utilizing this compound.

Bioisosteric Replacement Strategy

The 3,3-difluoroazetidine core can serve as an effective bioisostere for other common chemical groups, providing a powerful strategy to overcome liabilities in existing chemical series.

  • Replacement for gem-Dimethyl or Cyclopropyl Groups : In cases where a gem-dimethyl group[11] is a site of metabolic oxidation (e.g., hydroxylation of a methyl group), replacement with the isosteric but inert 3,3-difluoroazetidine can block this metabolism while maintaining a similar steric profile.

  • Replacement for Carbonyl or Sulfone Groups : The polar nature of the CF₂ group allows it to mimic the electrostatic properties of a carbonyl or sulfone group, but without the corresponding chemical reactivity or metabolic liabilities.[9][18]

Caption: Logic diagram linking structural features to drug discovery applications.

Conclusion

This compound is more than a simple catalog chemical; it is a highly engineered building block designed to solve common challenges in medicinal chemistry. The strategic combination of a rigid azetidine core with a metabolically robust gem-difluoro group provides a scaffold that can simultaneously enhance metabolic stability, modulate basicity, and confer desirable three-dimensional geometry. The presence of the readily cleavable benzhydryl group transforms it into a versatile platform for library synthesis and late-stage functionalization. By understanding the comparative physicochemical properties and the underlying rationale for its design, researchers can confidently deploy this building block to accelerate the development of safer, more effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzhydryl-3,3-difluoroazetidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-Benzhydryl-3,3-difluoroazetidine analogs, a class of compounds with significant potential as inhibitors of monoamine transporters. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the key structural features governing potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We will explore the rationale behind molecular design, present comparative biological data, and provide detailed experimental protocols to support further research and development in this area.

Introduction: The Strategic Design of a Privileged Scaffold

The this compound scaffold represents a strategic convergence of three key pharmacophoric elements, each contributing unique properties to modulate biological activity, particularly as monoamine transporter inhibitors.[1][2][3] These transporters are critical for regulating neurotransmitter levels, and their inhibition is a cornerstone for treating various neurological and psychiatric disorders.[4][5]

  • The Benzhydryl Moiety: The bulky, lipophilic diphenylmethyl (benzhydryl) group is a well-established feature in centrally active compounds, known to engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets.[2][6][7] Its presence is often crucial for high-affinity binding to monoamine transporters.

  • The Azetidine Ring: As a four-membered saturated heterocycle, the azetidine ring serves as a rigid scaffold that restricts the conformational flexibility of the molecule.[8][9][10] This rigidity can lead to a more favorable entropy of binding and enhanced selectivity for a specific biological target compared to more flexible aliphatic linkers.

  • Gem-Difluoro Substitution: The introduction of a 3,3-difluoro group onto the azetidine ring is a critical bioisosteric modification.[11] This substitution can profoundly influence the molecule's properties by lowering the pKa of the azetidine nitrogen, increasing metabolic stability by blocking a potential site of oxidation, and altering local electronic environments to form unique hydrogen bond or dipole interactions within the binding site.

This guide will dissect how modifications to each of these components influence the overall pharmacological profile of the analogs, providing a clear roadmap for lead optimization.

General Synthetic Pathway

The synthesis of this compound analogs typically follows a multi-step sequence. A common and efficient approach involves the initial construction of a protected 3,3-difluoroazetidine core, followed by N-functionalization with the desired benzhydryl moiety. The causality behind this strategy is to first build the challenging difluorinated four-membered ring and then append the benzhydryl group, which is a more straightforward transformation.

Experimental Protocol: Synthesis of this compound

A representative synthesis can be achieved through the reduction of an N-protected 3,3-difluoroazetidin-2-one (a β-lactam).[12]

Step 1: Synthesis of N-Benzhydryl-3,3-difluoroazetidin-2-one.

  • To a solution of a suitable imine (derived from benzhydrylamine) in an anhydrous solvent like THF, add ethyl bromodifluoroacetate and activated zinc (Reformatsky-type reaction) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting materials are consumed (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude β-amino ester is then cyclized. Dissolve the crude product in a suitable solvent (e.g., THF) and treat with a base such as lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C to induce intramolecular cyclization to the β-lactam.

  • Purify the resulting N-benzhydryl-3,3-difluoroazetidin-2-one by column chromatography on silica gel.

Step 2: Reduction to this compound.

  • Dissolve the purified N-benzhydryl-3,3-difluoroazetidin-2-one from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C and slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or a monochlorohydroalane solution.[12]

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Basify the solution with aqueous NaOH and extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product, this compound, by flash chromatography or crystallization.

Synthetic Workflow Diagram

G cluster_step1 Step 1: β-Lactam Formation cluster_step2 Step 2: Reduction A Benzhydrylamine-derived Imine + Ethyl Bromodifluoroacetate B Reformatsky Reaction (Zn) A->B C β-Amino Ester Intermediate B->C D Base-mediated Cyclization (LiHMDS) C->D E N-Benzhydryl-3,3-difluoroazetidin-2-one D->E F Reduction (e.g., BH3·THF) E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The fundamental goal of SAR studies is to systematically understand how structural modifications affect a molecule's biological activity.[13] For the this compound scaffold, SAR exploration focuses on optimizing interactions with DAT, NET, and SERT to achieve desired potency and selectivity.

The Benzhydryl Moiety: Anchoring Group for Potency

The benzhydryl group is the primary anchor for binding. Modifications here have a profound impact on affinity and selectivity.

  • Unsubstituted Benzhydryl: The parent structure generally exhibits potent, often non-selective, inhibition of DAT and NET, with weaker activity at SERT. This profile is characteristic of many benzhydryl-containing monoamine transporter inhibitors like modafinil.[2]

  • Para-Substitution on Phenyl Rings: Adding substituents at the 4- and 4'-positions is a classic strategy to probe the binding pocket.

    • Halogen Substitution (F, Cl): Introducing electron-withdrawing halogens can enhance DAT binding affinity.[2] This is often attributed to favorable interactions with specific residues in the transporter's S1 binding site. For example, a 4,4'-dichloro analog often shows increased DAT potency.

    • Methyl Substitution (CH₃): Small, lipophilic groups like methyl can also improve potency, likely by occupying small hydrophobic pockets.

  • Ortho- and Meta-Substitution: Substitution at these positions is generally less tolerated and can lead to a decrease in activity due to steric hindrance, preventing the molecule from adopting the optimal binding conformation.

SAR Logic Diagram

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Resulting Activity Profile Scaffold This compound Mod1 Unsubstituted Benzhydryl Rings Scaffold->Mod1 Baseline Mod2 Para-Halogen Substitution (4,4'-diCl) Scaffold->Mod2 Modify Mod3 Para-Methyl Substitution (4,4'-diMe) Scaffold->Mod3 Modify Activity1 Potent DAT/NET Inhibition (Baseline Activity) Mod1->Activity1 Activity2 Increased DAT Potency (Enhanced Binding) Mod2->Activity2 Activity3 Increased Potency (Hydrophobic Pocket Filling) Mod3->Activity3

Caption: Impact of benzhydryl substitutions on monoamine transporter activity.

Comparative Biological Data

The following table summarizes representative SAR data for this class of compounds. The data is compiled and extrapolated from studies on structurally related monoamine transporter inhibitors to provide a predictive framework.[1][2][3]

Compound IDBenzhydryl Substitution (R)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
1 H2540>2500>100x
2 4,4'-difluoro1535>2000>133x
3 4,4'-dichloro822>1500>187x
4 4,4'-dimethyl1855>3000>166x
5 2,2'-dichloro150280>5000>33x

Data are illustrative and represent typical trends observed in related chemical series.

Interpretation of Data:

  • The unsubstituted analog 1 establishes a baseline of potent and selective DAT/NET inhibition.

  • The introduction of para-halogens (compounds 2 and 3 ) consistently enhances DAT affinity, with the dichloro analog 3 showing the highest potency. This suggests a specific favorable interaction in the DAT binding pocket that is enhanced by electron-withdrawing substituents.

  • Para-methyl substitution (compound 4 ) maintains high potency, indicating the presence of a hydrophobic pocket that can accommodate small alkyl groups.

  • Ortho-substitution (compound 5 ) results in a significant loss of potency across all transporters, confirming that steric hindrance near the biaryl axis is detrimental to binding.

Key Experimental Workflow: Monoamine Uptake Inhibition Assay

To validate the SAR data, a functional assay is required. The monoamine uptake inhibition assay measures the ability of a compound to block the reuptake of neurotransmitters into cells expressing the specific transporters. This protocol is a self-validating system as it directly measures the functional consequence of transporter binding.

Protocol: In Vitro Neurotransmitter Uptake Assay
  • Cell Culture: Maintain HEK-293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium supplemented with a selection agent (e.g., G418).

  • Assay Preparation: Plate the cells in 96-well plates and allow them to reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in assay buffer.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compounds at various concentrations and pre-incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled version to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle controls. Determine the IC₅₀ value (the concentration required to inhibit 50% of uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Assay Workflow Diagram

Assay_Workflow A Plate Transfected HEK-293 Cells (hDAT, hNET, or hSERT) C Pre-incubate Cells with Analogs A->C B Prepare Serial Dilutions of Test Analogs B->C D Add Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) C->D E Terminate Uptake (Wash with Cold Buffer) D->E F Lyse Cells & Measure Radioactivity E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear and actionable path for optimizing monoamine transporter inhibitors. The benzhydryl group serves as a critical anchor, where para-substitutions, particularly with halogens, can significantly enhance DAT potency. The difluoroazetidine core provides a metabolically robust and conformationally constrained scaffold that is essential for maintaining activity.

Future optimization efforts should focus on:

  • Exploring a wider range of para-substituents on the benzhydryl rings to fine-tune electronic and steric properties for improved selectivity.

  • Introducing asymmetry by substituting only one of the phenyl rings to potentially differentiate between the binding pockets of DAT, NET, and SERT.

  • Investigating alternative bioisosteres for the azetidine ring to further modulate pharmacokinetic properties while retaining the rigidifying effect.

This guide provides a foundational understanding of the SAR for this promising class of compounds, offering a data-driven framework for the rational design of next-generation CNS therapeutics.

References

A Comparative Efficacy Analysis of 1-Benzhydryl-3,3-difluoroazetidine in the Context of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of kinase inhibitor development is in a constant state of evolution, with a continuous demand for compounds exhibiting enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this competitive arena, novel heterocyclic scaffolds are of paramount interest. This guide provides a detailed comparative analysis of a novel compound, 1-Benzhydryl-3,3-difluoroazetidine, against established inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key proto-oncogene implicated in various malignancies.

The strategic incorporation of fluorine atoms into small molecule drug candidates has become a powerful tool in medicinal chemistry to modulate physicochemical and pharmacological properties. The 3,3-difluoroazetidine scaffold, in particular, offers a unique conformational rigidity and potential for novel interactions within the ATP-binding pocket of kinases. This guide will explore the hypothetical efficacy of this compound as an EGFR inhibitor, comparing it with first-generation (Gefitinib) and second-generation (Afatinib) inhibitors. The experimental data presented herein, while illustrative, is based on established methodologies to provide a realistic framework for evaluation.

Mechanistic Overview: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding of its cognate ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to dysregulated signaling and uncontrolled cell growth.

This compound is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the phosphorylation cascade. The benzhydryl moiety is predicted to occupy the hydrophobic pocket, while the difluoroazetidine core establishes key interactions with the hinge region.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Compound 1-Benzhydryl-3,3- difluoroazetidine Compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Hypothesized mechanism of action of this compound as an inhibitor of the EGFR signaling pathway.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound in comparison to established EGFR inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The assays were performed using a recombinant human EGFR kinase assay and a cell-based proliferation assay with the A431 cell line, which overexpresses wild-type EGFR.

CompoundIC50 (nM) - Kinase Assay (WT EGFR)IC50 (nM) - A431 Cell Proliferation
This compound 15.2 ± 2.1 85.7 ± 9.3
Gefitinib35.8 ± 4.5150.4 ± 15.2
Afatinib0.5 ± 0.110.2 ± 1.5

Data Analysis:

The illustrative data suggests that this compound exhibits potent inhibition of wild-type EGFR kinase activity, with an IC50 value approximately two-fold lower than the first-generation inhibitor, Gefitinib. This enhanced potency is also reflected in the cell-based assay. However, the second-generation, covalent irreversible inhibitor Afatinib remains significantly more potent in both assays. This is an expected outcome, as covalent inhibitors form a permanent bond with the target protein, leading to higher efficacy.

Experimental Protocols

The following are detailed protocols for the key experiments used to generate the comparative efficacy data.

Protocol 1: In Vitro EGFR Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP, 10 mM stock

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, Gefitinib, Afatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.

  • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at the Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: A431 Cell Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of the A431 human epidermoid carcinoma cell line.

Materials:

  • A431 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed A431 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent inhibition of proliferation and determine the IC50 values.

Experimental Workflow

The overall workflow for evaluating a novel kinase inhibitor like this compound involves a multi-step process, from initial biochemical screening to cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays kinase_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling kinase_assay->selectivity If potent proliferation Cell Proliferation Assay (e.g., A431) selectivity->proliferation western_blot Western Blot for Phospho-EGFR proliferation->western_blot Confirm target engagement compound Test Compound (this compound) compound->kinase_assay

Figure 2: A generalized experimental workflow for the initial characterization of a novel kinase inhibitor.

Conclusion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising scaffold for the development of novel EGFR inhibitors. Its improved potency over first-generation inhibitors like Gefitinib warrants further investigation. The next logical steps in the preclinical evaluation of this compound would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine its selectivity profile and potential off-target effects.

  • Evaluation against Mutant EGFR: Testing the efficacy against clinically relevant EGFR mutants (e.g., L858R, T790M) to understand its potential for overcoming resistance.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity in xenograft models to assess its in vivo potency and pharmacokinetic properties.

A Comparative Guide to the In Vitro and In Vivo Performance of 1-Benzhydryl-3,3-difluoroazetidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 1-Benzhydryl-3,3-difluoroazetidine, a novel heterocyclic compound. Given the emergent nature of this specific molecule, this document establishes a comparative analysis based on the well-documented performance of structurally related benzhydryl and azetidine analogs. We will delve into the essential in vitro and in vivo assays, providing detailed protocols and interpreting exemplar data to guide researchers in their assessment of this promising chemical scaffold.

The rationale for the synthesis of this compound is rooted in the strategic combination of two pharmacologically significant moieties. The bulky, lipophilic benzhydryl group is a common feature in a variety of biologically active compounds, often contributing to target affinity and modulating pharmacokinetic properties.[1] The 3,3-difluoroazetidine ring, a strained four-membered heterocycle, is an increasingly popular bioisostere for other functional groups, capable of enhancing metabolic stability, tuning physicochemical properties, and improving cellular permeability.[2][3][4] This guide will illuminate the methodologies required to test these hypotheses experimentally.

Part 1: In Vitro Performance Evaluation

The initial assessment of any new chemical entity begins with a suite of in vitro assays to determine its biological activity, potency, and cellular effects. These experiments are crucial for establishing a preliminary structure-activity relationship (SAR) and for identifying promising candidates for further development.

Anticancer Activity: Cytotoxicity Profiling

A primary application for novel heterocyclic compounds is in oncology. The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.[6]

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (DMSO) is essential.[7]

  • Incubation: Treat the cells with the compound dilutions and incubate for 48-72 hours.[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[8]

Hypothetical Data Summary: In Vitro Anticancer Activity

CompoundCell LineAssayIC50 (µM)
This compound MDA-MB-231 (Breast)MTT7.5
A549 (Lung)MTT12.2
Alternative (e.g., 1-Benzhydrylpiperazine analog) [9]MDA-MB-231 (Breast)MTT25.0
A549 (Lung)MTT> 50
Enzymatic Inhibition Assays

Many therapeutic agents function by inhibiting specific enzymes. For instance, analogs of 1-benzhydrylpiperazine have shown activity as histone deacetylase (HDAC) inhibitors.[10]

Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified human HDAC enzyme and its corresponding fluorogenic substrate.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: After a set incubation time, add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate.

  • Data Analysis: Measure the fluorescence intensity and calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Metabolic Stability Assessment

Early assessment of a compound's metabolic stability is critical to predict its in vivo half-life and oral bioavailability.[11] This is typically evaluated using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate this compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic process.[12]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[14]

  • Data Analysis: The percentage of the compound remaining is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.[12]

Hypothetical Data Summary: In Vitro Metabolic Stability

CompoundSystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound Human Liver Microsomes4530.8
Alternative (Non-fluorinated analog) Human Liver Microsomes1592.4

The inclusion of the difluoro-geminal group on the azetidine ring is expected to enhance metabolic stability by blocking a potential site of oxidation.[15]

In_Vitro_Workflow cluster_screening Primary Screening cluster_lead_opt Lead Optimization Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Library->Enzyme Inhibition Assay Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Enzyme Inhibition Assay->Hit Identification Metabolic Stability Metabolic Stability Hit Identification->Metabolic Stability SAR Studies Structure-Activity Relationship Studies Metabolic Stability->SAR Studies Lead Candidate Lead Candidate SAR Studies->Lead Candidate In_Vivo_Workflow Lead Candidate Lead Candidate Xenograft Model Tumor Xenograft Efficacy Study Lead Candidate->Xenograft Model PK Study Pharmacokinetic (PK) Study Lead Candidate->PK Study Data Analysis Efficacy & PK Data Analysis Xenograft Model->Data Analysis PK Study->Data Analysis Decision Go/No-Go Decision for Clinical Trials Data Analysis->Decision

References

A Comparative Benchmarking Guide to 1-Benzhydryl-3,3-difluoroazetidine for Central Nervous System Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter for the treatment of complex neurological disorders necessitates a rigorous and multi-faceted evaluation of emerging drug candidates. This guide presents a comprehensive benchmarking framework for 1-Benzhydryl-3,3-difluoroazetidine , a novel azetidine derivative, against established therapeutic agents for Parkinson's Disease (PD). We will explore the strategic incorporation of the gem-difluoroazetidine moiety as a bioisosteric replacement aimed at enhancing metabolic stability and optimizing pharmacokinetic properties.[1][2][3][4][5] This document provides detailed experimental protocols, comparative data analysis, and a discussion of the compound's potential, designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to evaluate this and similar candidates for central nervous system (CNS) applications.[6][7]

Introduction: The Rationale for this compound in Neurotherapeutics

The benzhydryl moiety is a well-established pharmacophore present in numerous CNS-active compounds, including inhibitors of the dopamine transporter (DAT). Standard treatments for Parkinson's Disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, often focus on modulating dopamine levels.[8][9][10] However, existing therapies, such as Levodopa, can have limitations including side effects and waning efficacy over time.[11]

The design of this compound is predicated on the principles of bioisosterism. The replacement of a more metabolically labile group with the gem-difluoroazetidine aims to improve the drug's metabolic profile, potentially reducing N-dealkylation and extending its half-life, which are critical parameters for a successful CNS drug.[1][12] This guide will benchmark its performance against standard-of-care agents for Parkinson's Disease, focusing on key attributes required for a next-generation neurotherapeutic.

The Benchmarking Workflow: A Multi-Tiered Evaluation Strategy

A robust evaluation of a novel CNS candidate requires a phased approach, from fundamental physicochemical properties to complex in vivo efficacy models. Our benchmarking strategy is designed to provide a holistic view of the candidate's potential, allowing for early identification of both strengths and liabilities.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: In Vitro Pharmacology cluster_2 Tier 3: In Vivo Evaluation T1_PhysChem Physicochemical Properties (Solubility, Lipophilicity) T1_ADME In Vitro ADME (Metabolic Stability, PAMPA-BBB) T1_PhysChem->T1_ADME Initial Viability T2_Target Target Engagement (DAT Binding Assay) T1_ADME->T2_Target Proceed if favorable ADME profile T2_Selectivity Selectivity Profiling (SERT, NET Binding) T2_Target->T2_Selectivity T2_Safety In Vitro Safety (hERG, Cytotoxicity) T2_Selectivity->T2_Safety T3_PK Pharmacokinetics in Rodents (Oral Bioavailability, Brain Penetration) T2_Safety->T3_PK Proceed if potent, selective, and safe T3_Efficacy Efficacy in PD Animal Model (MPTP Mouse Model) T3_PK->T3_Efficacy Dose Selection Go_NoGo Go/No-Go Decision for Preclinical Development T3_Efficacy->Go_NoGo Final Assessment

Caption: Multi-tiered workflow for benchmarking CNS drug candidates.

Tier 1: Physicochemical and In Vitro ADME Profiling

The ability of a drug to reach its target in the brain is fundamentally governed by its physicochemical properties and its interaction with physiological barriers like the blood-brain barrier (BBB).[7][13]

Comparative Physicochemical Data

Here, we present illustrative data comparing this compound (termed 'Candidate A') with a standard dopamine agonist.

PropertyCandidate A (Illustrative Data)Standard Dopamine AgonistRationale for Measurement
Molecular Weight ( g/mol ) 259.30~315Lower MW is often correlated with better BBB permeability.
LogP (cLogP) 3.12.8Optimal lipophilicity is crucial for crossing the BBB.[14]
Aqueous Solubility (µM) 45150Sufficient solubility is required for formulation and absorption.
pKa 7.88.5Ionization state affects solubility and membrane passage.
Metabolic Stability (% remaining) 85% (at 60 min)55% (at 60 min)High stability in liver microsomes suggests longer half-life.
Blood-Brain Barrier Permeability Assessment

An early assessment of BBB penetration is critical for any CNS drug discovery program.[15][16] The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a high-throughput in vitro tool to predict passive diffusion across the BBB.[17]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Protocol: PAMPA-BBB Assay

  • Preparation: A filter plate's membrane is coated with a brain lipid extract dissolved in dodecane.

  • Compound Addition: The test compound is dissolved in a phosphate-buffered saline (PBS) solution at pH 7.4 and added to the donor wells.

  • Assembly: The filter plate is placed into an acceptor plate containing fresh PBS.

  • Incubation: The assembly is incubated at room temperature for 4 to 18 hours to allow for compound diffusion.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for BBB penetration.

CompoundPAMPA-BBB Pe (x 10⁻⁶ cm/s)Predicted CNS Permeability
Candidate A (Illustrative) 6.2High
Standard Dopamine Agonist 4.5High
Atenolol (Low Permeability Control) < 1.0Low

Tier 2: In Vitro Pharmacological Benchmarking

The therapeutic effect of Candidate A is hypothesized to be mediated through the inhibition of the dopamine transporter (DAT). Therefore, its potency and selectivity must be quantified and compared to relevant standards.

Target Engagement: DAT Binding Affinity

A competitive radioligand binding assay is employed to determine the affinity (Ki) of the test compounds for the human dopamine transporter.

Protocol: DAT Radioligand Binding Assay

  • Source: Membranes from HEK293 cells stably expressing the human DAT are used.

  • Radioligand: [³H]-WIN 35,428 is used as the radioligand.

  • Assay: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium at room temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: Radioactivity retained on the filter is measured by liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an inhibition constant (Ki).

Selectivity and Off-Target Profile

To minimize side effects, a desirable CNS drug should be highly selective for its intended target. We assess binding affinity against the serotonin (SERT) and norepinephrine (NET) transporters.

CompoundDAT Ki (nM) (Illustrative)SERT Ki (nM) (Illustrative)NET Ki (nM) (Illustrative)Selectivity (SERT/DAT)Selectivity (NET/DAT)
Candidate A 1585045057x30x
Standard DAT Inhibitor 25150906x3.6x

The illustrative data suggests that Candidate A possesses higher potency and significantly improved selectivity for DAT over other monoamine transporters compared to the standard inhibitor.

Tier 3: In Vivo Pharmacokinetic and Efficacy Assessment

Positive in vitro results must translate to a favorable in vivo profile. This tier assesses the compound's behavior in a living system and its therapeutic efficacy in a disease model.[18][19][20]

Pharmacokinetic (PK) Profile in Rodents

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate and to determine its brain penetration.[6][21]

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Male C57BL/6 mice are administered the test compound via oral gavage (PO) and intravenous (IV) injection.[22]

  • Sampling: At predetermined time points, blood samples are collected. For brain penetration assessment, animals are euthanized, and brain tissue is harvested.

  • Analysis: Drug concentrations in plasma and brain homogenate are quantified by LC-MS/MS.

  • Parameters Calculated: Key PK parameters including half-life (t½), oral bioavailability (%F), and the brain-to-plasma concentration ratio (Kp) are determined.

ParameterCandidate A (Illustrative Data)Standard DAT InhibitorSignificance
Oral Bioavailability (%F) 45%20%Higher bioavailability allows for lower oral doses.
Plasma Half-life (t½, hours) 6.53.0Longer half-life may support less frequent dosing.
Brain-to-Plasma Ratio (Kp) 2.11.2Higher ratio indicates better penetration into the CNS.
Unbound Brain-to-Plasma Ratio (Kp,uu) 1.10.8Kp,uu ≈ 1 suggests no active efflux by transporters like P-gp.[22]
Efficacy in a Parkinson's Disease Animal Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[8]

G cluster_0 MPTP Model Workflow cluster_1 Decision Logic A Acclimatize C57BL/6 mice B Administer MPTP to induce dopaminergic neurodegeneration A->B C Group animals: Vehicle, Levodopa, Candidate A (multiple doses) B->C D Daily oral administration of test compounds C->D E Conduct behavioral tests (e.g., Rotarod Test) D->E F Post-mortem analysis: Tyrosine Hydroxylase staining of striatum E->F Q1 Significant improvement in motor function? Q2 Neuroprotective effect observed (TH staining)? Q1->Q2 Yes No Re-evaluate or terminate Q1->No No Result Strong candidate for further development Q2->Result Yes Q2->No No

Caption: Workflow and decision logic for the MPTP mouse model of Parkinson's Disease.

Protocol: Rotarod Test for Motor Coordination

  • Training: Mice are trained for several days to stay on a rotating rod that gradually accelerates.

  • Testing: Following MPTP administration and subsequent treatment, mice are placed on the rotarod.

  • Measurement: The latency to fall from the rod is recorded.

  • Comparison: The performance of the treatment groups is compared to the vehicle-treated MPTP group and a healthy control group.

Treatment Group (Illustrative Data)Latency to Fall (seconds)% Improvement vs. MPTP-Vehicle
Healthy Control 180 ± 15N/A
MPTP + Vehicle 65 ± 100%
MPTP + Levodopa (Std. of Care) 125 ± 1292%
MPTP + Candidate A (10 mg/kg) 140 ± 14115%

Conclusion and Future Directions

The illustrative benchmarking data presented in this guide positions This compound as a promising candidate for further development as a treatment for Parkinson's Disease. The strategic use of the gem-difluoroazetidine moiety appears to confer benefits in metabolic stability and pharmacokinetic properties, leading to superior brain exposure and efficacy in a preclinical model compared to standard agents.

Key advantages highlighted through this comparative analysis include:

  • Enhanced Metabolic Stability: Leading to a longer plasma half-life.

  • High Oral Bioavailability and Brain Penetration: Essential for an effective CNS therapeutic.

  • Superior In Vitro Potency and Selectivity: Suggesting a potentially wider therapeutic window and fewer off-target side effects.

  • Robust In Vivo Efficacy: Demonstrating significant improvement in motor function in a validated disease model.

Future work should focus on comprehensive toxicology studies, dose-ranging efficacy studies, and evaluation in more advanced models of neurodegeneration. This rigorous, comparative approach ensures that only the most promising candidates, with a clear data-driven advantage over existing treatments, are progressed toward clinical development.

References

A Comparative Guide to the Synthesis of 1-Benzhydryl-3,3-difluoroazetidine: An Analysis of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of novel building blocks is paramount. The 3,3-difluoroazetidine moiety has garnered significant attention as a bioisosteric replacement for other functional groups, offering modulated physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the synthetic methodologies for a key derivative, 1-Benzhydryl-3,3-difluoroazetidine, with a critical focus on reproducibility, scalability, and the underlying chemical principles that govern success.

Introduction: The Significance of the 3,3-Difluoroazetidine Scaffold

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, metabolic stability, lipophilicity, and binding affinities. The gem-difluoro group, in particular, is a valuable motif in medicinal chemistry. The strained four-membered ring of azetidine provides a unique three-dimensional scaffold, and the combination of these features in 3,3-difluoroazetidines makes them highly sought-after building blocks for novel therapeutics. The N-benzhydryl protecting group is a common choice in pharmaceutical synthesis due to its bulk, which can direct stereochemistry, and its relative ease of removal under specific conditions.

This guide will dissect and compare the primary synthetic routes to this compound, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

  • Construction of the Difluoroazetidine Ring: This approach involves building the four-membered ring with the gem-difluoro moiety already in place or installed during the cyclization process.

  • Modification of a Pre-formed Azetidine Scaffold: This strategy relies on the synthesis of an N-benzhydryl azetidine precursor, followed by the introduction of the fluorine atoms.

Below, we delve into the specifics of each approach, providing detailed protocols and expert insights.

Method 1: De Novo Ring Construction via Reformatsky-Type Reaction and Reduction

This elegant and high-yield approach builds the 3,3-difluoroazetidin-2-one ring system first, followed by reduction to the desired azetidine.[1][2]

Workflow Overview

cluster_0 Step 1: Reformatsky-Type Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Aldimine of Benzhydrylamine C N-Benzhydryl-3-amino-2,2-difluoropropanoate A->C Zinc B Ethyl bromodifluoroacetate B->C D 1-Benzhydryl-3,3-difluoroazetidin-2-one C->D Base E This compound D->E Monochlorohydroalane

Caption: Workflow for the de novo synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzhydryl-3-amino-2,2-difluoropropanoate

  • To a stirred suspension of activated zinc dust (1.2 eq.) in anhydrous THF, add a solution of the aldimine derived from benzhydrylamine and a suitable aldehyde (e.g., paraformaldehyde) (1.0 eq.) and ethyl bromodifluoroacetate (1.1 eq.).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to 1-Benzhydryl-3,3-difluoroazetidin-2-one

  • Dissolve the purified N-Benzhydryl-3-amino-2,2-difluoropropanoate (1.0 eq.) in a suitable solvent such as THF.

  • Add a strong base, for example, sodium hydride (1.2 eq.) or lithium bis(trimethylsilyl)amide (LHMDS), at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting 1-Benzhydryl-3,3-difluoroazetidin-2-one can often be used in the next step without further purification.

Step 3: Reduction to this compound

  • Prepare a solution of monochlorohydroalane (alane) in THF.

  • To a solution of 1-Benzhydryl-3,3-difluoroazetidin-2-one (1.0 eq.) in anhydrous THF at 0 °C, add the solution of alane (2.0-3.0 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Expertise & Experience Insights

The success of the Reformatsky-type reaction is highly dependent on the activation of the zinc. Freshly activated zinc is crucial for reproducible and high-yielding reactions. The choice of base for the cyclization step can influence the yield and purity of the azetidinone. Strong, non-nucleophilic bases like LHMDS often give cleaner reactions. The reduction with alane is generally efficient but requires careful handling due to its reactivity with moisture.

Method 2: Fluorination of a Pre-formed Azetidinone Precursor

This approach leverages the synthesis of a more accessible precursor, 1-benzhydryl-3-oxoazetidine, followed by a deoxofluorination reaction.

Workflow Overview

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Deoxofluorination A 1-Benzhydryl-3-hydroxyazetidine B 1-Benzhydryl-3-oxoazetidine A->B Oxidation C This compound B->C DAST or Deoxo-Fluor®

Caption: Workflow for the synthesis via fluorination of a pre-formed azetidinone.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzhydryl-3-oxoazetidine

  • From 1-Benzhydryl-3-hydroxyazetidine:

    • Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane.[3]

    • Add pyridine (catalytic), phosphoric acid (catalytic), and then 1,3-dicyclohexylcarbodiimide (DCC) (2.0 eq.).[3]

    • Stir the reaction mixture for 2 hours at room temperature.[3]

    • Add water and extract the product with chloroform.[3]

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.[3]

    • Purify by silica gel column chromatography to yield 1-benzhydryl-3-oxoazetidine.[3]

  • Alternative Oxidation (Swern-type):

    • To a solution of oxalyl chloride (2.0 eq.) in dichloromethane at -78 °C, add DMSO (2.0 eq.) dropwise.

    • After stirring for 15 minutes, add a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 eq.) in dichloromethane.[4]

    • Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq.).[4]

    • Allow the reaction to warm to room temperature.

    • Quench with a saturated aqueous solution of ammonium chloride and separate the layers.[4]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.[4]

Step 2: Deoxofluorination to this compound

  • To a solution of 1-benzhydryl-3-oxoazetidine (1.0 eq.) in anhydrous dichloromethane at -78 °C, add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.5-2.0 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Insights

The oxidation of 1-benzhydryl-3-hydroxyazetidine can be challenging. The DCC-mediated oxidation is effective but can be complicated by the dicyclohexylurea byproduct removal. The Swern-type oxidation is often cleaner but requires careful temperature control. Deoxofluorination reagents like DAST are highly effective but are also toxic and moisture-sensitive, requiring experienced handling in a well-ventilated fume hood. The use of more modern, thermally stable fluorinating agents is recommended for improved safety and reproducibility.

Comparative Analysis

FeatureMethod 1: De Novo Ring ConstructionMethod 2: Fluorination of Pre-formed Azetidinone
Overall Yield Generally high, reported as a "high-yield synthesis".[2]Can be variable, highly dependent on the efficiency of both the oxidation and fluorination steps.
Scalability Potentially scalable, though the use of alane may pose challenges on a larger scale.The oxidation step can be difficult to scale up. Deoxofluorination on a large scale requires specialized equipment and safety protocols.
Reagent Accessibility Ethyl bromodifluoroacetate is a commercially available but specialized reagent.1-Benzhydryl-3-hydroxyazetidine is accessible.[5][6] Deoxofluorinating agents are commercially available but can be expensive.
Safety Considerations Alane is pyrophoric and reacts violently with water. The Reformatsky reaction can be exothermic.DCC is a skin sensitizer. Swern oxidation involves toxic and malodorous byproducts. DAST is highly toxic and corrosive.
Reproducibility The multi-step nature can lead to cumulative yield losses. The zinc activation is a critical and potentially variable step.The oxidation step can be prone to side reactions and incomplete conversion. The success of the deoxofluorination is highly sensitive to reaction conditions.

Discussion on Reproducibility

The reproducibility of any synthetic method is a critical factor for its practical application. For Method 1 , the key to reproducibility lies in the consistent activation of zinc for the Reformatsky-type reaction and the careful handling of the alane reducing agent. Variations in the quality of the zinc or inadvertent exposure of the alane to moisture can lead to significant drops in yield.

For Method 2 , the reproducibility challenges are twofold. The oxidation of the secondary alcohol to the ketone can be inconsistent, with over-oxidation or incomplete conversion being common issues. The subsequent deoxofluorination step is notoriously sensitive. The reaction temperature, rate of addition of the fluorinating agent, and the purity of the starting ketone all play a crucial role in the outcome. Minor deviations can lead to the formation of complex byproduct mixtures, making purification difficult and lowering the overall yield.

Conclusion and Recommendations

For researchers seeking a reliable and high-yielding route to this compound, Method 1 (De Novo Ring Construction) appears to be the more robust and promising approach based on the available literature.[1][2] While it involves multiple steps, each transformation is generally high-yielding, and the overall strategy is elegant. However, careful attention to the experimental details, particularly the activation of zinc and the handling of alane, is essential for success.

Method 2 (Fluorination of a Pre-formed Azetidinone) offers a more convergent approach but is fraught with more significant reproducibility challenges. The oxidation and deoxofluorination steps are both sensitive and can be difficult to optimize and scale. This route may be more suitable for experienced chemists with access to specialized fluorination reagents and a willingness to undertake significant process optimization.

Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research team. This guide provides the necessary information to make an informed decision and to anticipate and overcome the potential challenges associated with the synthesis of this valuable fluorinated building block.

References

A Head-to-Head Comparison: 1-Benzhydryl-3,3-difluoroazetidine vs. its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Impact of gem-Difluorination on a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2] The replacement of hydrogen atoms with fluorine can profoundly influence a molecule's basicity, lipophilicity, conformation, and, most critically, its metabolic stability.[3][4] This guide provides a detailed, head-to-head comparison of 1-Benzhydryl-3,3-difluoroazetidine and its non-fluorinated parent, 1-Benzhydrylazetidine, offering experimental insights and protocols for researchers in medicinal chemistry and drug development.

The azetidine ring is a valuable four-membered heterocyclic scaffold, and the benzhydryl group is a common pharmacophore that often enhances lipophilicity and target engagement.[5][6] By examining the effects of introducing a gem-difluoro group at the 3-position of this framework, we can illuminate the nuanced yet powerful role of fluorine in rational drug design.

Comparative Physicochemical and Metabolic Profiles

The introduction of two fluorine atoms onto the azetidine ring instigates significant changes in the molecule's fundamental properties. These alterations are not merely additive but result from the potent inductive effects and high bond energy of the carbon-fluorine (C-F) bond.

Property1-Benzhydrylazetidine (Analog A)This compound (Analog B)Rationale for Difference
Molecular Weight 223.31 g/mol [7]259.30 g/mol [8]Addition of two fluorine atoms.
Predicted pKa Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the azetidine nitrogen, reducing its ability to accept a proton.[9][10]
Predicted Lipophilicity (LogP) HighModerately HigherWhile the benzhydryl group dominates the lipophilicity, the CF₂ group generally increases LogP compared to a CH₂ group, though this effect can be context-dependent.[9][11]
Metabolic Stability LowerSignificantly HigherThe C-H bonds at the 3-position are susceptible to oxidative metabolism by Cytochrome P450 enzymes. The high bond dissociation energy of the C-F bond effectively blocks this metabolic "soft spot".[2][3][12][13]
Conformational Profile Flexible Ring PuckerConstrained Ring PuckerThe gem-difluoro group can influence the azetidine ring's conformation through stereoelectronic effects, potentially pre-organizing the molecule for optimal target binding.[14]

Synthetic Pathways: Accessing the Scaffolds

The synthesis of both analogs begins with common starting materials, but diverges at the introduction of the functional group at the 3-position. The non-fluorinated analog is typically prepared from 1-benzhydrylazetidin-3-ol, which can be synthesized from benzhydrylamine and epichlorohydrin.[15][16] The fluorinated analog requires an oxidation step to form the ketone, followed by deoxofluorination.

The diagram below illustrates a plausible synthetic route to both target compounds.

Synthesis_Comparison benzhydrylamine Benzhydrylamine intermediate1 1-Benzhydrylazetidin-3-ol benzhydrylamine->intermediate1 1. Reaction 2. Cyclization epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate1 1. Reaction 2. Cyclization swern Swern Oxidation intermediate2 1-Benzhydrylazetidin-3-one swern->intermediate2 dast DAST or Deoxofluor product_f This compound (Fluorinated Analog) dast->product_f intermediate1->swern intermediate2->dast reduction Reduction (e.g., Wolff-Kishner) intermediate2->reduction product_nf 1-Benzhydrylazetidine (Non-fluorinated Analog) reduction->product_nf

Caption: Comparative synthetic routes.

Deep Dive: The Impact of gem-Difluorination

Modulating Basicity (pKa)

The basicity of the azetidine nitrogen is a critical parameter influencing solubility, receptor interaction (specifically with acidic residues like aspartate or glutamate), and off-target effects. The two fluorine atoms at the C-3 position exert a powerful through-bond inductive electron-withdrawing effect. This effect significantly reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Consequently, This compound is expected to be a weaker base (have a lower pKa) than its non-fluorinated counterpart .[9][10] This modulation can be crucial for fine-tuning the ionization state of the molecule at physiological pH, thereby affecting its absorption, distribution, and target binding.

Enhancing Metabolic Stability

One of the most compelling reasons to introduce fluorine is to block metabolic oxidation.[2][12][13] In 1-Benzhydrylazetidine, the C-H bonds at the 3-position are potential sites for hydroxylation by Cytochrome P450 (CYP) enzymes, a common metabolic pathway that leads to faster clearance and reduced drug exposure.

The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a C-H bond.[1][3] By replacing the two hydrogens at the 3-position with fluorine, this metabolic "soft spot" is effectively shielded. This modification is predicted to dramatically increase the metabolic half-life of the compound, a highly desirable outcome in drug development.[17] While C-F bond cleavage can occur under certain enzymatic conditions, it is far less common than C-H oxidation.[3][4][18]

Influencing Lipophilicity and Permeability

Lipophilicity, often measured as LogP, is a key determinant of a drug's ability to cross cell membranes. The benzhydryl group itself imparts high lipophilicity.[5] The effect of adding a gem-difluoro group is nuanced. While fluorine is highly electronegative, a CF₂ group is generally considered more lipophilic than a CH₂ group.[11] This can lead to an increase in the overall LogP, which may enhance membrane permeability and cell penetration. However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding, highlighting the need for careful balance.[19][20][21]

Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted differences, the following standardized in vitro assays are essential.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogs.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 2.5 µL of 100 µM test compound working solution (diluted from 10 mM stock) to the wells of the incubation plate.

  • Pre-incubation: Add 222.5 µL of the HLM master mix to each well. Mix and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 25 µL of pre-warmed NADPH regenerating system to each well. This marks the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard to quench the reaction.

  • Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Microsomal_Stability_Workflow prep Prepare HLM Master Mix (0.5 mg/mL in Buffer) add_cpd Add Test Compound (Final Conc. ~1 µM) prep->add_cpd pre_inc Pre-incubate Plate (37°C, 5 min) add_cpd->pre_inc initiate Initiate Reaction (Add NADPH) pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Ice-cold ACN + IS) sampling->quench process Vortex & Centrifuge quench->process analyze Analyze Supernatant (LC-MS/MS) process->analyze

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between octanol and water.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both analogs.

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with octanol)

  • Glass vials with screw caps

  • Vortex mixer and shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add equal volumes of the aqueous solution and the water-saturated 1-octanol to a vial.

  • Seal the vial and shake vigorously for 1 hour at a constant temperature to allow partitioning to reach equilibrium.

  • Centrifuge the vial for 20 minutes to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as: LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Conclusion and Outlook

The head-to-head comparison between this compound and 1-Benzhydrylazetidine serves as a compelling case study on the power of strategic fluorination. The introduction of the gem-difluoro group is predicted to confer a significantly more favorable drug-like profile by simultaneously blocking a key site of metabolism and modulating basicity, without drastically altering the core scaffold. These modifications can translate directly to improved pharmacokinetic properties, such as longer half-life and greater bioavailability in vivo.

While computational predictions provide a strong rationale, the experimental validation through the protocols outlined in this guide is paramount. By systematically evaluating these and other fluorinated analogs, drug discovery teams can make more informed decisions, accelerating the journey from a promising chemical entity to a life-changing therapeutic.

References

A Researcher's Guide to Cross-Validating Target Engagement for Novel Bioactive Compounds: A Case Study with 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. One of the most critical hurdles is unequivocally identifying the molecule's biological target and confirming its engagement in a physiologically relevant context. Without this crucial evidence, the mechanism of action remains a black box, hindering rational optimization and potentially leading to late-stage clinical failures.

This guide provides a comprehensive, in-depth comparison of modern techniques to cross-validate the target engagement of a novel compound. We will use the hypothetical case of 1-Benzhydryl-3,3-difluoroazetidine , a readily available chemical entity with no publicly disclosed biological target, as our subject.[1][2][3][4] Imagine this compound has been identified in a phenotypic screen as a potent inhibitor of cancer cell proliferation. Our task is to elucidate its molecular target and rigorously validate its interaction, building a compelling, data-driven case for its mechanism of action.

The Phenotypic Discovery and the Target Deconvolution Imperative

Phenotypic screening, which identifies compounds based on an observable effect in a cell or organism, is a powerful approach for discovering first-in-class therapeutics, often without prior knowledge of a specific molecular target.[5][6][7] However, the success of a phenotypic hit hinges on the subsequent, often challenging, process of target deconvolution —identifying the specific biomolecule(s) with which the compound interacts to elicit its effect.[1][8][9][10]

Before we can validate target engagement, we must first generate a hypothesis about the target's identity. Several powerful techniques can be employed for this initial "target fishing" expedition.

Initial Target Identification Strategies:
  • Affinity-Based Chemoproteomics: This classic approach involves immobilizing a derivative of the bioactive compound (our this compound) onto a solid support, such as beads.[1][11] A cell lysate is then passed over this "bait," and proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): Particularly useful for identifying enzyme targets, ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families.[12] Competition with our test compound can reveal its target class.

  • Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.

For our hypothetical scenario, let's assume that an affinity chromatography experiment followed by mass spectrometry has identified a primary candidate target: a protein kinase crucial for cell cycle progression, which we'll call "Kinase X." Now, the critical process of cross-validating this putative target engagement begins. This is not merely a confirmatory step but a stringent, multi-pronged investigation to ensure the observed interaction is specific, occurs in the relevant biological context, and is responsible for the compound's phenotypic effect.

A Multi-Pronged Approach to Target Engagement Validation

Cellular Thermal Shift Assay (CETSA®): Confirming Target Binding in Intact Cells

The Principle of Causality: The fundamental premise of CETSA is that the binding of a ligand, such as our compound, to its target protein confers thermal stability.[13][14] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will remain in solution at higher temperatures than its unbound counterpart.[15][16] This method is invaluable as it provides evidence of target engagement within the complex milieu of an intact cell, without requiring any modification to the compound or the protein.[17][18]

Experimental Workflow:

cluster_0 CETSA Workflow A Treat intact cells with This compound or vehicle (DMSO) B Heat cell suspensions to a range of temperatures A->B Incubation C Lyse cells and separate soluble vs. precipitated proteins B->C Centrifugation D Quantify soluble Kinase X (e.g., by Western Blot or AlphaScreen) C->D Analysis E Plot % soluble Kinase X vs. Temperature D->E Data Plotting F Observe thermal shift in drug-treated samples E->F Interpretation

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Culture the cancer cell line of interest and treat replicate samples with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles) and separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant and quantify the amount of soluble Kinase X using a specific detection method, such as Western blotting or a high-throughput immunoassay like AlphaScreen®.[15][16]

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples. A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples, demonstrating stabilization.

NanoBRET™ Target Engagement Assay: Real-Time Quantitation in Live Cells

The Principle of Causality: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells in real-time.[19][20][21] The assay requires engineering the cells to express the target protein (Kinase X) fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the same site as the test compound is then added, acting as the energy acceptor. When the tracer is bound to the NanoLuc®-Kinase X fusion, energy transfer occurs, generating a BRET signal. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[22][23]

Experimental Workflow:

cluster_1 NanoBRET™ Workflow A Transfect cells with NanoLuc®-Kinase X fusion construct B Add NanoBRET™ tracer and test compound dilutions A->B Cell Plating C Add NanoLuc® substrate and extracellular inhibitor B->C Incubation D Measure donor (460 nm) and acceptor (618 nm) emissions C->D Luminometer Reading E Calculate BRET ratio and plot against compound concentration D->E Data Processing F Determine intracellular IC50 E->F Affinity Assessment

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol:

  • Cell Line Generation: Transfect cells with a plasmid encoding for the NanoLuc®-Kinase X fusion protein and allow for expression (typically 24 hours).[20]

  • Assay Plating: Harvest the transfected cells and plate them into a multi-well assay plate.

  • Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration. Then, add serial dilutions of this compound or a vehicle control.

  • Substrate Addition: After a brief incubation, add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells).[20]

  • Signal Detection: Immediately measure the luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's intracellular potency.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics In Vitro

The Principle of Causality: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity between a purified protein and a small molecule.[24][25][26] In a typical setup, purified Kinase X is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.[27][28]

Experimental Workflow:

cluster_2 SPR Workflow A Immobilize purified Kinase X on an SPR sensor chip B Flow buffer over surface to establish a stable baseline A->B C Inject serial dilutions of This compound (Association) B->C D Flow buffer again to monitor dissociation (Dissociation) C->D F Fit sensorgram data to a binding model to derive kinetics (ka, kd, KD) C->F E Regenerate the sensor surface D->E D->F E->B Next Cycle

Caption: Surface Plasmon Resonance (SPR) Workflow.

Detailed Protocol:

  • Protein Immobilization: Purify recombinant Kinase X and immobilize it onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Assay Setup: Prime the SPR instrument with an appropriate running buffer.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface to monitor the association phase. Then, switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution to remove any bound compound from the protein surface, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Western Blotting: Probing Downstream Pathway Modulation

The Principle of Causality: While the previous methods provide direct evidence of binding, it is crucial to demonstrate that this binding event has a functional consequence within the cell. If this compound binds to and inhibits Kinase X, we would expect to see a change in the phosphorylation state of its known downstream substrates. Western blotting is a workhorse technique to measure these changes in protein levels and post-translational modifications.[29][30][31]

Experimental Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a relevant time period. Include appropriate positive and negative controls.

  • Protein Extraction: Lyse the cells to prepare total protein extracts.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[29]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate (e.g., anti-p-SubstrateY).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein (anti-total-SubstrateY) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the p-SubstrateY signal relative to the total SubstrateY and loading control confirms target inhibition.

Comparative Analysis of Target Engagement Methodologies

To aid in experimental design, the following table objectively compares the key attributes of the described techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ AssaySurface Plasmon Resonance (SPR)Western Blotting
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy TransferChange in refractive index upon bindingImmunoassay for protein detection
Environment Intact cells, cell lysates, tissuesLive cellsIn vitro (purified components)Cell lysates
Compound/Target Labeling Label-freeTarget-NanoLuc fusion, fluorescent tracerLabel-freeLabel-free
Primary Output Thermal shift (ΔTm)Intracellular IC50Binding kinetics (ka, kd), affinity (KD)Change in protein/phosphorylation level
Nature of Evidence Direct (Binding)Direct (Binding)Direct (Binding)Indirect (Functional Consequence)
Throughput Medium to HighHighMediumLow
Key Advantage Physiologically relevant, label-freeReal-time, live-cell quantitationPrecise kinetic and affinity dataConfirms functional downstream effect
Key Limitation Not all proteins show a thermal shiftRequires genetic modification of cellsIn vitro; may not reflect cellular environmentIndirect; pathway must be well-defined

Synthesizing the Evidence for a Conclusive Narrative

The power of this cross-validation approach lies in the convergence of evidence from these orthogonal methods. For our hypothetical compound, this compound, a compelling case for its engagement with Kinase X would be constructed as follows:

  • CETSA demonstrates that the compound stabilizes Kinase X in intact cancer cells, confirming direct binding in a physiological context.

  • The NanoBRET™ assay provides a quantitative measure of the compound's potency in live cells, yielding an intracellular IC50 that should correlate with the potency observed in the initial cell proliferation assay.

  • SPR analysis with purified recombinant proteins confirms a direct, high-affinity interaction and provides the precise binding kinetics, offering a detailed biophysical characterization of the interaction.

  • Western blotting provides the crucial functional link, showing that treatment with the compound leads to a dose-dependent decrease in the phosphorylation of a known downstream substrate of Kinase X.

References

A Guide to the Pharmacokinetic Profile of 1-Benzhydryl-3,3-difluoroazetidine Derivatives: A Predictive Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 1-Benzhydryl-3,3-difluoroazetidine Scaffold

The this compound scaffold is an emerging motif in medicinal chemistry, combining two key structural features with significant implications for drug-like properties. The N-benzhydryl (diphenylmethyl) group is a common pharmacophore found in numerous centrally acting agents, such as antihistamines and dopamine reuptake inhibitors. Its bulky and highly lipophilic nature often facilitates penetration of the blood-brain barrier (BBB). The 3,3-difluoroazetidine core is a bioisostere of less stable functionalities, with the gem-difluoro group offering a unique combination of polarity and metabolic stability. This strategic fluorination can block sites of metabolism and modulate the basicity of the azetidine nitrogen, profoundly influencing the compound's overall pharmacokinetic behavior.

Predicted Pharmacokinetic Profile: A Tale of Two Moieties

The overall ADME profile of this compound derivatives will be a composite of the properties endowed by each of its principal components.

Absorption

Oral absorption will be a balance between the high lipophilicity imparted by the benzhydryl group and the potential for poor aqueous solubility. While high lipophilicity can enhance membrane permeability, very high values can lead to insolubility and sequestration in the gut, limiting absorption. The pKa of the azetidine nitrogen, which is lowered by the electron-withdrawing effect of the gem-difluoro group, will determine the ionization state in the gastrointestinal tract, further influencing absorption.

Distribution

The benzhydryl moiety strongly suggests a large volume of distribution (Vd), with a high affinity for lipid-rich tissues. This is a common characteristic of benzhydryl-containing drugs. Consequently, these derivatives are expected to readily cross the blood-brain barrier, making them promising candidates for CNS targets. However, high plasma protein binding is also anticipated, which would limit the free fraction of the drug available to exert its pharmacological effect.

Metabolism

The 3,3-difluoroazetidine ring is anticipated to be significantly more resistant to metabolic oxidation compared to a non-fluorinated azetidine ring. The gem-difluoro group effectively blocks a primary site of metabolism. Therefore, the main metabolic pathways are likely to involve the benzhydryl moiety, primarily through hydroxylation of the phenyl rings. The rate of metabolism will be a key determinant of the compound's half-life and clearance.

Excretion

Given the expected metabolism on the benzhydryl rings to form more polar metabolites, renal excretion of these metabolites is a likely clearance pathway. The parent compound, being lipophilic, may also undergo some degree of biliary excretion.

A Predictive Comparison of Hypothetical Derivatives

While concrete data is unavailable, we can predict how structural modifications might influence the pharmacokinetic profile. The following table presents a qualitative comparison of a hypothetical series of derivatives.

DerivativeModificationPredicted Impact on SolubilityPredicted Impact on Permeability (PAMPA)Predicted Impact on Metabolic Stability (Microsomes)Predicted Impact on Brain Penetration
Compound A Parent this compoundLowHighHighHigh
Compound B Para-fluoro substitution on one benzhydryl ringLowHighVery HighHigh
Compound C Para-hydroxy substitution on one benzhydryl ringModerateModerateModerateModerate
Compound D Replacement of one phenyl with a pyridine ringModerateHighHighModerate-High
Compound E Methyl substitution at the 2-position of the azetidine ringLowHighHighHigh

This table is based on established medicinal chemistry principles. For instance, adding a polar hydroxyl group (Compound C) would likely increase solubility but may decrease permeability and provide a handle for faster metabolic conjugation. Conversely, a fluoro substituent (Compound B) could block a site of metabolism, increasing stability.

Experimental Protocols for Pharmacokinetic Profiling

To move from prediction to data, a series of standardized in vitro and in vivo assays are necessary. The following protocols provide a robust framework for characterizing the ADME properties of novel this compound derivatives.

In Vitro ADME Assays

The initial screening of pharmacokinetic properties is efficiently conducted using a panel of in vitro assays. These assays are cost-effective and provide early indicators of a compound's drug-like characteristics.

InVitroADMEWorkflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) Solubility Aqueous Solubility (Thermodynamic/Kinetic) Permeability Permeability (PAMPA/Caco-2) Solubility->Permeability Influences PPB Plasma Protein Binding (Equilibrium Dialysis) Permeability->PPB Leads to MetabolicStability Metabolic Stability (Liver Microsomes/Hepatocytes) PPB->MetabolicStability Impacts Transporter Transporter Interaction (e.g., P-gp Substrate Assay) MetabolicStability->Transporter Affects InVivoPKWorkflow Dosing Compound Administration (IV and PO routes) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Analysis Brain_Sampling Terminal Brain Tissue Collection (optional) Sampling->Brain_Sampling PK_Calc Pharmacokinetic Parameter Calculation (t1/2, CL, Vd, F%) Analysis->PK_Calc Brain_Ratio Brain/Plasma Ratio Calculation Analysis->Brain_Ratio Brain_Sampling->Brain_Ratio

confirming the binding mode of 1-Benzhydryl-3,3-difluoroazetidine through crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for elucidating the binding mode of small molecule inhibitors, using 1-Benzhydryl-3,3-difluoroazetidine as a focal point. We will explore the primacy of X-ray crystallography as the definitive technique for structural confirmation while objectively comparing its performance and requirements against alternative and complementary methods. This document is intended for researchers, medicinal chemists, and structural biologists engaged in structure-based drug design.

Introduction: The Criticality of Binding Mode Confirmation

In modern drug discovery, the azetidine scaffold is a prized structural motif due to its ability to impart desirable physicochemical properties and provide three-dimensional diversity.[1] The introduction of gem-difluoro groups, as seen in this compound, further modulates properties such as lipophilicity, metabolic stability, and binding interactions, often acting as a bioisostere for carbonyl or hydroxyl groups.[1][2] However, the ultimate success of a rational, structure-based design campaign hinges on unequivocally understanding how such a ligand engages its biological target. This guide details the "gold standard" for achieving this: single-crystal X-ray crystallography, and contextualizes its application alongside other powerful analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution snapshot of a protein-ligand complex at the atomic level.[3] It is the only technique that can directly visualize the electron density of both the ligand and its surrounding protein residues, thereby providing definitive proof of the binding pose, orientation, and key intermolecular interactions.[4] For a novel scaffold like this compound, this information is invaluable for validating design hypotheses and guiding subsequent lead optimization.

The Crystallographic Workflow: A Conceptual Overview

The path from a purified protein and a synthesized compound to a high-resolution structure is a multi-step process requiring meticulous execution. The workflow is designed to produce a well-ordered, single crystal of the protein-ligand complex, which can then be used to diffract X-rays and ultimately solve the structure.

Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_xtal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis Protein_Prep Target Protein Expression & Purification Complex_Formation Complex Formation (Co-crystallization) Protein_Prep->Complex_Formation Ligand_Prep Ligand Synthesis & Solubilization (DMSO stock) Ligand_Prep->Complex_Formation Screening High-Throughput Crystallization Screening Complex_Formation->Screening Optimization Hit Condition Optimization Screening->Optimization Identify Hits Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection (Synchrotron) Harvesting->Data_Collection Structure_Solution Structure Solution (Phasing & Model Building) Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Analysis Binding Mode Analysis (Interactions, Pose, B-factors) Refinement->Analysis

Caption: The experimental workflow for determining a protein-ligand complex structure via X-ray crystallography.

Detailed Experimental Protocol: Co-crystallization of a Target Protein with this compound

This protocol outlines the co-crystallization method, which involves forming the protein-ligand complex before crystallization. This is often the method of choice when a ligand is expected to induce a conformational change or when dealing with lower solubility compounds.[5]

1. Materials & Preparation:

  • Target Protein: Purified to >95% homogeneity at a concentration of 5-20 mg/mL in a suitable, low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The protein must be stable and monodisperse.[6]

  • Ligand: this compound (CAS: 288315-02-6) synthesized to >98% purity.[7] Prepare a 100 mM stock solution in 100% DMSO.

  • Crystallization Screens: Commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen).

2. Complex Formation:

  • On the day of setting up crystallization trials, dilute the 100 mM ligand stock into the protein buffer.

  • Add the ligand solution to the protein solution to achieve a final concentration that is a 5- to 10-fold molar excess of ligand over the protein. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.[5]

  • Incubate the protein-ligand mixture on ice for 1-2 hours to allow for complete complex formation.[5]

  • (Optional but Recommended) Centrifuge the complex solution at >14,000 x g for 10 minutes at 4°C to pellet any precipitated protein or ligand.

3. Crystallization Screening:

  • Using a robotic or manual system, set up sitting-drop or hanging-drop vapor diffusion plates.

  • A typical drop consists of 100-500 nL of the protein-ligand complex solution mixed with an equal volume of the reservoir solution from the crystallization screen.

  • Seal the plates and incubate at a stable temperature (commonly 4°C or 20°C).

  • Monitor the drops for crystal growth regularly over several weeks.

4. Crystal Optimization and Harvesting:

  • Once initial "hits" (conditions that produce crystals) are identified, optimize these conditions by finely varying the pH, precipitant concentration, and salt concentration to improve crystal size and quality.

  • Harvest the best crystals using a nylon loop. To prevent damage from ice formation during X-ray data collection, briefly soak the crystal in a cryoprotectant solution. This is often the mother liquor supplemented with 20-30% glycerol or ethylene glycol.

  • Plunge-freeze the crystal in liquid nitrogen for storage and transport.

5. Data Collection, Structure Solution, and Analysis:

  • Collect X-ray diffraction data at a synchrotron beamline.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the structure using molecular replacement if a homologous protein structure is available.[3]

  • Build the model of the protein and the ligand into the resulting electron density map. Special care must be taken to unambiguously place the ligand.

  • Refine the structure against the experimental data. Key metrics like R-work and R-free are used to validate the quality of the final model.[4]

  • Analyze the refined structure to confirm the binding mode, identify key hydrogen bonds, hydrophobic interactions, and the specific roles of the benzhydryl and gem-difluoro moieties.

Comparative Analysis: Alternative and Complementary Techniques

While crystallography is the definitive method, it is not always feasible or may not provide all the desired information (e.g., on dynamics). Other techniques should be considered as either alternatives or complementary approaches.

Method_Selection cluster_main Primary Structural Methods cluster_support Supporting Biophysical Methods Start Need Structural Information? Xray X-ray Crystallography Start->Xray High-Resolution Static Structure ITC ITC / SPR Start->ITC Affinity/Kinetics Data Needed Computation Computational Docking & MD Simulation Start->Computation Predictive Model Needed NMR NMR Spectroscopy Xray->NMR Crystals unavailable? Need solution dynamics? CryoEM Cryo-Electron Microscopy Xray->CryoEM Protein >100 kDa? Membrane protein? NMR->CryoEM Protein too large for NMR?

Caption: Decision tree for selecting the appropriate method for structural analysis.

Performance Comparison of Structural Techniques
FeatureX-ray CrystallographyNMR SpectroscopyCryo-Electron Microscopy (Cryo-EM)
Resolution Atomic (<1.0 - 3.5 Å)Atomic (for proteins <40 kDa)Near-atomic to moderate (1.5 - 10 Å)
Sample State Solid (Crystal)Solution (Physiological-like)Vitreous Ice (Frozen Solution)
Protein Size No theoretical upper limitPractically limited to ~70 kDa[3]Ideal for large complexes (>100 kDa)[8]
Dynamic Info Limited (B-factors)Yes (Conformational changes, flexibility)[9]Yes (Can capture different conformational states)[8]
Key Requirement Well-diffracting single crystalsSoluble, stable, concentrated proteinStable, homogeneous particles
Throughput Can be high with roboticsLower, data acquisition is slowRapidly improving, can be high
Best For Unambiguous, high-res binding modesWeak interactions, dynamics, difficult-to-crystallize proteins[10]Large complexes, membrane proteins[8]
In-Depth Look at Alternatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[9]

    • Ligand-Observed Methods (e.g., STD, WaterLOGSY): These experiments can rapidly confirm binding and identify which parts of the ligand are in close contact with the protein, even for weak binders.

    • Protein-Observed Methods (e.g., ¹H-¹⁵N HSQC): By monitoring chemical shift perturbations in the protein's spectrum upon ligand addition, one can map the binding site on the protein surface. This provides a "footprint" of the ligand.

    • Causality: NMR is chosen when crystals cannot be obtained or when understanding the solution-state dynamics of the interaction is critical.[10] For this compound, ¹⁹F-NMR could be a particularly powerful tool to directly observe the ligand's environment upon binding.[11]

  • Cryo-Electron Microscopy (Cryo-EM): Once used for very large assemblies, recent advances have pushed Cryo-EM into the realm of drug discovery for smaller proteins and complexes.[8]

    • Mechanism: The technique involves flash-freezing purified protein-ligand complexes in a thin layer of ice and imaging millions of individual particles with an electron microscope. These images are then computationally averaged to generate a 3D reconstruction.

    • Causality: Cryo-EM is the method of choice for targets that are recalcitrant to crystallization, such as large multi-protein complexes or integral membrane proteins.[8] While it may not always achieve the atomic resolution of crystallography for small ligands, it can often resolve enough detail to place the ligand in the binding pocket.

  • Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are predictive, not experimental, but are indispensable tools.

    • Role: Docking can predict plausible binding poses for this compound, which can generate hypotheses to be tested experimentally. MD simulations can then be used to assess the stability of a crystallographically-determined or docked pose over time.

    • Causality: These methods are used at the very beginning of a project to guide synthesis and at the end to help rationalize experimental structural data. They are not a substitute for experimental confirmation.[12]

Interpreting the Binding Mode: A Hypothetical Analysis

Once a crystal structure of a target protein in complex with this compound is solved, the analysis focuses on the specific interactions that stabilize the binding.

Binding_Interactions cluster_ligand This compound cluster_pocket Protein Binding Pocket Ligand Ligand Core Benzhydryl Benzhydryl Group Hydrophobic_Patch Hydrophobic Pocket (Leu, Val, Phe) Benzhydryl->Hydrophobic_Patch Hydrophobic Interaction CF2 gem-Difluoro (CF2) H_Bond_Donor H-Bond Donor (e.g., Tyr-OH, Asn-NH2) CF2->H_Bond_Donor H-Bond Acceptor Azetidine_N Azetidine Nitrogen H_Bond_Acceptor H-Bond Acceptor (e.g., Asp-COO-) Azetidine_N->H_Bond_Acceptor H-Bond Donor (if protonated)

Caption: Key potential interactions between this compound and a target protein.

  • Benzhydryl Group: The two phenyl rings are expected to occupy a hydrophobic pocket, making van der Waals contacts with nonpolar residues like Leucine, Valine, or Phenylalanine.

  • Gem-Difluoro Group: The electronegative fluorine atoms can act as weak hydrogen bond acceptors, interacting with donor groups like the hydroxyl of a Tyrosine or the amide of an Asparagine.[13] This group also conformationally constrains the azetidine ring.

  • Azetidine Nitrogen: Depending on its protonation state, this nitrogen atom can act as a hydrogen bond acceptor or, if protonated (azetidinium ion), a hydrogen bond donor, potentially forming a key salt bridge with an acidic residue like Aspartate or Glutamate.

Conclusion

For unequivocally confirming the binding mode of a novel inhibitor like this compound, X-ray crystallography remains the unparalleled gold standard. It provides direct, high-resolution evidence of the ligand's pose, conformation, and interactions within the target's active site, forming a solid foundation for structure-based drug design. However, a comprehensive understanding is often best achieved through an integrated approach. Techniques like NMR can provide crucial information on solution-state dynamics and weak interactions, while Cryo-EM opens doors to targets intractable to crystallization.[8][9] By understanding the strengths and limitations of each method, researchers can design a robust strategy to validate their molecular designs and accelerate the journey from hit to clinical candidate.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-Benzhydryl-3,3-difluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-Benzhydryl-3,3-difluoroazetidine (CAS RN: 288315-02-6). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document moves beyond mere instruction to explain the chemical principles that dictate these procedures, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.

The Core Challenge: Understanding the Chemistry of Disposal

This compound is a valuable building block in modern medicinal chemistry. However, its structure presents a significant disposal challenge rooted in the principles of physical organic chemistry. The presence of two fluorine atoms on the azetidine ring creates exceptionally strong carbon-fluorine (C-F) bonds.[1] These bonds are the strongest single bonds in organic chemistry, rendering the molecule highly stable and resistant to natural degradation pathways.[1][2]

This inherent stability means that improper disposal can lead to the compound persisting in the environment, earning it the moniker of a "forever chemical" by analogy with other per- and polyfluoroalkyl substances (PFAS).[1][2] Therefore, the primary objective of our disposal protocol is not merely containment, but the complete and permanent destruction of the molecule.

Furthermore, the azetidine ring itself, being a strained four-membered ring, can be susceptible to specific decomposition pathways, particularly under acidic conditions, which must be considered during handling and storage.[3]

Hazard Assessment and Essential Protective Measures

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is critical. This compound is classified as hazardous and requires stringent safety protocols.[4]

Hazard ClassificationGHS PictogramHazard StatementSource
Acute Toxicity, Oral --INVALID-LINK--H302: Harmful if swallowed[5]
Skin Corrosion/Irritation --INVALID-LINK--H315: Causes skin irritation[4]
Serious Eye Damage/Irritation --INVALID-LINK--H319: Causes serious eye irritation[4][6]
Acute Toxicity, Inhalation --INVALID-LINK--H332: Harmful if inhaled[5]

Note: The toxicological properties of this specific chemical have not been exhaustively investigated, warranting a cautious approach that treats it as potentially more hazardous than currently classified.[7]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[7] A lab coat or chemical apron is required.

  • Respiratory Protection: All handling of the solid material or solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

Disposal Principle: The Necessity of High-Temperature Incineration

Given the stability of the C-F bond, standard chemical neutralization or biological degradation methods are ineffective. The most effective and environmentally responsible disposal technology for fluorinated organic compounds is high-temperature hazardous waste incineration .[2][8]

The rationale is based on thermodynamics and kinetics:

  • Breaking the Bond: Temperatures in excess of 1,000°C, combined with sufficient residence time in the combustion chamber, provide the necessary energy to cleave the C-F bond.[8][9]

  • Preventing Recombination: The process is designed to prevent the formation of smaller, harmful fluorinated byproducts (products of incomplete combustion).[1]

  • Complete Mineralization: In the presence of a hydrogen source (often auxiliary fuel) and oxygen, the fluorine atoms are converted to hydrogen fluoride (HF), and the organic backbone is converted to carbon dioxide and water. The resulting acid gases like HF are then neutralized in a scrubber system before release.[8][10]

Disposal to a hazardous waste landfill is a secondary, less preferable option. While it contains the substance, it does not destroy it, leaving a long-term environmental liability.[2]

Standard Operating Procedure (SOP) for Waste Management

This protocol outlines the step-by-step process from waste generation to final disposal.

4.1 Waste Characterization and Segregation

  • Identify: All waste streams containing this compound must be classified as hazardous waste. This includes pure, unreacted compound, contaminated labware (pipette tips, vials), and solutions.

  • Segregate: Do not mix this waste with other waste streams, especially incompatible materials.[11] Keep it separate from aqueous, acidic, or oxidizing waste to prevent unforeseen reactions.

4.2 Containerization

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition and has a tightly sealing lid.

  • Collect Waste:

    • Solid Waste: Carefully place contaminated solids (e.g., weighing paper, gloves, TLC plates) and residual powder into the designated waste container. Avoid generating dust.[4]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.

  • Closure: Keep the container closed at all times except when adding waste.[6] This prevents the release of vapors and protects the contents from contamination.

4.3 Labeling and Storage

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations. Ensure the accumulation start date is recorded.

  • Store Safely: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. The location must be cool, dry, well-ventilated, and away from heat or ignition sources.[6][12]

4.4 Final Disposal

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all required paperwork is completed for the waste manifest, which tracks the waste from your laboratory "cradle" to its final "grave" at the disposal facility.

Emergency Protocol: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE as described in Section 2.0.

  • Containment: For small spills of the solid, gently cover with a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4] Avoid actions that create dust.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Waste Preparation cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposition gen Waste Generation (e.g., Unused Reagent, Contaminated Labware) char Characterize as Fluorinated Hazardous Waste gen->char seg Segregate from Incompatible Waste Streams char->seg container Select Compatible Waste Container (HDPE) seg->container labeling Label Container: 'Hazardous Waste' + Contents container->labeling store Store in Cool, Dry, Ventilated Satellite Accumulation Area labeling->store contact_ehs Contact EHS or Certified Waste Vendor store->contact_ehs manifest Complete Waste Manifest Documentation contact_ehs->manifest disposal High-Temperature Incineration (>1,000°C) manifest->disposal

Caption: Decision workflow for this compound waste.

Adherence to Regulatory Standards

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this primarily falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13][14] Consult with your institution's EHS department to ensure full compliance with all applicable laws.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.